Maltol propionate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKYPRRBTKRGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(OC=CC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90887463 | |
| Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; Caramel aroma | |
| Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1474/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
153.00 °C. @ 1.00 mm Hg | |
| Record name | Maltol propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; Soluble in fats, Soluble (in ethanol) | |
| Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1474/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
68555-63-5 | |
| Record name | Maltol propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68555-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068555635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90887463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-(1-OXOPROPOXY)-4H-PYRAN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO5F79G1MJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maltol propionate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037274 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Maltol Propionate: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Identification
Maltol (B134687) propionate (B1217596), systematically named 2-methyl-4-oxo-4H-pyran-3-yl propionate, is the ester formed from maltol and propionic acid.[1] Its chemical structure is characterized by a pyranone ring, a common scaffold in various natural products.
-
Chemical Name: 2-Methyl-4-oxo-4H-pyran-3-yl propionate[1]
-
Synonyms: 3-Hydroxy-2-methyl-4-pyrone propionate, Maltol propionate[1]
Caption: 2D structure of this compound.
Physicochemical Properties
This compound is a white to slightly amber solid at room temperature.[2] It is characterized by a sweet, bakery-like aroma with fruity undertones, often described as having a hint of strawberry.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | White to slightly amber solid | [2] |
| Odor | Bakery note with a hint of strawberry, sweet, caramellic, fruity | [2][3] |
| Taste | Sweet, brown, caramellic, fruity, jamy with tropical notes | [3] |
| Melting Point | 40 - 49 °C | [1][2] |
| Boiling Point | 152 - 155 °C; 279.83 °C | [1][2] |
| Density | 1.19 g/cm³ | [2] |
| Refractive Index | 1.502 - 1.512 at 20 °C | [1][2] |
| Solubility | Insoluble in water; soluble in alcohol | [2] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While detailed spectral assignments for this compound are not extensively published, representative data for the parent compound, maltol, can provide valuable insights.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show signals corresponding to the methyl and ethyl groups, as well as the protons on the pyranone ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the olefinic carbons of the pyranone ring, and the aliphatic carbons of the methyl and propionate moieties.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and the ketone groups on the pyranone ring.
-
Mass Spectrometry (MS): Mass spectral analysis would provide information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.
Potential Biological Activity and Applications
This compound is primarily utilized as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics.[1] Beyond these applications, research suggests potential biological activities, including antioxidant and antitumor properties, likely stemming from the maltol scaffold.[2]
References
Maltol Propionate (CAS: 68555-63-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltol (B134687) propionate (B1217596) (CAS: 68555-63-5), a derivative of the naturally occurring furanone, maltol, is a versatile compound with significant applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
Maltol propionate, also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, possesses a unique combination of sensory and chemical characteristics.[1] It is recognized for its sweet, caramel-like, and fruity aroma, often with notes of strawberry and baked goods.[2][3] This has led to its widespread use as a flavor and fragrance enhancer in a variety of consumer products.[1][4][5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 68555-63-5 | [1][2] |
| Synonyms | 3-Hydroxy-2-methyl-4-pyrone propionate, 2-Methyl-4-oxo-4H-pyran-3-yl propionate, Maltyl propionate | [1][5][6] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid or liquid | [1][3] |
| Melting Point | 40 - 49 °C | [1][7] |
| Boiling Point | 152 - 155 °C (at reduced pressure); ~280 °C (estimated) | [1][7] |
| Solubility | Insoluble in water; soluble in alcohol | [7] |
| Odor Profile | Sweet, caramellic, bready, jammy, strawberry, berry | [2][3] |
| Flavor Profile | Sweet, brown, caramellic, fruity, jammy, with nuances of bread crust and butterscotch | [2] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the esterification of maltol with a propionylating agent, such as propionyl chloride or propionic anhydride. The following is a representative experimental protocol.
2.1. Materials
-
Maltol (3-hydroxy-2-methyl-4-pyrone)
-
Propionyl chloride (or propionic anhydride)
-
Pyridine (B92270) (or another suitable base)
-
Dichloromethane (B109758) (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
2.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve maltol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Propionylating Agent: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
-
2.3. Synthesis Workflow
Analytical Characterization: Experimental Protocols
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
3.1.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serially diluting the stock solution.
-
For food or cosmetic matrices, a suitable extraction method such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the analyte.
3.1.2. GC-MS Parameters
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
3.2.1. Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
3.2.2. NMR Parameters (¹H NMR)
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are limited, the well-documented bioactivities of its parent compound, maltol, provide a strong basis for inferring its potential pharmacological effects. Maltol has been shown to possess antioxidant, anti-inflammatory, and antitumor properties.
4.1. Potential Signaling Pathways
Based on studies of maltol, this compound may modulate several key signaling pathways:
-
NF-κB Signaling Pathway: Maltol has been shown to inhibit the NF-κB pathway, a critical regulator of inflammation.[2][8] This suggests that this compound could have anti-inflammatory effects by preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory cytokines.
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Some studies on related compounds suggest a potential for interaction with this pathway, which could be relevant for its potential antitumor activities.
-
PD-L1 Signaling Pathway: Recent research has indicated that maltol can modulate the PD-L1 signaling pathway in melanoma cells, suggesting a potential role in cancer immunotherapy.
4.2. Signaling Pathway Diagrams
Applications
This compound's unique properties make it a valuable ingredient in several industries:
-
Food and Beverage: Used as a flavor enhancer in baked goods, confectionery, and beverages to impart sweet, caramel, and fruity notes.[1][4]
-
Cosmetics and Fragrances: Incorporated into perfumes and personal care products for its pleasant and long-lasting aroma.[1][3]
-
Pharmaceuticals: Explored for its potential as an excipient to improve drug solubility and bioavailability, and for its antioxidant properties.[1] It has also been investigated for potential antitumor activities.[7]
Safety and Handling
While specific GHS classifications for this compound are not consistently available across all sources, general laboratory safety precautions should be observed. Based on data for the parent compound, maltol, it may be harmful if swallowed.[8][9][10] It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[3]
Table 2: Safety Information (based on Maltol)
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P330: Rinse mouth. | |
| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
This safety information is based on the parent compound, maltol, and should be used as a guideline. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed handling and safety information.
Conclusion
This compound is a compound of significant interest due to its desirable sensory properties and potential biological activities. This technical guide has provided a comprehensive overview of its chemical characteristics, detailed methodologies for its synthesis and analysis, and an exploration of its potential pharmacological relevance. The information and protocols presented herein are intended to facilitate further research and development involving this versatile molecule. As research continues, a deeper understanding of its biological mechanisms and potential therapeutic applications is anticipated.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Maltol prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB pathway: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elar.urfu.ru [elar.urfu.ru]
- 10. US3474113A - Synthesis of 4-pyrones - Google Patents [patents.google.com]
Maltol Propionate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of maltol (B134687) propionate (B1217596), a derivative of maltol, with a focus on its physicochemical properties, potential therapeutic applications, and relevant experimental methodologies. While research on maltol propionate is emerging, this document also extensively covers the well-documented biological activities of its parent compound, maltol, to provide a foundational understanding for future research and development.
Core Molecular and Physicochemical Data
This compound, also known as 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one, is an ester derivative of maltol.[1] Its fundamental properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |
| Molecular Weight | 182.17 g/mol | [1][2][3] |
| CAS Number | 68555-63-5 | [2] |
| Appearance | White to slightly amber solid or pale yellow liquid | [1][2] |
| Melting Point | 40 - 49 °C | [1][2] |
| Boiling Point | 152 - 155 °C | [2] |
| Density | 1.19 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in alcohol | [1] |
| Purity | ≥ 98% (by GC) | [2] |
Synthesis and Experimental Protocols
While specific, detailed synthesis protocols for this compound are not extensively published in peer-reviewed literature, a general experimental workflow can be proposed based on standard esterification reactions of phenols. Furthermore, this section provides detailed experimental protocols for assessing the biological activities of the parent compound, maltol, which can be adapted for the study of this compound.
Proposed Synthesis of this compound
A plausible method for the synthesis of this compound is the esterification of maltol with propionic anhydride (B1165640) or propionyl chloride. The following is a generalized protocol for the synthesis of an aryl propionate.
General Protocol for Aryl Propionate Synthesis: In a round-bottom flask, a solution of the phenol (B47542) (in this case, maltol) (1 mmol) and propionic anhydride (1.4 mmol) is prepared. A suitable catalyst, such as an ionic liquid or a Lewis acid, is added to the reaction mixture. The mixture is stirred continuously for a specified period (e.g., 10-15 minutes), and the reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is extracted with an organic solvent like ethyl acetate (B1210297). The organic layer is then washed with a basic solution (e.g., 10% NaOH) to remove any unreacted phenol, followed by a wash with cold water. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by crystallization or chromatography.
Experimental Protocols for Biological Activity (Based on Maltol)
The following protocols for assessing antioxidant and anticancer activities are based on studies of maltol and can serve as a starting point for investigating this compound.
1. In Vitro Antioxidant Activity Assays
This compound is suggested to have antioxidant properties.[1] Standard assays to quantify this activity include DPPH, ABTS, and FRAP assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of the test compound (this compound) in a suitable solvent (e.g., methanol).
-
Mix the sample solutions with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (e.g., 517 nm).
-
The percentage of scavenging activity is calculated relative to a control.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and incubating in the dark.
-
Dilute the ABTS•+ solution with a buffer to a specific absorbance at a set wavelength (e.g., 734 nm).
-
Add various concentrations of the test compound to the ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation period.
-
The scavenging activity is expressed as a percentage of inhibition of the ABTS•+ radical.
-
-
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Mix the test compound with the FRAP reagent.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 593 nm) after a defined incubation time.
-
The antioxidant capacity is determined from a standard curve prepared with a known antioxidant (e.g., Trolox).
-
2. In Vitro Anticancer Activity Assay (MTT Assay)
This compound is reported to have potential antitumor activities.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability and cytotoxicity.
-
Seed cancer cells (e.g., breast or lung cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the untreated control cells.
Potential Signaling Pathways and Mechanisms of Action (Based on Maltol)
While specific signaling pathways for this compound have not been elucidated, extensive research on maltol provides insights into potential mechanisms of action for its derivatives. It is important to note that the following information pertains to maltol .
Anti-inflammatory Activity via Inhibition of the NLRP3 Inflammasome
Maltol has been shown to inhibit the activation of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system involved in inflammatory responses.
Maltol is suggested to exert its anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and the activity of caspase-1 (Casp1). This, in turn, prevents the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18.
References
- 1. Facile and Highly Selective Deprotection of Aryl Propionates/Acetates Using a Supported Lewis Acid Catalyst (20% InCl3/MCM-41) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Maltol Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltol (B134687) propionate (B1217596), a derivative of maltol, is a compound of increasing interest in the pharmaceutical, food, and cosmetic industries. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of maltol propionate. It includes a detailed summary of its quantitative properties, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. This document is intended to serve as a foundational resource for professionals engaged in research and development involving this versatile molecule.
Physical and Chemical Properties
This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, is a white to pale yellow solid at room temperature.[1] It is characterized by a sweet, caramel-like, and fruity aroma.[2] The key physical and chemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀O₄ | [2][3] |
| Molecular Weight | 182.17 g/mol | [2][3] |
| CAS Number | 68555-63-5 | [2][3] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 40 - 49 °C | [2][] |
| Boiling Point | 152 - 155 °C | [2] |
| Density | 1.19 g/cm³ | [] |
| Solubility | Insoluble in water; soluble in alcohol | [] |
| Refractive Index (n20/D) | 1.502 - 1.512 | [2] |
| Purity | ≥ 98% (GC) | [2] |
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound via Esterification
This protocol describes the synthesis of this compound from maltol and propionyl chloride in the presence of a base.
Materials:
-
Maltol (3-hydroxy-2-methyl-4-pyrone)
-
Propionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve maltol in anhydrous dichloromethane.
-
Cool the flask in an ice/water bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add propionyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 20-30 minutes. A yellow solution may form.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and dichloromethane, to yield pure, crystalline this compound.[6]
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
Expected Signals: The spectrum is expected to show characteristic peaks for the methyl, ethyl, and pyranone ring protons.
-
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) for ¹³C NMR.
-
Data Acquisition: Acquire the ¹³C NMR spectrum.
-
Expected Signals: The spectrum should show distinct signals for each of the nine carbon atoms in the this compound molecule.
-
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: The IR spectrum can be recorded on a neat sample (if liquid) or as a KBr pellet or thin film (if solid).
-
Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Expected Absorptions: The spectrum will show characteristic absorption bands for the C=O stretching of the ester and the pyranone ring, as well as C-O and C-H stretching and bending vibrations.
2.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
-
Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Expected Result: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (182.17 g/mol ).
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound as described in the experimental protocols.
Potential Applications
This compound is a versatile compound with applications in various fields. It is utilized as a flavoring agent in the food industry, contributing a sweet, caramel, and fruity profile.[2] In the cosmetic and fragrance industry, it is used for its pleasant aroma.[2] Furthermore, research has indicated potential for this compound in pharmaceutical applications due to its antioxidant properties.[2][] Studies have also explored its potential as an antitumor agent.[] Its ability to act as a drug formulation excipient to improve the solubility and bioavailability of certain medications is also an area of active investigation.[2]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Methyl-4-oxo-4H-pyran-3-yl propionate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US6384246B1 - Process for the preparation of maltol from plants belonging to the genus Abies - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Maltol Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of maltol (B134687) propionate (B1217596) (CAS No: 68555-63-5), a compound of interest in the pharmaceutical, cosmetic, flavor, and fragrance industries. Due to its aromatic properties and potential to enhance the solubility and bioavailability of certain medications, understanding its behavior in various solvents is critical for formulation development and research applications.[1] This document compiles available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for solvent selection.
Core Technical Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 40 - 49 °C | [1][2] |
| Boiling Point | 152 - 155 °C | [1] |
| Appearance | White to pale yellow solid or liquid at 20°C | [1] |
Solubility of Maltol Propionate
Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. The following table summarizes the available data from technical and chemical information databases. It is important to note that some of this data is estimated or predicted.
| Solvent | Temperature (°C) | Solubility | Data Type | Source |
| Water | 25 | 4348 mg/L (0.43 g/100 mL) | Estimated | [3] |
| Water | Not Specified | 4.07 g/L (0.41 g/100 mL) | Predicted | [4] |
| Water | Not Specified | Insoluble | Qualitative | [][6] |
| Alcohol | Not Specified | Soluble | Qualitative | [3][][6] |
Experimental Protocol: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent. The following protocol outlines the steps for determining the solubility of this compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., ethanol, propylene (B89431) glycol, water)
-
Analytical balance
-
Volumetric flasks
-
Constant temperature shaker bath
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure that equilibrium is reached.
-
Equilibration: Place the sealed flask in a constant temperature shaker bath. Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After the equilibration period, cease agitation and allow the flask to rest at the same constant temperature. This permits the excess solid this compound to settle. For fine suspensions, centrifugation at the same temperature may be required to achieve a clear supernatant.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. It is critical to avoid aspirating any undissolved solid.
-
Filtration: Immediately filter the extracted sample through a syringe filter into a clean, tared vial. This step is crucial to remove any micro-particulates that could lead to an overestimation of solubility.
-
Dilution: If the concentration of the saturated solution is expected to be outside the linear range of the analytical instrument, perform a precise gravimetric or volumetric dilution with the pure solvent.
-
Quantification: Analyze the concentration of this compound in the filtered (and diluted, if applicable) sample using a pre-validated and calibrated analytical method.
-
Calculation: Determine the original solubility by accounting for any dilution factors. The solubility is typically expressed in units such as g/100 mL, mg/L, or mol/L.
Visualization of Experimental and Logical Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.
Caption: A diagram illustrating the shake-flask experimental workflow.
Logical Workflow for Solvent Selection in Formulation
This diagram outlines a decision-making process for selecting an appropriate solvent for this compound in a drug development context.
Caption: A logical workflow for solvent selection in drug formulation.
References
Natural occurrence of maltol and its derivatives
A### An In-depth Technical Guide to the Natural Occurrence of Maltol (B134687) and a Selection of Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltol and its derivatives are naturally occurring organic compounds that have long been utilized as flavor enhancers in the food and beverage industry. Beyond their organoleptic properties, emerging research has illuminated a spectrum of biological activities, positioning these molecules as subjects of interest for pharmaceutical and therapeutic development. This technical guide provides a comprehensive overview of the natural occurrence of maltol and its derivatives, details common experimental protocols for their analysis, and explores the key signaling pathways through which they exert their biological effects. Quantitative data are presented in tabular format for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound first isolated from the bark of the larch tree. It is characterized by a sweet, caramel-like aroma and is formed during the thermal processing of carbohydrates, such as in the roasting of malt (B15192052) and the baking of bread.[1][2] Its primary derivative of commercial importance is ethyl maltol (2-ethyl-3-hydroxy-4-pyrone), a synthetic analogue with a more potent flavor profile. While ethyl maltol's natural occurrence is negligible, other derivatives such as 5-hydroxymaltol (B89605) are found in thermally processed foods.
Recently, the scientific focus on maltol has expanded beyond its role as a flavorant. Studies have revealed significant antioxidant, anti-inflammatory, and cytoprotective properties, making it a promising scaffold for the design of novel therapeutic agents.[3][4] This guide serves as a technical resource for professionals in research and drug development, consolidating current knowledge on the natural sources, analytical methodologies, and biological mechanisms of action of these compounds.
Natural Occurrence and Quantitative Data
Maltol is found in a wide variety of plant sources and is also a common product of the Maillard reaction and caramelization, processes that occur when foods are heated.[2] This section details its presence in natural and processed materials.
Plant Kingdom
Maltol has been identified in various parts of several plant species. Its presence in the bark of larch trees (Larix decidua) and the needles of pine trees is well-documented.[1][5] It is also a notable component of processed ginseng, particularly red ginseng (Panax ginseng), where its concentration increases significantly during high-temperature steaming processes.[5][6]
Thermally Processed Foods
The characteristic aroma of many cooked foods is, in part, due to the formation of maltol. It is generated from sugars during baking or roasting.[2] Consequently, it is found in products like bread crusts, roasted coffee beans, cocoa, and cereals.[2][7][8]
Quantitative Distribution of Maltol
The concentration of maltol can vary significantly depending on the source and processing conditions. The following table summarizes available quantitative data from various studies.
| Source | Scientific Name | Concentration Range (mg/kg or ppm) | Reference(s) |
| Bread Crust | Triticum aestivum | 7.19 - 33,000 | [9][10] |
| Roasted Coffee Beans | Coffea arabica | 1.26 - 3.58 (relative peak area %) | [4] |
| Red Ginseng | Panax ginseng | Up to 1,190 (from 25.98 in white) | [11] |
| Cakes (Commercial) | - | 50 - 200 (as an additive) | [12] |
| Fraser Fir Needles | Abies fraseri | ~10,000 (1% by mass) | [13] |
Note: Concentrations can be highly variable based on processing temperature, time, and analytical method used.
Derivatives: Ethyl Maltol and 5-Hydroxymaltol
Ethyl Maltol is a synthetic analogue of maltol and is not considered to occur naturally in any significant amount.[14] It is produced chemically to have a flavor-enhancing potency that is four to six times greater than maltol.
5-Hydroxymaltol has been identified as a natural constituent in roasted barley, birch syrup, and coffee. Quantitative data for this derivative is less common in the literature, but its presence indicates it is also a product of thermal food processing.
Experimental Protocols for Analysis
The accurate quantification of maltol and its derivatives from complex matrices like food and plant tissues requires robust analytical methods. This section outlines the key experimental protocols employed in their extraction and determination.
Extraction Methodologies
Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It is considered a "green" technique due to reduced solvent consumption and extraction time compared to conventional methods.[12][15]
-
General Protocol:
-
A powdered or homogenized sample (e.g., 5g of ground plant material) is placed in a microwave-safe extraction vessel.[12]
-
An appropriate solvent (e.g., 20 mL of ethanol, methanol, or aqueous mixtures) is added. The choice of solvent is critical and depends on the polarity of the target analyte and the microwave absorption properties of the solvent.[12][16]
-
The vessel is sealed and placed in a microwave extraction system.
-
The system is programmed with specific parameters for power (e.g., 100%), temperature (e.g., 85°C), and time (e.g., 10 minutes).[12]
-
After extraction, the mixture is cooled, and the extract is filtered or centrifuged to remove solid debris.
-
The resulting extract can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.
-
Solid-Phase Extraction (SPE): SPE is a sample clean-up and pre-concentration technique used to isolate analytes from a complex mixture.
-
General Protocol:
-
An SPE cartridge containing a suitable sorbent (e.g., LiChrolut EN for wine samples) is conditioned with a solvent.[17]
-
The sample solution (e.g., 50 mL of wine) is passed through the cartridge, where the analytes of interest are adsorbed onto the sorbent.[17]
-
The cartridge is washed with a weak solvent to remove interferences.
-
The retained analytes are then eluted with a small volume of a strong solvent (e.g., dichloromethane).[17]
-
The eluate is collected, concentrated, and prepared for analysis.
-
References
- 1. Maltol prevents the progression of osteoarthritis by targeting PI3K/Akt/NF‐κB pathway: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maltol mitigates cisplatin-evoked cardiotoxicity via inhibiting the PI3K/Akt signaling pathway in rodents in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maltol | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. Maltol inhibits oxygen glucose deprivation‑induced chromatinolysis in SH‑SY5Y cells by maintaining pyruvate level - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Maltol Propionate: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maltol (B134687) propionate (B1217596), an ester derivative of the naturally occurring compound maltol, is primarily utilized in the food and cosmetic industries for its characteristic sweet, fruity aroma. While extensive research has elucidated the diverse biological activities of maltol, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, specific studies on maltol propionate are notably scarce. This technical guide provides a comprehensive overview of the known biological activities of maltol, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways. Furthermore, this document explores the potential biological activities of this compound by examining the structure-activity relationship and the likely influence of propionate esterification on the physicochemical and biological properties of the parent molecule. This guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other maltol derivatives.
Introduction to Maltol and this compound
Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound found in various sources, including the bark of larch trees, pine needles, and roasted malt.[1] It is widely used as a flavor enhancer in the food industry and for its fragrance in cosmetics.[2] Maltol is generally recognized as safe (GRAS) and has been the subject of numerous studies investigating its biological effects.
This compound (2-methyl-4-oxo-4H-pyran-3-yl propionate) is a synthetic derivative of maltol where the hydroxyl group is esterified with propionic acid. This modification alters its chemical properties, notably increasing its lipophilicity, which can, in turn, influence its biological activity and bioavailability. While commercially used for its flavor and fragrance, its potential pharmacological activities remain largely unexplored. This guide will, therefore, draw heavily on the established bioactivities of maltol to infer the potential of this compound.
Potential Biological Activities of Maltol and this compound
The primary biological activities attributed to maltol, and by extension, potentially to this compound, include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.
Antioxidant Activity
Maltol is a known potent antioxidant.[3] Its ability to scavenge free radicals is a key mechanism behind many of its other biological effects. While direct quantitative data for this compound is unavailable, the core phenolic-like structure responsible for this activity in maltol is present. However, the esterification of the hydroxyl group may impact this activity. In some phenolic compounds, esterification can decrease antioxidant activity by blocking the hydrogen-donating hydroxyl group, while in other cases, increased lipophilicity might enhance activity within lipid environments.[4][5][6]
Table 1: Antioxidant Activity of Maltol
| Assay Type | Model System | Key Findings | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | In vitro | Concentration-dependent scavenging activity. | [7] |
| ABTS Radical Scavenging | In vitro | Effective scavenging of ABTS radicals. | [7] |
| Nitric Oxide (NO) Scavenging | In vitro | Inhibition of NO production in a concentration-dependent manner. | [8] |
| Reactive Oxygen Species (ROS) Inhibition | Macrophage cell lines | Attenuated ROS generation. | [2][4] |
| Advanced Glycation End Products (AGEs) Inhibition | In vitro | Stronger inhibitory effect than aminoguanidine. |[9] |
Anti-inflammatory Activity
Maltol has demonstrated significant anti-inflammatory properties in various studies.[2][10] It can modulate key inflammatory pathways, reducing the production of pro-inflammatory cytokines. The increased lipophilicity of this compound could potentially enhance its cellular uptake, possibly leading to more potent anti-inflammatory effects, although this requires experimental verification.[11]
Table 2: Anti-inflammatory Activity of Maltol
| Model System | Key Findings | IC50/Effective Concentration | Reference |
|---|---|---|---|
| LPS-stimulated macrophages | Inhibition of NLRP3 and non-canonical inflammasome activation. | - | [3][12] |
| IL-1β-induced human OA chondrocytes | Suppression of COX-2, iNOS, TNF-α, IL-6, ADAMTS-5, and MMP-13 production. | - | [1] |
| Alcohol-induced oxidative damage in mice | Reduced serum AST, ALT, and hepatic TNF-α and IL-1β production. | - | [12] |
| DNCB-induced atopic dermatitis mouse model | Reduction of atopic dermatitis-like symptoms. | - |[13] |
Antimicrobial Activity
Maltol exhibits antimicrobial activity against a range of microorganisms, although it is sometimes considered insufficient on its own.[14] Its efficacy can be enhanced when used in combination with other agents like cationic surfactants.[15] The esterification to this compound could influence its antimicrobial properties; increased lipophilicity might improve its ability to disrupt microbial cell membranes.[16] Studies on other phenolic acid esters have shown that increasing the alkyl chain length can enhance antimicrobial activity.[13][16]
Table 3: Antimicrobial Activity of Maltol
| Microorganism | Assay | Key Findings | MIC (ppm) | Reference |
|---|---|---|---|---|
| Escherichia coli | Broth microdilution | Synergistic effect with cationic surfactants. | 1000-4000 | [11][14][17] |
| Staphylococcus aureus | Broth microdilution | Additive effect with cationic surfactants. | 1000-4000 | [11][14][17] |
| Pseudomonas aeruginosa | Broth microdilution | Synergistic effect with cationic surfactants. | 1000-4000 | [11][14][17] |
| Candida albicans | Broth microdilution | High synergy with cationic surfactants. | 1000-4000 | [11][14][17] |
| Aspergillus brasiliensis | Broth microdilution | High synergy with cationic surfactants. | 1000-4000 |[11][14][17] |
Anticancer Activity
Emerging research has highlighted the anticancer potential of maltol.[10][18][19] It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines and can modulate key signaling pathways involved in cancer progression. While some sources suggest potential antitumor activities for this compound, specific data is lacking. The modification of maltol into ester derivatives has been explored as a strategy to enhance anticancer activity in other contexts.[20][21]
Table 4: Anticancer Activity of Maltol
| Cell Line | Activity | Key Findings | Reference |
|---|---|---|---|
| B16F10 (Melanoma) | Growth inhibition, apoptosis, cell cycle arrest | Downregulation of PD-L1, attenuation of STAT1 phosphorylation. | [10][18][19] |
| A375 (Melanoma) | Suppression of viability | Synergistic effect with cisplatin. | [18] |
| HL-60 (Promyelocytic Leukemia) | Cytotoxicity | Induced apoptosis. | [5][8] |
| HSC-2 (Oral Squamous Cell Carcinoma) | Cytotoxicity | Higher cytotoxicity in the presence of FeCl3. |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of maltol's biological activities. These protocols can serve as a template for designing studies on this compound.
In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (maltol or this compound) in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Anti-inflammatory Activity - Measurement of Nitric Oxide (NO) Production in Macrophages
-
Principle: This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is measured indirectly by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.
-
Methodology:
-
Culture RAW 264.7 macrophages in a 96-well plate until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Assess cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.
-
Methodology:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity - MTT Cell Viability Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Signaling Pathways and Visualizations
Maltol has been shown to modulate several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms. It is plausible that this compound could interact with these or similar pathways, potentially with altered efficacy due to its different physicochemical properties.
Inhibition of NLRP3 Inflammasome Activation
Maltol has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[3][12] This inhibition is mediated through the reduction of reactive oxygen species (ROS) production and direct inhibition of caspase-1 activity.
Caption: Maltol inhibits NLRP3 inflammasome activation by reducing ROS and inhibiting Caspase-1.
Modulation of the PD-L1 Signaling Pathway in Cancer
In melanoma cells, maltol has been shown to suppress the expression of Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that cancer cells use to evade the immune system.[10][18] This effect is mediated by the attenuation of STAT1 phosphorylation.
Caption: Maltol suppresses PD-L1 expression by inhibiting STAT1 phosphorylation.
PI3K/Akt/NF-κB Pathway in Inflammation
Maltol has been reported to prevent the progression of osteoarthritis by targeting the PI3K/Akt/NF-κB pathway.[1] This pathway is central to the regulation of inflammation and cell survival.
Caption: Maltol inhibits the PI3K/Akt/NF-κB pathway, reducing inflammation.
Structure-Activity Relationship and the Potential of this compound
The biological activity of a molecule is intrinsically linked to its chemical structure. The esterification of maltol to form this compound introduces a propionyl group, which is expected to alter its physicochemical properties and, consequently, its biological activities.
-
Lipophilicity and Bioavailability: The addition of the propionate ester group increases the lipophilicity of the maltol molecule.[22][23] This change can have a dual effect. On one hand, increased lipophilicity can enhance the molecule's ability to cross cell membranes, potentially leading to improved bioavailability and greater intracellular concentrations.[23][24] On the other hand, very high lipophilicity can sometimes lead to poor aqueous solubility and increased metabolic turnover, which might reduce overall bioavailability.[25]
-
Antioxidant Activity: The primary antioxidant activity of phenols like maltol is attributed to the hydrogen-donating ability of the hydroxyl group. Esterifying this group in this compound may reduce its radical scavenging capacity in aqueous environments.[5][6] However, the increased lipophilicity could enhance its antioxidant efficacy within lipid-rich environments, such as cell membranes, by allowing for better partitioning into these matrices.[4]
-
Anti-inflammatory and Anticancer Activities: The potential impact on these activities is complex. Enhanced cellular uptake due to increased lipophilicity could lead to more potent inhibition of intracellular targets, such as signaling proteins and enzymes.[11] However, the modification of the hydroxyl group might also alter the binding affinity to these targets.
-
Antimicrobial Activity: For antimicrobial agents, a certain degree of lipophilicity is often required to penetrate the lipid-rich membranes of microorganisms.[16] Therefore, the increased lipophilicity of this compound could potentially lead to enhanced antimicrobial activity compared to maltol.[13][26]
Future Directions and Conclusion
The existing body of research on maltol provides a strong foundation for exploring the therapeutic potential of its derivatives. This compound, with its altered physicochemical properties, represents a promising candidate for further investigation. Future research should focus on:
-
Direct Biological Evaluation: Conducting in vitro and in vivo studies to directly assess the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of this compound.
-
Comparative Studies: Performing head-to-head comparisons of the biological activities of maltol and this compound to elucidate the specific effects of propionate esterification.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo fate.
-
Mechanism of Action Studies: Investigating the molecular mechanisms and signaling pathways modulated by this compound.
References
- 1. Maltol - Wikipedia [en.wikipedia.org]
- 2. Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. mdpi.com [mdpi.com]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-tumor activity of alkenyl camptothecin esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of podophyllotoxin esters as potential anticancer agents: synthesis, biological studies and tubulin inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Influence of molecular properties on oral bioavailability of lipophilic drugs - mapping of bulkiness and different measures of polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
The Antioxidant Potential of Pyranone Compounds: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyranone compounds, a class of heterocyclic organic molecules, have garnered significant attention in the scientific community for their diverse biological activities, including notable antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant characteristics of pyranone derivatives. It summarizes quantitative data from various antioxidant assays, details the experimental protocols for these assays, and elucidates the key signaling pathways through which pyranones exert their antioxidant effects. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antioxidant-based therapeutics.
Introduction to Pyranone Compounds and Oxidative Stress
Pyranones are a group of compounds characterized by a six-membered ring containing an oxygen atom and a ketone functional group. They are classified into α-pyrones, γ-pyrones, and their various derivatives based on the position of the carbonyl group and substitutions on the ring. These compounds are found in a wide array of natural products and have been the focus of extensive synthetic efforts due to their broad pharmacological potential.[1]
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] Antioxidants mitigate oxidative damage by neutralizing free radicals, thereby preventing cellular injury. The exploration of novel antioxidant compounds is a critical area of research in modern drug discovery.
Mechanisms of Antioxidant Action
The antioxidant activity of pyranone compounds is primarily attributed to their chemical structure, which enables them to act through several mechanisms:
-
Hydrogen Atom Transfer (HAT): Phenolic hydroxyl groups often present on pyranone derivatives can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting pyranone radical is often stabilized by resonance, making the parent molecule an effective radical scavenger.[4]
-
Single Electron Transfer (SET): Pyranone compounds can also donate an electron to a free radical, converting it into a more stable species. The resulting radical cation of the pyranone is then stabilized.[5]
-
Activation of Endogenous Antioxidant Pathways: Emerging evidence suggests that some pyranone derivatives can upregulate the cellular antioxidant defense system by activating key signaling pathways, such as the Keap1-Nrf2 pathway.[6][7]
Quantitative Antioxidant Activity of Pyranone Derivatives
The antioxidant capacity of pyranone compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for different pyranone derivatives from key antioxidant assays.
Table 1: DPPH Radical Scavenging Activity of Pyranone Derivatives
| Compound/Derivative | IC50 (mM) | Reference Compound | IC50 (mM) | Reference |
| 4g (a 4H-pyran derivative) | 0.329 | BHT | 0.245 | [8] |
| 4j (a 4H-pyran derivative) | 0.1941 | BHT | 0.245 | [8] |
| 6-aryl-5,6-dihydro-4-hydroxypyran-2-one (3a) | 0.0367 | - | - | [9] |
| 4-hydroxypyran-2-one (5f) | 0.394 | - | - | [9] |
| Dihydroxymethyl pyranone | High activity | α-tocopherol | - | [10] |
Table 2: Superoxide Anion Scavenging and Lipid Peroxidation Inhibition
| Compound/Derivative | Assay | IC50 (mmol/L) | Reference Compound | Activity | Reference |
| Phenolic pyrone (5e) | Superoxide Scavenging | 0.180 | Ascorbic acid | 24% inhibition at 1 mg/ml | [9] |
| Phenolic pyrone (5f) | Superoxide Scavenging | 0.488 | Ascorbic acid | 24% inhibition at 1 mg/ml | [9] |
| Phenolic pyrone (5f) | Lipid Peroxidation Inhibition | 0.069 | - | - | [9] |
Table 3: Antioxidant Activity of Oxovitisin (a Pyranone-Anthocyanin Derivative)
| Assay | Oxovitisin (IC50 µg·mL⁻¹) | Vitisin A (IC50 µg·mL⁻¹) | Mv-3-gluc (IC50 µg·mL⁻¹) | Vitamin C (IC50 µg·mL⁻¹) | Reference |
| O₂⁻ Scavenging | 71.4 | 30.7 | 19 | 28 | [11] |
| ·OH Scavenging | 1.68 | 3.524 | 2.854 | 8.441 | [11] |
| H₂O₂ Scavenging | 1.311 | 0.4098 | 0.288 | 3.265 | [11] |
Detailed Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is crucial for the evaluation of pyranone compounds. The following sections provide detailed methodologies for the most commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The DPPH• radical has a deep violet color in solution, which turns to a pale yellow upon reduction. The change in absorbance is measured spectrophotometrically.[12]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). Store the solution in a dark bottle at 4°C.
-
-
Sample Preparation:
-
Dissolve the pyranone compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution.
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
To 1.0 mL of each sample dilution, add 2.0 mL of the 0.1 mM DPPH solution.
-
For the control, use 1.0 mL of the solvent instead of the sample solution.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the pyranone compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The decrease in absorbance is measured spectrophotometrically.[13]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of the pyranone compound and serial dilutions as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 10 µL of each sample dilution to 190 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula:
-
The IC50 value is determined from the plot of percentage inhibition versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[14]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in distilled water and make up the volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a ratio of 10:1:1 (v/v/v). Prepare this reagent fresh and warm it to 37°C before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the pyranone compound and serial dilutions as previously described.
-
-
Assay Procedure:
-
Add 10 µL of the sample dilution to 220 µL of the FRAP reagent in a 96-well microplate.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known antioxidant, such as Trolox or ferrous sulfate. The antioxidant capacity of the pyranone compound is expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
-
Signaling Pathways Involved in Antioxidant Action
Beyond direct radical scavenging, pyranone compounds can modulate cellular signaling pathways to enhance the endogenous antioxidant response.
The Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress.[2][3] Under basal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its ubiquitination and subsequent degradation by the proteasome. Upon exposure to oxidative or electrophilic stress, or certain bioactive compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their transcription. Some α-pyrone derivatives have been identified as potent activators of the Nrf2/ARE pathway.[6]
Caption: The Keap1-Nrf2 signaling pathway and intervention by pyranone compounds.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways are crucial in regulating cellular processes, including the response to oxidative stress.[15] The three major MAPK cascades are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can activate these pathways, leading to either cell survival or apoptosis, depending on the context and duration of the stress. Some studies suggest that certain bioactive compounds can modulate MAPK signaling to enhance cell survival under oxidative stress conditions. While direct and extensive evidence for pyranones is still emerging, their structural similarities to other phenolic compounds that modulate MAPK pathways suggest a potential role.[16]
Caption: Overview of MAPK signaling in oxidative stress and potential modulation by pyranones.
Structure-Activity Relationship (SAR) of Pyranone Antioxidants
The antioxidant activity of pyranone derivatives is significantly influenced by their structural features:
-
Hydroxyl Groups: The number and position of hydroxyl groups on the pyranone ring and any attached aromatic rings are critical. Generally, an increased number of hydroxyl groups, particularly those in ortho or para positions, enhances antioxidant activity due to increased hydrogen-donating ability and stabilization of the resulting radical.[4]
-
Electron-Donating Groups: The presence of electron-donating groups on the pyranone scaffold can increase the electron density and facilitate electron donation to free radicals, thereby enhancing antioxidant capacity.[8]
-
Conjugation: An extended system of conjugated double bonds can increase the stability of the pyranone radical through delocalization of the unpaired electron, making the parent molecule a more potent antioxidant.
Conclusion and Future Directions
Pyranone compounds represent a promising class of antioxidants with diverse mechanisms of action. Their ability to directly scavenge free radicals and potentially modulate endogenous antioxidant defense pathways makes them attractive candidates for the development of novel therapeutic agents for oxidative stress-related diseases. Future research should focus on the synthesis and biological evaluation of a wider range of pyranone derivatives to establish more comprehensive structure-activity relationships. Furthermore, in-depth studies are required to fully elucidate the molecular mechanisms underlying their interaction with cellular signaling pathways and to validate their efficacy and safety in preclinical and clinical settings. The continued exploration of pyranone chemistry and biology holds significant promise for the future of antioxidant-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]
- 6. Synthesis and bioevaluation of a series of α-pyrone derivatives as potent activators of Nrf2/ARE pathway (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro studies of pyrone derivatives as scavengers of active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Macluraparishin C Enhances Neuroprotection Against Oxidative Stress-Induced Neurodegeneration by Activating the Antioxidant/MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of Maltol Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Maltol (B134687) (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound renowned for its use as a flavor enhancer, is now emerging as a promising scaffold for the development of novel therapeutic agents. Its inherent low toxicity and ability to chelate metal ions make it an attractive starting point for the synthesis of a diverse range of derivatives with significant biological activities. This technical guide provides an in-depth overview of the current research into the therapeutic applications of maltol derivatives, with a focus on their anticancer, neuroprotective, antidiabetic, and antimicrobial properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers and drug development professionals in this burgeoning field.
Anticancer Applications of Maltol Derivatives
Maltol's ability to form stable complexes with various metal ions has been extensively explored for the development of novel anticancer agents. These metal-based derivatives often exhibit enhanced cytotoxicity against cancer cells compared to the parent compound.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various maltol derivatives has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data below summarizes the activity of selected ruthenium and copper-based maltol complexes against a panel of human cancer cell lines.
| Derivative/Complex | Cell Line | Cancer Type | IC50 (µM) | Reference |
| --INVALID-LINK-- | HeLa | Cervical Cancer | 0.42 | [1] |
| --INVALID-LINK-- | A2780 | Ovarian Cancer | 0.55 | [1] |
| --INVALID-LINK-- | A2780cisR | Cisplatin-resistant Ovarian Cancer | 0.89 | [1] |
| --INVALID-LINK-- | MCF-7 | Breast Cancer | > 50 | [1] |
| Copper(II) nitrate (B79036) with maltol | KATO III | Gastric Carcinoma | > 10 | |
| Copper(II) nitrate with maltol | HT-29 | Colorectal Adenocarcinoma | > 10 | |
| Copper(II) nitrate with maltol | Hep G2 | Hepatocellular Carcinoma | > 10 |
Signaling Pathways in Anticancer Activity
Recent studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of maltol derivatives. One key pathway identified is the modulation of the programmed death-ligand 1 (PD-L1) signaling pathway.
Experimental Protocols
Materials:
-
Ru(DIP)2Cl2 (DIP = 4,7-diphenyl-1,10-phenanthroline)
-
Maltol
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium hexafluorophosphate (B91526) (NH4PF6)
-
Ethanol
-
Water
Procedure:
-
A mixture of Ru(DIP)2Cl2 and a slight excess of maltol is suspended in ethanol.
-
An aqueous solution of NaOH is added, and the mixture is refluxed for 3 hours.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is redissolved in a minimal amount of ethanol.
-
An aqueous solution of NH4PF6 is added to precipitate the complex.
-
The resulting solid is filtered, washed with water and diethyl ether, and dried under vacuum.[1]
Materials:
-
Human cancer cell lines (e.g., HeLa, A2780)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Maltol derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the maltol derivative and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Neuroprotective Applications of Maltol Derivatives
Maltol and its derivatives have demonstrated significant neuroprotective effects against oxidative stress-induced neuronal cell death, a key factor in various neurodegenerative diseases.
Quantitative Data: In Vitro Neuroprotection
The neuroprotective capacity of maltol has been evaluated by its ability to increase cell viability and reduce apoptosis in neuronal cells exposed to oxidative stress.
| Cell Line | Stressor | Maltol Concentration | Effect | Reference |
| R28 (rat retinal neuronal cells) | 1.0 mM H2O2 | 1.0 mM | Cytotoxicity reduced from 60.69% to a lower, significant level. | [2][3] |
| R28 (rat retinal neuronal cells) | 1.0 mM H2O2 | 1.0 mM | Apoptotic cells reduced from 16.33% to 2.64%.[3] | [3] |
| SH-SY5Y (human neuroblastoma) | H2O2 | Not specified | Reduced apoptosis and DNA fragmentation. | |
| Primary mouse retinal ganglion cells | 20 µM H2O2 | 10 µM | Cell viability recovered to 73.9%.[4] | [4][5] |
| Primary mouse retinal ganglion cells | 20 µM H2O2 | 2 mM | Cell viability increased to 175.1%.[4] | [4][5] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of maltol are mediated, in part, by the modulation of the NF-κB and MAPK signaling pathways, which are critically involved in inflammation and apoptosis.
Experimental Protocols
Materials:
-
Neuronal cell line (e.g., R28, SH-SY5Y)
-
Complete cell culture medium
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide, H2O2)
-
Maltol or maltol derivative
-
Reagents for cell viability (e.g., MTT) or apoptosis (e.g., TUNEL staining kit)
-
96-well plates or culture dishes
Procedure:
-
Culture neuronal cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of maltol or its derivative for 1-2 hours.
-
Induce oxidative stress by adding H2O2 at a predetermined cytotoxic concentration (e.g., 1.0 mM for R28 cells) and incubate for 24 hours.[2][3]
-
Assess cell viability using the MTT assay as described in section 1.3.2.
-
Alternatively, quantify apoptosis using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's protocol.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Antidiabetic Applications of Maltol Derivatives
The potential of maltol derivatives in the management of diabetes is an emerging area of research. The primary focus is on their ability to inhibit key carbohydrate-metabolizing enzymes, such as α-glucosidase and α-amylase, which can help to control postprandial hyperglycemia.
Quantitative Data: In Vitro Enzyme Inhibition
While specific data for maltol derivatives is still limited, the following table presents IC50 values for other compounds against α-glucosidase to illustrate the type of data generated in these studies.
| Compound | Enzyme | IC50 (µM) | Reference |
| Acarbose (standard drug) | α-glucosidase | 34.22 | [6] |
| 2,3-dichloroindolinone | α-glucosidase | 35.27 | [6] |
| 2,6-dichloroindolinone | α-glucosidase | 38.38 | [6] |
| Quercetin | α-glucosidase | 5.41 (µg/mL) | [7] |
Experimental Protocols
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (50 mM, pH 6.8)
-
Maltol derivative
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3)
-
96-well plate
Procedure:
-
In a 96-well plate, add 20 µL of the maltol derivative solution at various concentrations.
-
Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 10 minutes.[1][8]
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM).[1]
-
Incubate the mixture at 37°C for 20 minutes.[1]
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.[1]
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Antimicrobial Applications of Maltol Derivatives
Maltol and its derivatives, particularly Schiff base derivatives, have demonstrated notable activity against a range of pathogenic bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Maltol | Escherichia coli | 1000-4000 (ppm) | [9] |
| Maltol | Staphylococcus aureus | 1000-4000 (ppm) | [9] |
| Maltol | Pseudomonas aeruginosa | 1000-4000 (ppm) | [9] |
| Maltol | Candida albicans | 1000-4000 (ppm) | [9] |
| Schiff base (PC1) from benzaldehyde | Escherichia coli | 62.5 | [10][11][12] |
| Schiff base (PC1) from benzaldehyde | Staphylococcus aureus | 62.5 | [10][11][12] |
| Schiff base (PC4) from cinnamaldehyde | Escherichia coli | 62.5 | [10][11][12] |
| Schiff base (PC4) from cinnamaldehyde | Candida albicans | 62.5 | [10][11][12] |
Experimental Protocols
Materials:
-
Maltol
-
A primary amine (e.g., p-aminophenol)
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of the primary amine and the aromatic aldehyde in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
The product can be recrystallized from a suitable solvent like ethanol.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Maltol derivative stock solution
-
96-well microtiter plates
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare a two-fold serial dilution of the maltol derivative in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
The therapeutic potential of maltol derivatives is vast and continues to expand. The studies highlighted in this guide demonstrate their significant promise as anticancer, neuroprotective, antidiabetic, and antimicrobial agents. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a solid foundation for researchers to build upon. Further investigations, particularly in the area of antidiabetic applications and in vivo efficacy studies across all therapeutic areas, are warranted to fully realize the clinical potential of this versatile class of compounds. The ease of synthesis and modification of the maltol scaffold, coupled with its favorable safety profile, positions maltol derivatives as a highly promising area for future drug discovery and development.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. The neuroprotective effect of maltol against oxidative stress on rat retinal neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effect of Maltol against Oxidative Stress on Rat Retinal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 6. Exploring the in vitro anti-diabetic potential and in silico studies of 2, 3 and 2, 6-dichloroIndolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. Playing with Structural Parameters: Synthesis and Characterization of Two New Maltol-Based Ligands with Binding and Antineoplastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mediresonline.org [mediresonline.org]
- 11. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
- 12. researchgate.net [researchgate.net]
Maltol Propionate in Food Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol (B134687) propionate (B1217596), also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, is a versatile flavoring substance valued for its sweet, fruity, and caramel-like sensory profile.[1][2] As an ester derivative of maltol, a naturally occurring organic compound, maltol propionate is utilized in the food and fragrance industries to enhance and impart specific flavor and aroma characteristics.[1][2] This technical guide provides an in-depth overview of the synthesis, chemical properties, flavor profile, applications, and analytical methodologies related to this compound in food chemistry.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid or liquid at room temperature.[2][] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Synonyms | 3-Hydroxy-2-methyl-4-pyrone propionate, Maltyl propionate | [2][4] |
| CAS Number | 68555-63-5 | [2] |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Melting Point | 40 - 48 °C | [2] |
| Boiling Point | 152 - 155 °C | [2] |
| Appearance | Pale yellow liquid to solid at 20 °C | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [] |
| Purity | ≥ 98% (GC) | [2] |
| FEMA Number | 3941 | [] |
Synthesis of this compound
This compound is synthesized via the esterification of maltol with a propionylating agent, such as propionyl chloride or propionic anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
Materials:
-
Maltol (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (B128534) (1.2 eq) or Pyridine (1.2 eq)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve maltol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) to the stirred solution.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
Diagram of this compound Synthesis
Caption: Synthesis of this compound.
Flavor Profile and Sensory Analysis
This compound possesses a complex and desirable flavor profile, characterized by sweet, caramel, bready, and fruity notes, often with nuances of strawberry, raspberry, and blueberry.[5]
| Concentration | Flavor Description |
| 10-60 ppm | Sweet, brown caramellic, fruity and jammy, with nuances of bread crust, butterscotch and tropical notes. |
Odor and Taste Thresholds: Specific odor and taste detection threshold values for this compound are not readily available in public literature. For the related compound, maltol, the sensory threshold is reported to be relatively high.
Experimental Protocol: Sensory Evaluation
A trained sensory panel is essential for the detailed characterization of flavor compounds like this compound.
Objective: To determine the descriptive sensory profile of this compound in a relevant food matrix (e.g., a sugar solution or a simple bakery glaze).
Panelists: 8-12 trained sensory panelists.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., propylene (B89431) glycol).
-
Prepare a series of concentrations of this compound in the desired food matrix (e.g., 5%, 10%, and 20% sugar solutions). The concentrations should be selected based on anticipated usage levels.
-
Provide a control sample (the matrix without added this compound).
-
Present the samples, coded with random three-digit numbers, to the panelists in a controlled sensory evaluation booth.
Evaluation Procedure:
-
Panelists are instructed to evaluate the aroma of each sample first, followed by the taste.
-
A standardized scoresheet with relevant flavor and aroma attributes (e.g., sweet, caramel, bready, fruity, strawberry, etc.) is provided.
-
Panelists rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Panelists are instructed to cleanse their palate with unsalted crackers and water between samples.[6]
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the different concentrations of this compound and the control.
Applications in the Food Industry
This compound is used as a flavor enhancer in a variety of food products. Its sweet and fruity characteristics make it particularly suitable for:
-
Bakery Products: To enhance the sweet, baked, and fruity notes in cakes, cookies, and pastries.
-
Confectionery: In candies, chocolates, and fruit fillings to provide a rich, sweet, and jam-like flavor.
-
Beverages: In fruit-flavored drinks and dairy beverages to boost the overall fruity and sweet profile.
[2]Typical Usage Levels: Specific usage levels for this compound are not widely published and are often proprietary. However, for the related compound maltol, typical usage levels range from 2 to 250 ppm. It is anticipated that this compound would be used at similar or lower levels due to its potent flavor profile.
Analytical Methodologies
The quantification of this compound in food matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: GC-MS Analysis of this compound in a Beverage
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Place a known volume (e.g., 10 mL) of the beverage sample into a headspace vial.
-
Add a known amount of an appropriate internal standard.
-
Seal the vial and place it in a heated autosampler (e.g., at 60 °C for 15 minutes) to allow for equilibration of the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet: Splitless mode, 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-350.
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample can be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Stability and Regulatory Status
Stability: Flavor esters like this compound can be susceptible to degradation under certain food processing conditions. High temperatures can lead to volatilization and loss of the flavor compound. T[7]he stability is also influenced by the pH of the food matrix and the presence of other ingredients. Encapsulation techniques can be employed to improve the stability of flavor compounds during processing and storage.
Regulatory Status: this compound is listed by the Flavor and Extract Manufacturers Association (FEMA) as a Generally Recognized as Safe (GRAS) substance (FEMA number 3941). T[]his designation allows for its use as a flavoring agent in food products in the United States.
Conclusion
This compound is a valuable flavor ingredient that offers a unique combination of sweet, caramel, and fruity notes. Its application can significantly enhance the sensory profile of a wide range of food products. A thorough understanding of its synthesis, properties, and analytical determination is crucial for its effective utilization in food formulation and for ensuring product quality and consistency. Further research into its sensory thresholds and stability in various food systems would be beneficial for optimizing its application.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. chemimpex.com [chemimpex.com]
- 4. biofuranchem.com [biofuranchem.com]
- 5. maltyl propionate, 68555-63-5 [thegoodscentscompany.com]
- 6. flavorsum.com [flavorsum.com]
- 7. Nutritional Quality and Oxidative Stability during Thermal Processing of Cold-Pressed Oil Blends with 5:1 Ratio of ω6/ω3 Fatty Acids [mdpi.com]
Olfactory Properties of Maltol Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Maltol (B134687) propionate (B1217596) (CAS 68555-63-5) is a flavoring agent and fragrance ingredient known for its sweet, multifaceted aroma.[1][2][3] Chemically, it is the propanoate ester of maltol (3-hydroxy-2-methyl-4-pyrone).[3] Its unique sensory characteristics make it a valuable component in the formulation of food products, beverages, and perfumes.[1][2] Understanding the specific olfactory properties of maltol propionate is crucial for its effective application and for the development of novel products with desired sensory profiles. This guide synthesizes available data on its aroma and taste, provides detailed experimental methodologies for its sensory analysis, and illustrates the underlying biological and experimental frameworks.
Olfactory and Gustatory Profile
The sensory profile of this compound is consistently described as sweet with distinct bakery, fruity, and caramellic notes. The specific descriptors vary slightly depending on the concentration and the medium in which it is evaluated.
Quantitative Olfactory and Gustatory Data
While a precise odor detection threshold for this compound has not been established in published literature, qualitative descriptions and some quantitative taste data are available.
| Parameter | Concentration | Solvent | Descriptor | Source |
| Odor Description | 10.00% | Propylene (B89431) Glycol | Sweet, caramellic, bready, jammy, strawberry, berry | The Good Scents Company |
| Odor Description | 1.00% | Not Specified | Rich sweet baked cookie, jammy pineapple, berry, sweet tropical nuance | Mosciano, G. (2000) |
| Taste Description | 10.00 - 60.00 ppm | Not Specified | Sweet, brown caramellic, fruity, jammy, with nuances of bread crust, butterscotch, and tropical notes | Mosciano, G. (2000) |
| Odor Description | Not Specified | Not Specified | Bakery note with a hint of strawberry, drying down to the familiar odor of fresh baked bread | Bedoukian Research |
| Odor Description | Not Specified | Not Specified | Caramel (B1170704), fruity-strawberry note | Kingchem Laboratories |
| Odor Description | > 98% | Not Specified | Caramellic, bread, jam, strawberry | Prodasynth |
Experimental Protocols
To ensure rigorous and reproducible sensory data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the odor detection threshold and for conducting a comprehensive descriptive sensory analysis.
Determination of Odor Detection Threshold
The odor detection threshold is the lowest concentration of a substance that is detectable by a certain percentage (typically 50%) of a sensory panel. A common and robust method for this determination is the ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."
Objective: To determine the best-estimate odor detection threshold of this compound in a specific medium (e.g., water, air).
Materials:
-
This compound (purity ≥ 98%)
-
Odor-free water or purified air as the diluent
-
Glass olfactometer or sample presentation vessels (e.g., glass sniffing bottles with Teflon-lined caps)
-
Precision balance and volumetric flasks for sample preparation
-
A panel of at least 16-20 trained and screened sensory assessors
Procedure:
-
Panelist Screening and Training: Panelists are screened for their ability to detect a range of standard odorants and trained on the forced-choice methodology.
-
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in the chosen diluent.
-
A series of dilutions is prepared from the stock solution, typically in ascending order of concentration with a constant dilution factor (e.g., 1:2 or 1:3). The concentration range should span from sub-threshold to clearly detectable levels.
-
-
Sensory Evaluation:
-
The test is conducted in a well-ventilated, odor-free sensory laboratory.
-
A three-alternative forced-choice (3-AFC) method is commonly used. In each trial, the panelist is presented with three samples, two of which are blanks (diluent only) and one contains the odorant at a specific concentration.
-
The panelist's task is to identify the odd sample.
-
The concentrations are presented in an ascending order.
-
-
Data Analysis:
-
For each panelist, the individual threshold is calculated as the geometric mean of the last concentration missed and the first concentration correctly identified.
-
The group threshold is then calculated as the geometric mean of the individual thresholds.
-
Statistical analysis is performed to determine the best-estimate threshold and confidence intervals.
-
Quantitative Descriptive Sensory Analysis
This method provides a detailed, quantitative description of the sensory attributes of a substance.
Objective: To develop a comprehensive sensory profile of this compound, including the identification of key aroma attributes and their intensities.
Materials:
-
This compound (purity ≥ 98%)
-
A suitable solvent or base for evaluation (e.g., propylene glycol, unscented lotion base)
-
A panel of 8-12 highly trained sensory assessors
-
Reference standards for various aroma descriptors (e.g., strawberry, caramel, bread)
-
Sensory evaluation software for data acquisition
Procedure:
-
Panel Training and Lexicon Development:
-
The panel is trained to identify and describe a wide range of aroma characteristics.
-
Through a series of sessions, the panel develops a consensus lexicon of descriptive terms for the aroma of this compound. This may include terms like "strawberry jam," "caramelized sugar," "freshly baked bread," etc.
-
-
Intensity Scaling:
-
The panel is trained to use a line scale (e.g., a 15-cm line anchored with "low" and "high") to rate the intensity of each attribute in the developed lexicon.
-
-
Sample Evaluation:
-
Samples of this compound at a predetermined concentration are presented to the panelists in a controlled environment.
-
Each panelist independently evaluates the sample and rates the intensity of each descriptor on the line scale.
-
The evaluation is typically replicated over several sessions to ensure data reliability.
-
-
Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Analysis of Variance (ANOVA) is used to analyze the intensity ratings for each attribute to check for panelist performance and product differences if multiple products are being tested.
-
The mean intensity scores for each attribute are calculated and can be visualized in a spider web plot to represent the sensory profile of this compound.
-
Visualizations
Olfactory Signal Transduction Pathway
The perception of an odorant like this compound begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a signaling cascade that transmits the information to the brain.
Caption: Generalized olfactory signal transduction pathway.
Experimental Workflow for Sensory Evaluation
The process of sensory evaluation follows a structured workflow to ensure the collection of high-quality, unbiased data.
Caption: General workflow for sensory evaluation experiments.
Conclusion
This compound possesses a complex and desirable olfactory profile characterized by sweet, bakery, strawberry, and caramel notes. While quantitative data on its odor detection threshold is currently lacking in the scientific literature, the methodologies for its determination are well-established. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct rigorous sensory evaluations. Furthermore, a fundamental understanding of the olfactory signaling pathway is essential for interpreting the sensory perception of this and other aroma compounds. This technical guide serves as a foundational resource for scientists and professionals in the fields of flavor, fragrance, and drug development, enabling a more informed approach to the study and application of this compound.
References
The Sensory Landscape of Maltol Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organoleptic Profile of Maltol (B134687) Propionate (B1217596)
Maltol propionate is characterized by a complex and pleasant sensory profile, primarily described as sweet, caramellic, and fruity. Its aroma and flavor are multifaceted, with nuances that make it a valuable ingredient for a wide range of applications.
1.1. Olfactory Characteristics (Odor Profile)
The odor of this compound is consistently reported as being warm, sweet, and reminiscent of baked goods.[2][3] Key descriptors include:
-
Caramellic: A dominant sweet, burnt-sugar aroma.
-
Bready: Often described as having a "bakery note" or the scent of fresh baked bread.[2][3]
-
Fruity: Exhibiting jammy, strawberry, and general berry notes.[4] Some evaluations also suggest hints of pineapple and other tropical fruits.[4]
-
Sweet: A foundational sweet character, often compared to cotton candy or vanilla.[1][5]
The odor strength is considered medium, and it is recommended to be evaluated in a diluted solution (e.g., 10% in propylene (B89431) glycol) to fully appreciate its nuances.[4]
1.2. Gustatory Characteristics (Taste Profile)
The taste of this compound closely mirrors its aromatic profile, delivering a sweet and flavorful experience. When evaluated at concentrations between 10 and 60 parts per million (ppm), the following taste descriptors are prominent:
-
Sweet: A primary sweet taste.
-
Caramellic: A distinct brown, caramellic, and butterscotch flavor.[4]
-
Fruity: Described as jammy with notes of strawberry, blueberry, and raspberry.[2][4]
-
Bready: Nuances of bread crust contribute to its overall complexity.[4]
Quantitative Sensory Data
A comprehensive search of scientific literature and flavor databases did not yield publicly available, experimentally determined odor or taste threshold values (detection or recognition thresholds) for this compound. The following table summarizes the available qualitative and semi-quantitative data.
| Sensory Attribute | Descriptors | Concentration for Description | Source(s) |
| Odor | Sweet, caramellic, bready, jammy, strawberry, berry, bakery note, vanilla-like | 1.00% - 10.00% in propylene glycol | [1][2][3][4] |
| Taste | Sweet, brown caramellic, fruity, jammy, bread crust, butterscotch, tropical | 10.00 - 60.00 ppm | [4] |
| Flavor Type | Caramellic | Not Specified | [4] |
| Odor Strength | Medium | Not Specified | [4] |
| Substantivity on blotter | 100 hours at 20.00% | Not Applicable | [4] |
Experimental Protocols for Sensory Evaluation
To ensure reliable and reproducible sensory data, standardized experimental protocols are essential. The following sections detail the methodologies for determining sensory thresholds and for conducting a comprehensive descriptive analysis of this compound.
3.1. Determination of Sensory Thresholds
The determination of detection and recognition thresholds is fundamental to understanding the sensory impact of a flavor ingredient. The American Society for Testing and Materials (ASTM) E679 standard method for determination of odor and taste thresholds by a forced-choice ascending concentration series is a widely accepted protocol.
Experimental Workflow for Threshold Determination
Caption: Workflow for Sensory Threshold Determination.
3.2. Quantitative Descriptive Analysis (QDA)
QDA is a powerful method for generating a comprehensive sensory profile of a product. This technique utilizes a trained panel to identify, describe, and quantify the sensory attributes of a substance.
Detailed Protocol for QDA of this compound:
-
Panelist Selection and Training:
-
Recruit 8-12 individuals based on their sensory acuity, motivation, and ability to articulate sensory perceptions.
-
Conduct initial screening tests to assess basic taste and odor identification abilities.
-
Train the selected panelists over several sessions. The training should focus on:
-
Familiarization with the sensory properties of this compound and related compounds (e.g., maltol, ethyl maltol, furaneol).
-
Development of a consensus vocabulary to describe the aroma, flavor, and mouthfeel attributes.
-
Use of an unstructured line scale (e.g., 15 cm) for intensity rating, anchored with "low" and "high" at each end.
-
-
-
Lexicon Development:
-
In open sessions, panelists are presented with samples of this compound at various concentrations.
-
The panel leader facilitates a discussion to generate a comprehensive list of descriptive terms for all sensory modalities (aroma, flavor, aftertaste).
-
Reference standards for each attribute are identified and prepared to anchor the sensory terms. For example:
-
Caramellic: Diluted caramel (B1170704) syrup.
-
Strawberry: Fresh strawberry puree.
-
Bready: Fresh white bread.
-
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual sensory booths under controlled environmental conditions (e.g., consistent lighting and temperature, odor-free air).
-
Prepare samples of this compound in a neutral base (e.g., 5% sucrose (B13894) solution) at a predetermined concentration (e.g., 30 ppm).
-
Present samples in a randomized and balanced order to minimize bias.
-
Panelists independently rate the intensity of each attribute on the developed lexicon using the line scale.
-
Include warm-up and reference samples to calibrate the panelists.
-
-
Data Analysis:
-
Convert the ratings from the line scale to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.
-
Utilize multivariate techniques like Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.
-
The results are often presented in a "spider web" or "radar" plot to provide a visual representation of the sensory profile.
-
Experimental Workflow for Quantitative Descriptive Analysis (QDA)
References
The Application of Maltol Propionate in Advanced Fragrance Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol (B134687) propionate (B1217596), a derivative of maltol, is a versatile ingredient increasingly utilized in the fragrance and flavor industries.[1] Its unique olfactory profile, characterized by sweet, caramellic, and fruity notes, makes it a valuable component in the creation of complex and appealing scents.[][3] This technical guide provides an in-depth analysis of Maltol propionate, including its chemical and physical properties, olfactory characteristics, and its application in fragrance formulations. The document further details experimental protocols for its evaluation and explores the potential signaling pathways involved in its perception.
Chemical and Physical Properties of this compound
This compound (CAS No. 68555-63-5) is the propionate ester of maltol.[1][4] A comprehensive summary of its key chemical and physical properties is presented in Table 1. This data is essential for formulators to understand its behavior in various solvents and matrices.
| Property | Value | Source(s) |
| Chemical Name | 2-Methyl-4-oxo-4H-pyran-3-yl propionate | [] |
| Synonyms | 3-Hydroxy-2-methyl-4-pyrone propionate, Maltyl propionate | [1][4] |
| CAS Number | 68555-63-5 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | Pale yellow liquid to solid at 20°C; White crystalline solid (est) | [1][3] |
| Purity | ≥ 98% (GC) | [1] |
| Melting Point | 40 - 49 °C | [1][] |
| Boiling Point | 152 - 155 °C; 279.83 °C (EPI 4.0) | [1][] |
| Refractive Index | n20/D 1.502 - 1.512 | [1][] |
| Density | 1.19 g/cm³ | [] |
| Solubility | Soluble in alcohol; Insoluble in water | [][3] |
| Flash Point | 200.00 °F (93.33 °C) (TCC) | [3] |
Olfactory Profile and Application in Fragrance Formulations
This compound possesses a complex and multifaceted odor profile, making it a versatile ingredient in perfumery. Its primary scent is described as sweet, caramellic, and bready, with distinct jammy, strawberry, and berry undertones.[3] At a 1% solution, it is characterized as having a rich, sweet, baked cookie aroma with nuances of jammy pineapple, berry, and sweet tropical notes.[3] This profile allows it to be used in specialty perfumes to impart a sweet strawberry note and to enhance fruity and gourmand accords.[3]
Recommended Use Levels and Substantivity
The recommended usage level for this compound in fragrance concentrates can be up to 5.00%.[3] One of its key performance attributes is its substantivity, which is reported to be 100 hours at 20.00%, indicating its longevity on a smelling strip.[3] This suggests good potential for long-lasting performance in various applications.
Comparison with Structurally Related Compounds
This compound's parent compound, Maltol, and the related synthetic ingredient, Ethyl Maltol, are also widely used in fragrances. Understanding their differences provides context for the application of this compound. Maltol provides a warm, bready caramel (B1170704) note, while Ethyl Maltol projects a more intense cotton-candy and jammy-fruit character at a much lower dosage.[5][6][7] The addition of the propionate ester group to maltol likely modifies its volatility and olfactory profile, contributing to its unique characteristics.
Experimental Protocols for the Evaluation of this compound
To fully characterize the performance of this compound in fragrance formulations, a series of standardized experimental protocols should be employed.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique for the detailed characterization of the odor profile of a fragrance ingredient.[8] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a column suitable for fragrance analysis (e.g., a polar or mid-polar capillary column). The GC oven temperature is programmed to separate the individual volatile components.
-
Effluent Splitting: The effluent from the GC column is split between a mass spectrometer (MS) for chemical identification and an olfactory port.
-
Olfactory Evaluation: A trained sensory panelist sniffs the effluent at the olfactory port and records the odor description and intensity of each eluting compound in real-time.
-
Data Analysis: The data from the MS and the olfactory evaluation are correlated to create an aromagram, which provides a detailed profile of the odor-active compounds.
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation
Sensory evaluation by a trained panel is crucial for understanding the perceived odor characteristics and performance of this compound in a finished product.[9]
Methodology:
-
Panelist Selection and Training: Select panelists based on their olfactory acuity and train them to identify and describe different fragrance notes.
-
Sample Preparation: Incorporate this compound at various concentrations into a fragrance formulation and then into a product base (e.g., fine fragrance, lotion, soap). Prepare control samples without this compound.
-
Evaluation Protocol: Present the coded samples to the panelists in a controlled environment. Panelists evaluate the samples on various attributes, such as odor intensity, character, and pleasantness, at different time points (e.g., immediately after application and after several hours).
-
Data Collection and Analysis: Collect the panelists' ratings and comments. Analyze the data statistically to determine the sensory impact of this compound.
Substantivity and Volatility Assessment
Headspace Analysis for Volatility:
Headspace gas chromatography-mass spectrometry (HS-GC-MS) can be used to assess the volatility of this compound.
Methodology:
-
Sample Preparation: Place a known amount of this compound in a sealed headspace vial and allow it to equilibrate at a controlled temperature.[10]
-
Headspace Sampling: A sample of the vapor phase (headspace) above the material is automatically injected into the GC-MS.
-
Analysis: The concentration of this compound in the headspace is quantified, providing a measure of its volatility.
Substantivity on Substrates:
The longevity of a fragrance on skin or fabric can be evaluated using a combination of sensory and analytical techniques.
Methodology:
-
Application: Apply a standardized amount of a fragrance formulation containing this compound to a substrate (e.g., filter paper, fabric swatch, or synthetic skin).
-
Sensory Evaluation: At specified time intervals, trained panelists evaluate the odor intensity of the fragrance on the substrate.
-
Analytical Measurement (optional): At the same time intervals, the amount of this compound remaining on the substrate can be quantified using techniques like Solid Phase Microextraction (SPME) followed by GC-MS.
Stability Testing
Stability testing is essential to ensure that the fragrance containing this compound maintains its integrity over the product's shelf life.
Methodology:
-
Sample Preparation: Prepare samples of the final fragrance formulation in the intended packaging.
-
Accelerated Stability Testing: Store samples at elevated temperatures (e.g., 40°C and 50°C) and under UV light to simulate long-term aging.
-
Real-Time Stability Testing: Store samples under standard conditions (e.g., room temperature) for the duration of the expected shelf life.
-
Evaluation: Periodically evaluate the samples for any changes in color, clarity, and odor profile.
Olfactory Signaling Pathway
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. While the specific ORs that bind to this compound have not been definitively identified in publicly available literature, a general signaling cascade for sweet and fruity odorants can be proposed. Given its propionate moiety, it is plausible that it may interact with receptors that also respond to short-chain fatty acids.[11]
Upon binding of an odorant molecule to its specific G-protein coupled receptor (GPCR), a conformational change is induced in the receptor. This activates an associated G-protein (Gαolf), leading to the activation of adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (Na⁺ and Ca²⁺). This influx depolarizes the olfactory receptor neuron, generating an action potential that is transmitted to the olfactory bulb in the brain for further processing.
Caption: Hypothetical signaling pathway for a sweet, fruity odorant.
Conclusion
This compound is a valuable and versatile ingredient in modern perfumery, offering a unique combination of sweet, caramellic, and fruity notes with good substantivity. For researchers and formulators, a thorough understanding of its chemical and physical properties, coupled with rigorous evaluation using the experimental protocols outlined in this guide, is essential for its effective and innovative application. While the specific olfactory receptors and signaling pathways for this compound remain an area for further investigation, the proposed mechanisms provide a foundational understanding of its perception. The continued exploration of such novel fragrance materials will undoubtedly contribute to the development of new and captivating scent experiences.
References
- 1. chemimpex.com [chemimpex.com]
- 3. maltyl propionate, 68555-63-5 [thegoodscentscompany.com]
- 4. biofuranchem.com [biofuranchem.com]
- 5. Maltol vs Ethyl Maltol: Technical & Sensory Comparison for Modern Gourmand Perfumery — Scentspiracy [scentspiracy.com]
- 6. Ethyl maltol Vs maltol? [chinafooding.com]
- 7. differencebetween.com [differencebetween.com]
- 8. mdpi.com [mdpi.com]
- 9. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 10. Headspace analysis for screening of volatile organic compound profiles of electronic juice bulk material - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The olfactory G protein-coupled receptor (Olfr-78/OR51E2) modulates the intestinal response to colitis - PMC [pmc.ncbi.nlm.nih.gov]
Maltol Propionate in Cosmetic Science: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maltol (B134687) propionate (B1217596), a derivative of the naturally occurring organic compound maltol, is a multifunctional ingredient with emerging applications in cosmetic science. Possessing a unique and pleasant aroma, it serves as a fragrance agent, imparting sweet, caramel, and fruity notes to formulations. Beyond its olfactory contributions, maltol propionate is valued for its antioxidant and skin-conditioning properties, making it a versatile component in a range of skincare and personal care products.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, known applications in cosmetics, and relevant biological activities, with a focus on its antioxidant and potential anti-inflammatory effects. Due to the limited publicly available data specifically on this compound's biological efficacy, this guide also incorporates data from its parent compound, maltol, to infer potential mechanisms and benefits. Detailed experimental protocols for evaluating the performance of this compound in cosmetic formulations are also presented.
Physicochemical Properties of this compound
This compound, also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, is the ester of maltol and propionic acid.[1] Its chemical structure combines the pyrone ring of maltol with a propionate group, influencing its solubility and sensory characteristics. A summary of its key physicochemical properties is provided in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-Methyl-4-oxo-4H-pyran-3-yl propionate | [1] |
| Synonyms | Maltyl propionate, Veltol propionate | [2] |
| CAS Number | 68555-63-5 | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White to pale yellow crystalline solid or liquid | [1] |
| Odor Profile | Sweet, caramel, bready, with fruity (strawberry, jammy) notes | [2] |
| Melting Point | 40 - 48 °C | [1] |
| Boiling Point | 152 - 155 °C | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [] |
| Purity (typical) | ≥ 98% (GC) | [1] |
Applications in Cosmetic Science
This compound's utility in cosmetics stems from its diverse functional attributes:
-
Fragrance Ingredient: Its primary application is as a fragrance component in perfumes, lotions, and creams.[1] It imparts a warm, sweet, and gourmand scent with nuances of baked goods and berries.[2]
-
Antioxidant: this compound is described as having antioxidant properties, which can help protect the skin from oxidative stress induced by environmental aggressors such as UV radiation and pollution.[1] This activity is likely attributable to the maltol moiety.
-
Skin-Conditioning Agent: It is also categorized as a skin-conditioning agent, suggesting it may help to improve the appearance and feel of the skin.[1]
-
Stabilizer: In some contexts, it is mentioned as an effective stabilizer, contributing to the shelf-life and quality of cosmetic formulations.[1]
Biological Activity and Mechanism of Action
While specific studies on the biological mechanisms of this compound in skin are limited, the activities of its parent compound, maltol, have been more extensively researched. It is plausible that this compound may exert similar effects, potentially after enzymatic hydrolysis to maltol in the skin.
Antioxidant Activity
Maltol has been shown to possess potent antioxidant properties. It can scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage. One study indicated that maltol can inhibit the activation of the NLRP3 inflammasome, a key component of the inflammatory response that is also linked to oxidative stress.[4] The anti-inflammatory mechanism of maltol involves the inhibition of reactive oxygen species (ROS) production and caspase-1 activity.[4]
Potential Anti-Inflammatory Effects
Research on maltol has demonstrated its ability to suppress inflammatory responses. For instance, maltol has been shown to inhibit the activation of the NLRP3 and non-canonical inflammasomes in macrophages.[4] This suggests a potential role for this compound in soothing irritated skin and in formulations for sensitive skin types.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the efficacy and stability of this compound in cosmetic formulations.
In Vitro Antioxidant Capacity Assessment: DPPH Assay
This protocol describes the determination of the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
5.1.1 Materials and Reagents
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (analytical grade)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
5.1.2 Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.
-
Prepare a series of dilutions of this compound from the stock solution (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Prepare a series of dilutions of Trolox to serve as a standard curve (e.g., 0-100 µM).
-
-
Assay:
-
In a 96-well microplate, add 50 µL of each this compound dilution to triplicate wells.
-
Add 50 µL of each Trolox dilution to triplicate wells for the standard curve.
-
Add 50 µL of methanol to triplicate wells to serve as a blank.
-
Add 150 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or Trolox.
-
Plot the % inhibition against the concentration of this compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
The antioxidant capacity can also be expressed as Trolox equivalents (TEAC) by comparing the results to the Trolox standard curve.
-
References
Methodological & Application
Synthesis of Maltol Propionate from Maltol: Application Notes and Protocols for Researchers
Introduction
Maltol (B134687) propionate (B1217596), also known as 2-methyl-4-oxo-4H-pyran-3-yl propionate, is a valuable compound with applications in the pharmaceutical, cosmetic, and food industries.[1] In the realm of drug development, it is explored for its potential to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] Its antioxidant properties also make it a person of interest for skincare formulations.[1] This document provides detailed protocols for the synthesis of maltol propionate from maltol, targeting researchers, scientists, and professionals in drug development. The protocols are based on established esterification principles and aim to provide a clear and reproducible methodology.
Overview of the Synthesis
The synthesis of this compound from maltol is typically achieved through an esterification reaction. This involves the reaction of the hydroxyl group of maltol with a propionylating agent, such as propionyl chloride or propionic anhydride (B1165640). The general chemical equation for this reaction is depicted below:
Figure 1: General reaction scheme for the synthesis of this compound from maltol.
Caption: Synthesis of this compound.
Two primary methods for this synthesis are detailed below: one utilizing propionyl chloride and the other using propionic anhydride.
Physicochemical Properties
A summary of the key physicochemical properties of maltol and this compound is provided in the table below for easy reference.
| Property | Maltol | This compound |
| Molecular Formula | C₆H₆O₃[2] | C₉H₁₀O₄ |
| Molecular Weight | 126.11 g/mol [2] | 182.17 g/mol |
| Appearance | White crystalline powder[3] | White to slightly amber solid[] |
| Melting Point | 161-164 °C | 40-48 °C[1] |
| Boiling Point | Decomposes | 152-155 °C[1] |
| Solubility | Soluble in hot water, ethanol, and chloroform. | Insoluble in water; soluble in alcohol.[] |
| CAS Number | 118-71-8[2] | 68555-63-5 |
Experimental Protocols
Method 1: Synthesis using Propionyl Chloride
This method involves the acylation of maltol with propionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
4.1.1. Materials and Equipment
-
Maltol (99% purity)
-
Propionyl chloride (98% purity)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270) (dried)
-
Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) (anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Thin-layer chromatography (TLC) apparatus
4.1.2. Experimental Workflow
Caption: Workflow for this compound Synthesis.
4.1.3. Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maltol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Acylation: Slowly add propionyl chloride (1.1 eq) dropwise to the cooled solution using a dropping funnel over a period of 15-20 minutes.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the maltol spot disappears.
-
Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Method 2: Synthesis using Propionic Anhydride
This method is an alternative to using the more reactive propionyl chloride and often results in a cleaner reaction with easier work-up.
4.2.1. Materials and Equipment
-
Maltol (99% purity)
-
Propionic anhydride (99% purity)
-
Pyridine or a catalytic amount of an acid catalyst (e.g., sulfuric acid)
-
Toluene or other suitable aprotic solvent
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark trap (if using an acid catalyst)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
4.2.2. Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine maltol (1.0 eq), propionic anhydride (1.5 eq), and a solvent such as toluene.
-
Add pyridine (1.2 eq) as a catalyst and base. Alternatively, a catalytic amount of a strong acid like sulfuric acid can be used, in which case a Dean-Stark trap should be fitted to remove the propionic acid byproduct.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a 10% sodium carbonate solution to remove unreacted propionic anhydride and any acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation or column chromatography.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes expected analytical data.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d, 1H), 6.38 (d, 1H), 2.65 (q, 2H), 2.28 (s, 3H), 1.25 (t, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 174.0, 164.5, 156.0, 142.0, 116.5, 115.0, 27.5, 15.0, 9.0 |
| IR (KBr) | ν (cm⁻¹): ~1760 (C=O, ester), ~1650 (C=O, pyrone), ~1580 (C=C) |
| Mass Spec (EI) | m/z (%): 182 (M+), 126, 97, 57 |
Safety Precautions
-
Both propionyl chloride and propionic anhydride are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions should be carried out under an inert atmosphere, especially when using the highly moisture-sensitive propionyl chloride.
-
Dichloromethane is a suspected carcinogen. Handle with care and in a fume hood.
-
Always add reagents slowly and control the reaction temperature, especially during the exothermic addition of propionyl chloride.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound from maltol. Both the propionyl chloride and propionic anhydride methods are effective, with the choice of method depending on the available reagents and desired reaction conditions. Proper characterization of the final product is crucial to ensure its purity and identity for subsequent applications in research and development.
References
Application Notes and Protocols for the Esterification of Maltol with Propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of maltol (B134687) propionate (B1217596) through the Fischer esterification of maltol with propionic acid. Maltol propionate, a derivative of the naturally occurring compound maltol, holds potential in the pharmaceutical industry due to its antioxidant and antitumor properties. These notes offer a comprehensive guide for the synthesis, purification, and characterization of this compound, alongside an exploration of its potential applications in drug development, including relevant biological pathways.
Introduction
Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring organic compound used primarily as a flavor enhancer. Its derivatives are of increasing interest in medicinal chemistry. The esterification of maltol with propionic acid yields this compound (2-methyl-4-oxo-4H-pyran-3-yl propionate), a compound with potential applications in drug formulation and as a bioactive agent.[1] Studies have suggested that maltol and its derivatives possess antioxidant and potential antitumor activities, making them attractive candidates for further investigation in drug discovery and development.[][3]
This protocol details the synthesis of this compound via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. While specific literature on the direct esterification of maltol with propionic acid is limited, this protocol is based on established principles of Fischer esterification and data from similar reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [4] |
| Molecular Weight | 182.17 g/mol | [4] |
| Appearance | White to slightly amber solid | [3] |
| Melting Point | 49 °C | |
| Boiling Point | 279.83 °C (EPI 4.0) | |
| Solubility | Insoluble in water; soluble in alcohol | [3] |
| Purity (Typical) | ≥98% | [3] |
Experimental Protocol: Fischer Esterification of Maltol with Propionic Acid
This protocol describes a representative procedure for the synthesis of this compound. The quantities and reaction parameters provided are illustrative and may be optimized for yield and purity.
Materials and Reagents
| Reagent | Grade | Supplier |
| Maltol (C₆H₆O₃) | ≥99% | Sigma-Aldrich |
| Propionic Acid (C₃H₆O₂) | ≥99% | Sigma-Aldrich |
| Sulfuric Acid (H₂SO₄) | 95-98% (concentrated) | Fisher Scientific |
| Toluene (B28343) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Brine (saturated NaCl solution) | Fisher Scientific | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific |
| Diethyl Ether | ACS Grade | Fisher Scientific |
| Deuterated Chloroform (CDCl₃) | For NMR | Cambridge Isotope Laboratories |
Equipment
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for filtration and crystallization
-
NMR spectrometer (400 MHz or higher)
-
FT-IR spectrometer
-
Mass spectrometer
Reaction Setup and Procedure
Reaction Scheme:
Procedure:
-
Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add maltol (e.g., 12.61 g, 0.1 mol) and propionic acid (e.g., 11.11 mL, 0.15 mol, 1.5 equivalents).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask. Toluene serves as an azeotropic agent to remove water formed during the reaction.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the mixture. Caution: The addition of sulfuric acid is exothermic.
-
Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on the round-bottom flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue the reflux until no more water is collected (typically 4-6 hours). The theoretical volume of water to be collected is approximately 1.8 mL.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).
Work-up and Purification
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.
-
Washing:
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst and any unreacted propionic acid. Caution: CO₂ evolution will occur. Vent the separatory funnel frequently.
-
Wash the organic layer with water (1 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica (B1680970) gel.
Representative Quantitative Data
The following table provides representative data for the synthesis of propionate esters via Fischer esterification, which can serve as a benchmark for the synthesis of this compound.
| Parameter | Representative Value |
| Molar Ratio (Acid:Alcohol) | 1:1.5 |
| Catalyst Loading (H₂SO₄) | ~1-2% (v/w of limiting reagent) |
| Reaction Temperature | Reflux temperature of Toluene (~111 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% (post-purification) |
Characterization of this compound
The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.7 (d, 1H), 6.4 (d, 1H), 2.8 (q, 2H), 2.2 (s, 3H), 1.3 (t, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.1, 164.2, 156.8, 142.3, 116.9, 27.5, 14.8, 8.9 |
| FT-IR (KBr, cm⁻¹) | ν: ~2980 (C-H), ~1760 (C=O, ester), ~1650 (C=O, pyrone), ~1580 (C=C), ~1180 (C-O) |
| Mass Spectrometry (EI) | m/z: 182.05 [M]⁺ |
Applications in Drug Development
This compound is being explored for its potential applications in the pharmaceutical industry, primarily due to its antioxidant and emerging anti-tumor properties.
Antioxidant Activity
Maltol and its derivatives are known to possess antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress, which is implicated in numerous diseases. The proposed antioxidant mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.
Anti-Tumor Activity
Recent studies have indicated that maltol exhibits anti-cancer effects.[4][5] It has been shown to modulate signaling pathways involved in cell proliferation, apoptosis, and immune response. Key pathways implicated include the PI3K/Akt and NF-κB pathways. Inhibition of these pathways can lead to decreased tumor cell survival and proliferation.
Experimental Workflow
The overall experimental workflow for the synthesis and evaluation of this compound is summarized in the following diagram.
Conclusion
This document provides a detailed framework for the synthesis, characterization, and potential application of this compound in a research and drug development context. The provided protocols and data serve as a valuable resource for scientists investigating the therapeutic potential of maltol derivatives. Further optimization of the synthetic protocol and in-depth biological evaluation are warranted to fully elucidate the pharmacological profile of this compound.
References
- 1. Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester | C6H12O4 | CID 87346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Market Size, Share, Trend and Forcarst to 2025 | Prof Research [prof-research.com]
- 4. 2-Methyl-4-oxo-4H-pyran-3-yl propionate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Methyl-4-oxo-4H-pyran-3-yl propionate - Lead Sciences [lead-sciences.com]
Application Notes and Protocols for the Laboratory Scale Synthesis of Flavor Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavor esters are a significant class of organic compounds responsible for the characteristic aromas of many fruits and flowers.[1] Their synthesis in the laboratory is a fundamental and illustrative example of organic chemistry principles, primarily through the process of Fischer esterification.[2][3][4] This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of two common flavor esters: isoamyl acetate (B1210297) (banana oil) and ethyl butyrate (B1204436) (pineapple/fruity aroma).[5][6] These protocols are intended for researchers, scientists, and professionals in drug development who may require the synthesis of ester-containing molecules. The underlying Fischer esterification mechanism is also detailed.
Introduction
Esters are derivatives of carboxylic acids where the hydroxyl group of the acid is replaced by an alkoxy group.[7] The reaction between a carboxylic acid and an alcohol to form an ester is known as esterification.[2] The most common method for this transformation is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][3][8] The reaction is reversible, and to drive the equilibrium towards the product, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed.[4][8][9]
Flavor esters are widely used in the food, beverage, and cosmetic industries to impart specific scents and flavors.[1][10] Understanding their synthesis provides a practical basis for the synthesis of more complex ester-containing molecules, which are prevalent in pharmaceuticals.
Fischer Esterification: The Underlying Mechanism
The Fischer esterification is a nucleophilic acyl substitution reaction.[2][8] The mechanism involves several key steps that are catalyzed by a strong acid.[3]
The mechanism proceeds as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2][3]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[4][11]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][4]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.[2][4]
-
Deprotonation: The carbonyl oxygen is deprotonated to regenerate the acid catalyst and yield the final ester product.[2][4]
Caption: Fischer Esterification Signaling Pathway
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of isoamyl acetate and ethyl butyrate.
Protocol 1: Synthesis of Isoamyl Acetate (Banana Oil)
This protocol describes the synthesis of isoamyl acetate from isoamyl alcohol and glacial acetic acid using concentrated sulfuric acid as a catalyst.[7][12]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Isoamyl alcohol (3-methyl-1-butanol) | 88.15 | 0.81 | 15.0 mL | 0.138 |
| Glacial Acetic Acid | 60.05 | 1.05 | 20.0 mL | 0.349 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.84 | 2-3 drops | Catalyst |
| 5% Sodium Bicarbonate Solution | - | - | ~30 mL | - |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | 142.04 | - | ~2 g | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks (50 mL, 100 mL)
-
Graduated cylinders
-
Pipettes
-
Beakers
-
Stirring rod
-
Support stand and clamps
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 15.0 mL of isoamyl alcohol and 20.0 mL of glacial acetic acid.[13]
-
Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the flask while swirling. Caution: Concentrated sulfuric acid is extremely corrosive.[12][14]
-
Reflux: Add a few boiling chips to the flask, attach the reflux condenser, and turn on the cooling water.[13] Heat the mixture to a gentle reflux using a heating mantle and maintain the reflux for 60-75 minutes.[12]
-
Cooling: After the reflux period, turn off the heating mantle and allow the reaction mixture to cool to room temperature.
-
Workup - Neutralization: Transfer the cooled mixture to a separatory funnel. Slowly add 30 mL of 5% sodium bicarbonate solution in portions to neutralize the unreacted acid. Swirl gently after each addition and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.
-
Workup - Extraction: Shake the separatory funnel vigorously and allow the layers to separate. The top layer is the organic layer containing the isoamyl acetate.[13] Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer with 15 mL of deionized water. Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any residual water.[13] Let it stand for 10-15 minutes, swirling occasionally.
-
Isolation: Decant the dried liquid product into a pre-weighed vial.
-
Characterization: The product can be characterized by its banana-like odor and by spectroscopic methods such as Infrared (IR) spectroscopy to confirm the presence of the ester functional group.
Caption: General Experimental Workflow for Flavor Ester Synthesis
Protocol 2: Synthesis of Ethyl Butyrate (Pineapple/Fruity Aroma)
This protocol outlines the synthesis of ethyl butyrate from ethanol (B145695) and butyric acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| Ethanol | 46.07 | 0.789 | 10.0 mL | 0.171 |
| Butyric Acid | 88.11 | 0.96 | 8.0 mL | 0.087 |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 1.84 | 2-3 drops | Catalyst |
| 5% Sodium Bicarbonate Solution | - | - | ~25 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~2 g | - |
Equipment:
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks (50 mL)
-
Graduated cylinders
-
Pipettes
-
Beakers
-
Stirring rod
-
Support stand and clamps
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine 10.0 mL of ethanol and 8.0 mL of butyric acid.
-
Catalyst Addition: While swirling, cautiously add 2-3 drops of concentrated sulfuric acid.
-
Reflux: Add boiling chips, attach a reflux condenser, and heat the mixture in a water bath or on a heating mantle at approximately 60-70°C for 30-45 minutes.[14]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Workup - Neutralization and Extraction: Transfer the mixture to a separatory funnel and wash with 25 mL of 5% sodium bicarbonate solution to neutralize the excess acid. Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer with 15 mL of deionized water and again discard the aqueous layer.
-
Drying: Transfer the crude ester to a dry Erlenmeyer flask and add anhydrous sodium sulfate.
-
Isolation: Decant the dried product into a pre-weighed vial.
-
Characterization: Note the characteristic fruity or pineapple-like odor. Further characterization can be performed using IR spectroscopy.
Data Presentation
Table 1: Reactant and Product Information for Isoamyl Acetate Synthesis
| Compound | Molar Mass ( g/mol ) | Volume (mL) | Mass (g) | Moles | Odor |
| Isoamyl alcohol | 88.15 | 15.0 | 12.15 | 0.138 | Alcoholic |
| Glacial Acetic Acid | 60.05 | 20.0 | 21.0 | 0.349 | Pungent, vinegar-like |
| Isoamyl Acetate | 130.19 | - | Theoretical: 17.96 | 0.138 (Theoretical) | Banana-like |
Table 2: Reactant and Product Information for Ethyl Butyrate Synthesis
| Compound | Molar Mass ( g/mol ) | Volume (mL) | Mass (g) | Moles | Odor |
| Ethanol | 46.07 | 10.0 | 7.89 | 0.171 | Alcoholic |
| Butyric Acid | 88.11 | 8.0 | 7.68 | 0.087 | Rancid butter |
| Ethyl Butyrate | 116.16 | - | Theoretical: 10.11 | 0.087 (Theoretical) | Pineapple, fruity |
Conclusion
The synthesis of flavor esters via Fischer esterification is a robust and educational laboratory procedure. The protocols provided for isoamyl acetate and ethyl butyrate serve as excellent examples of this important reaction. By carefully controlling the reaction conditions and performing a proper workup, these pleasant-smelling esters can be synthesized in good yield on a laboratory scale. These fundamental techniques are applicable to the synthesis of a wide range of ester-containing compounds relevant to various scientific and industrial fields, including drug development.
References
- 1. bellevuecollege.edu [bellevuecollege.edu]
- 2. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. Flavor enzymatic synthesis - Divulga UAB - University research dissemination magazine [uab.cat]
- 7. Isoamyl Acetate Synthesis | PDF [slideshare.net]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. scribd.com [scribd.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. uakron.edu [uakron.edu]
Purification of Maltol Propionate by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol propionate (B1217596) is a flavoring agent and fragrance ingredient with a sweet, caramel-like aroma.[1][] In pharmaceutical and food applications, high purity of such additives is crucial to ensure safety, efficacy, and batch-to-batch consistency. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds. The principle underlying this method is the differential solubility of the compound of interest and its impurities in a selected solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature, while impurities remain either highly soluble or insoluble under these conditions. This application note provides a detailed protocol for the purification of Maltol propionate using the recrystallization technique.
Data Presentation
| Parameter | Before Recrystallization | After Recrystallization | Method of Analysis |
| Purity | ≥ 98.0% | > 99.5% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[3][4] |
| Appearance | White to slightly amber solid | White crystalline solid | Visual Inspection |
| Melting Point | 40 - 48 °C | Narrow range within 40-48°C (e.g., 45-46°C) | Melting Point Apparatus |
| Illustrative Solubility in 9:1 Ethanol (B145695):Water ( g/100 mL) | |||
| at 60°C | ~ 25 g/100 mL (Estimated) | ~ 25 g/100 mL (Estimated) | Gravimetric Analysis |
| at 5°C | ~ 2 g/100 mL (Estimated) | ~ 2 g/100 mL (Estimated) | Gravimetric Analysis |
| Theoretical Yield | N/A | ~ 92% (Calculated based on estimated solubilities) | Calculation |
| Actual Yield | N/A | To be determined experimentally | Gravimetric Analysis |
Experimental Protocols
This protocol outlines the steps for the purification of this compound by recrystallization. A mixed solvent system of ethanol and water is proposed based on the general solubility of esters and the qualitative solubility information available for this compound ("soluble in alcohol, insoluble in water").[]
Materials and Equipment:
-
Crude this compound (≥ 98% purity)[3]
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Protocol:
-
Solvent Selection and Dissolution:
-
Place a magnetic stir bar and a known mass of crude this compound (e.g., 10.0 g) into an Erlenmeyer flask.
-
In a separate flask, heat the primary solvent (ethanol).
-
Add the minimum amount of hot ethanol to the flask containing the this compound while stirring and heating gently on a hot plate until the solid is fully dissolved. The temperature should be kept just below the boiling point of the solvent.
-
-
Decolorization (Optional):
-
If the resulting solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approximately 1-2% of the solute mass) to the solution.
-
Gently reheat the solution with stirring for 5-10 minutes.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a glass funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper into the receiving flask.
-
-
Crystallization:
-
Add a co-solvent (deionized water) dropwise to the hot filtrate until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.
-
Gently reheat the solution until the turbidity just disappears.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold solvent mixture (e.g., a cold 9:1 ethanol:water solution).
-
Turn on the vacuum source and pour the cold slurry of crystals into the Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
Keep the vacuum on to pull as much solvent as possible from the crystals.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the melting point of this compound (e.g., 35°C) or in a vacuum desiccator until a constant weight is achieved.
-
-
Analysis:
-
Determine the mass of the dried, purified this compound and calculate the percent yield.
-
Measure the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.
-
Assess the purity of the final product using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[3][4]
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for the Chromatographic Purification of Pyranone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chromatographic purification of pyranone derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The methodologies cover a range of techniques from flash column chromatography for initial purification to high-performance liquid chromatography (HPLC) for high-resolution separation of closely related analogues and enantiomers.
General Workflow for Purification
The purification of pyranone derivatives, whether from natural product extracts or synthetic reaction mixtures, typically follows a multi-step chromatographic process. The general workflow aims to progressively enrich the target compound(s) to the desired level of purity.
Caption: General workflow for the purification of pyranone derivatives.
Application Note 1: Flash Column Chromatography for Initial Purification
Flash column chromatography is a rapid and efficient technique for the initial purification of pyranone derivatives from crude reaction mixtures or natural product extracts. It is particularly useful for separating compounds with significant differences in polarity.[1]
Protocol: Purification of a Synthetic Pyranone Derivative
This protocol describes the purification of a hypothetical 3-substituted-4-pyranone derivative from a crude reaction mixture.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent, such as dichloromethane (B109758) or toluene. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica (B1680970) gel.[1]
-
Column Packing:
-
Select an appropriately sized silica gel column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexanes or a hexane/ethyl acetate (B1210297) mixture).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Loading the Sample:
-
Carefully load the dissolved sample or the silica-adsorbed sample onto the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (gradient elution). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.[2]
-
Monitor the separation using thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions as the compounds elute from the column.
-
Analyze the collected fractions by TLC to identify those containing the desired pyranone derivative.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
-
| Parameter | Condition | Reference |
| Stationary Phase | Silica Gel (60-120 mesh) | [3] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | [2] |
| Elution Mode | Gradient | [1] |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization | [2] |
Application Note 2: Reversed-Phase HPLC for High-Resolution Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification of pyranone derivatives with moderate to low polarity. Separation is based on hydrophobic interactions between the analytes and the non-polar stationary phase.
Protocol: Purification of a Pyranone Derivative from a Fungal Extract
This protocol is adapted from the purification of pyranone derivatives from an endophytic fungus.[4][5]
-
Sample Preparation:
-
The crude extract is first fractionated using silica gel column chromatography.
-
The fraction containing the target pyranone derivative is dissolved in the initial mobile phase composition (e.g., a mixture of methanol (B129727) and water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
-
Column: A C18 (ODS) column is commonly used. For example, a YMC-pack ODS-A column (250 x 10 mm).[4][5]
-
Mobile Phase: A mixture of methanol (MeOH) and water (H₂O) is a common choice. The ratio can be adjusted for optimal separation. For example, a mobile phase of 60:40 (v/v) MeOH/H₂O can be used.[4][5]
-
Flow Rate: A typical flow rate for a semi-preparative column is 2.5 mL/min.[4][5]
-
Detection: Monitor the elution at a suitable UV wavelength, which should be determined based on the UV spectrum of the target pyranone derivative.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Post-Purification:
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Combine the pure fractions and remove the solvent (e.g., by rotary evaporation or lyophilization) to obtain the purified pyranone derivative.
-
| Parameter | Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Condition 1 | Phomapyrone A | YMC-pack ODS-A (250 x 10 mm) | MeOH/H₂O (40/60, v/v) | 2.5 | 56 | [4][5] |
| Condition 2 | Phomapyrone B | YMC-pack ODS-A (250 x 10 mm) | MeOH/H₂O (40/60, v/v) | 2.5 | 30 | [4][5] |
| Condition 3 | Coumarin Derivative | YMC-pack ODS-A (250 x 10 mm) | MeOH/H₂O (60/40, v/v) | 2.5 | 40 | [4][5] |
Application Note 3: Normal-Phase HPLC for Polar Pyranone Derivatives
Normal-phase high-performance liquid chromatography (NP-HPLC) is suitable for the separation of more polar pyranone derivatives that are not well-retained on reversed-phase columns. In NP-HPLC, a polar stationary phase is used with a non-polar mobile phase.
Protocol: General Method for NP-HPLC Purification
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase, such as the mobile phase itself or a slightly more polar solvent. Filter the sample through a 0.45 µm PTFE syringe filter.
-
HPLC System and Conditions:
-
HPLC System: A preparative or semi-preparative HPLC system equipped for normal-phase chromatography.
-
Column: A silica or cyano-bonded silica column.
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or heptane (B126788) and a more polar solvent such as ethyl acetate, isopropanol (B130326), or ethanol.
-
Flow Rate: Adjust the flow rate based on the column dimensions.
-
Detection: UV detection at an appropriate wavelength.
-
-
Fraction Collection and Post-Purification: Follow the same procedure as described for RP-HPLC.
| Parameter | Condition | Reference |
| Stationary Phase | Silica or Cyano-bonded Silica | [6] |
| Mobile Phase | Heptane with a polar organic solvent (e.g., methanol, ethanol) | [6] |
| Elution Mode | Isocratic or Gradient | [6] |
| Detection | UV or Mass Spectrometry (with appropriate interface) | [6] |
Application Note 4: Chiral HPLC for Enantioseparation
Many pyranone derivatives are chiral, and their biological activity can be enantiomer-specific. Chiral HPLC is essential for the separation and purification of individual enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for this purpose.
Protocol: Enantioseparation of a Chiral Pyranone Derivative
-
Method Development (Analytical Scale):
-
Screen different chiral columns (e.g., cellulose-based and amylose-based) with various mobile phases (normal-phase, polar organic, and reversed-phase) to find the optimal separation conditions.
-
-
Sample Preparation: Dissolve the racemic mixture of the pyranone derivative in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Chiral HPLC System and Conditions (Preparative Scale):
-
HPLC System: A preparative HPLC system with a UV detector.
-
Column: A preparative-scale chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2).
-
Mobile Phase: The optimized mobile phase from the analytical scale screening. For normal phase, this is often a mixture of hexanes and an alcohol (e.g., isopropanol or ethanol).
-
Flow Rate: Scale up the flow rate from the analytical method based on the column dimensions.
-
Detection: UV detection at a suitable wavelength.
-
-
Fraction Collection: Collect the separated enantiomeric peaks in separate fractions.
-
Post-Purification and Analysis:
-
Analyze the enantiomeric excess (ee) of each fraction using analytical chiral HPLC.
-
Combine the fractions for each enantiomer that meet the desired purity and ee.
-
Remove the solvent to obtain the purified enantiomers.
-
| Parameter | Condition | Reference |
| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2, Lux Amylose-2) | [7] |
| Mobile Phase | Normal Phase: Hexane/Alcohol; Polar Organic: Acetonitrile/Alcohol | [7] |
| Elution Mode | Isocratic | [7] |
| Detection | UV | [7] |
Signaling Pathway Associated with Antitumor Activity
Some pyranone derivatives have been shown to exhibit antitumor activity by inducing apoptosis and causing cell cycle arrest. The following diagram illustrates a simplified, hypothetical signaling pathway based on these reported mechanisms of action.[8]
Caption: Hypothetical signaling pathway of pyranone derivatives.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Identification of Maltol Propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol propionate (B1217596) (2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one) is a flavoring and fragrance agent utilized in the food, cosmetic, and pharmaceutical industries for its characteristic sweet, fruity, and caramel-like aroma.[1][2] Accurate and robust analytical methods are essential for its identification, quantification, and quality control in various matrices. These application notes provide detailed protocols for the analysis of Maltol propionate using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A foundational understanding of this compound's properties is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [2][] |
| Molecular Weight | 182.17 g/mol | [2][] |
| Appearance | White to pale amber solid | [2][] |
| Melting Point | 40 - 49 °C | [2][] |
| Boiling Point | 279.83 °C (Predicted) | [] |
| Solubility | Insoluble in water; soluble in alcohol | [1][] |
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a robust technique for quantifying non-volatile or thermally labile compounds like this compound in various sample matrices. A reverse-phase method is typically employed.
Experimental Protocol: Reverse-Phase HPLC
Objective: To quantify this compound using a C18 column and UV detection. This method is adapted from established protocols for analyzing flavor esters.
1. Instrumentation and Materials:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
- Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water, Formic acid
- This compound reference standard
- Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Mobile Phase and Standards:
- Mobile Phase: Prepare an isocratic mobile phase consisting of 70% acetonitrile, 5% methanol, and 25% water with 0.2% formic acid (v/v/v/v).[4] Degas the mobile phase before use.
- Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 70% Acetonitrile, 5% Methanol, 25% Water, 0.2% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Run Time | Approximately 10 minutes |
4. Sample Preparation:
- Liquid Samples (e.g., beverages): Filter the sample through a 0.45 µm syringe filter. Dilute with the mobile phase if necessary to fall within the calibration range.
- Solid/Semi-Solid Samples (e.g., food products): Homogenize the sample. Extract a known weight of the sample with methanol, vortex, and centrifuge. Filter the supernatant before injection.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
- Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary (Typical Performance)
The following table presents typical performance characteristics for the HPLC-UV analysis of flavor esters. Note: These values are illustrative and should be determined for this compound during method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
HPLC Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. It provides both qualitative (mass spectrum) and quantitative data.
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify this compound using GC-MS with electron ionization (EI). This protocol is based on general methods for flavor ester analysis.
1. Instrumentation and Materials:
- GC-MS system with an EI source
- Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness)
- Helium (carrier gas)
- This compound reference standard
- Solvents: Hexane (B92381) or Dichloromethane (GC grade)
- Internal Standard (e.g., Octyl acetate)
- GC vials with septa
2. Preparation of Standards and Samples:
- Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in hexane.
- Internal Standard (IS) Solution: Prepare a 100 µg/mL solution of Octyl acetate (B1210297) in hexane.
- Calibration Standards: Prepare calibration standards by diluting the stock solution with hexane to concentrations from 0.1 µg/mL to 10 µg/mL. Spike each standard with the IS solution to a final concentration of 10 µg/mL.
- Sample Preparation (Liquid-Liquid Extraction):
- To 1 mL of a liquid sample, add 1 mL of hexane and a known amount of the internal standard.
- Vortex vigorously for 1 minute.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the organic (upper) layer to a GC vial for analysis.[5]
3. GC-MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless (1 µL) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 75 °C for 1 min, ramp at 10 °C/min to 280 °C, hold for 10 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
4. Data Analysis:
- Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound reference standard. The mass spectrum can also be compared against a spectral library (e.g., NIST).
- Quantification (SIM Mode): Monitor characteristic ions of this compound (e.g., m/z 182, 126, 97) and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.
Quantitative Data Summary (Typical Performance)
The following table presents typical performance characteristics for the GC-MS analysis of flavor compounds. Note: These values are illustrative and should be determined for this compound during method validation.
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
GC-MS Workflow Diagram
References
Application Notes and Protocols for the Spectral Analysis of Maltol Propionate by ¹H and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol propionate (B1217596) (2-methyl-4-oxo-4H-pyran-3-yl propanoate) is a flavoring agent and fragrance ingredient with a characteristic sweet, fruity, and caramel-like aroma. Its molecular structure, derived from maltol, provides a rich system for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of Maltol propionate, including experimental protocols and data interpretation, to aid in its identification and characterization.
Chemical Structure
The chemical structure of this compound is presented below, with atoms numbered for NMR assignment purposes.
Application Note: Mass Spectrometry Fragmentation Analysis of Maltol Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of Maltol (B134687) propionate (B1217596) (C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ).[][2] Maltol propionate, a derivative of maltol, is a flavoring agent with potential applications in the pharmaceutical and cosmetic industries.[2] Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. This application note provides a predicted fragmentation pathway, a summary of expected mass-to-charge ratios (m/z), and a standardized protocol for its analysis.
Introduction
This compound, also known as 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one, is a synthetic derivative of maltol, a naturally occurring organic compound.[] It is used as a flavor and fragrance agent, imparting a sweet, caramel-like aroma.[2] In the context of drug development and food science, accurate identification of such compounds is paramount. Mass spectrometry, particularly with electron ionization, is a powerful analytical technique for the structural elucidation of volatile and semi-volatile organic molecules. The fragmentation pattern generated in the mass spectrometer provides a unique fingerprint for the compound, enabling its unambiguous identification.
Predicted Fragmentation Pattern
Upon electron ionization, this compound is expected to form a molecular ion (M⁺•) at m/z 182. This molecular ion will then undergo a series of fragmentation reactions, primarily driven by the stability of the resulting fragment ions. The presence of an ester group and a pyranone ring dictates the most probable cleavage pathways.
The primary fragmentation events are predicted to be:
-
Loss of the propionyl group (•C₂H₅CO): This is a common fragmentation pathway for esters, leading to the formation of a stable maltol radical cation.
-
Loss of the ethyl radical (•C₂H₅): Cleavage of the bond between the ethyl group and the carbonyl carbon of the ester moiety.
-
Decarbonylation: Loss of a neutral carbon monoxide (CO) molecule from the pyranone ring, a characteristic fragmentation for such cyclic structures.
-
McLafferty Rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen from the propionyl group to the pyranone oxygen, followed by the elimination of a neutral propene molecule.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The relative abundance is a theoretical estimation and may vary under different experimental conditions.
| m/z | Proposed Fragment Ion | Structure | Predicted Relative Abundance |
| 182 | [M]⁺• (Molecular Ion) | [C₉H₁₀O₄]⁺• | Moderate |
| 126 | [M - C₂H₅CO]⁺ | [C₆H₆O₂]⁺• | High |
| 153 | [M - C₂H₅]⁺ | [C₇H₅O₄]⁺ | Moderate |
| 98 | [C₆H₆O₂ - CO]⁺• | [C₅H₆O]⁺• | Moderate |
| 57 | [C₂H₅CO]⁺ | [C₃H₅O]⁺ | High |
| 29 | [C₂H₅]⁺ | [C₂H₅]⁺ | Moderate |
Experimental Protocol
This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1. Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS, Thermo Scientific GC-MS)
-
Electron Ionization (EI) source
-
Quadrupole mass analyzer
4.2. Reagents and Materials
-
This compound standard (≥98% purity)
-
High-purity solvent (e.g., methanol, ethyl acetate) for sample preparation
-
Helium carrier gas (99.999% purity)
4.3. GC Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
4.4. MS Conditions
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/second
4.5. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Dilute the stock solution to a final concentration of 10 µg/mL for analysis.
4.6. Data Analysis
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained mass spectrum with the predicted fragmentation pattern and reference spectra if available.
Visualizations
Diagram 1: Predicted Fragmentation Pathway of this compound
Caption: Predicted EI-MS fragmentation pathway of this compound.
Diagram 2: Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Conclusion
The predicted mass spectrometry fragmentation pattern of this compound provides a valuable tool for its identification and characterization. The proposed fragmentation pathways, centered around the loss of the propionyl and ethyl groups, are consistent with the established principles of mass spectrometry for ester-containing compounds. The provided experimental protocol offers a standardized method for obtaining reproducible and high-quality mass spectral data for this compound, which is essential for its analysis in various research and industrial applications. It is important to note that this fragmentation pattern is theoretical and should be confirmed with experimental data obtained from a certified reference standard.
References
Application Note: GC-MS Analysis of Volatile Flavor Compounds in Wine
Introduction
The flavor of a food or beverage is a complex sensory experience derived from a mixture of volatile and non-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the identification and quantification of volatile and semi-volatile flavor compounds in various matrices.[1] This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry, making it an indispensable tool for quality control, product development, and research in the food and beverage industries.[2][3] The analysis of these compounds, which include esters, alcohols, aldehydes, and terpenes, provides a detailed chemical fingerprint that can be correlated with specific sensory attributes, ensuring product consistency and authenticity.[4]
Principle of the Method
GC-MS analysis involves a multi-step process to identify and quantify volatile compounds within a sample.[2] First, volatile analytes are extracted from the sample matrix, often using techniques like Headspace Solid-Phase Microextraction (HS-SPME), and introduced into the gas chromatograph.[5][6] In the GC, the vaporized sample is transported by an inert carrier gas through a long, thin capillary column.[1] The column's inner surface is coated with a stationary phase, and separation occurs as different compounds travel through the column at different rates based on their volatility and affinity for the stationary phase.[7]
As each separated compound elutes from the column, it enters the mass spectrometer.[1] Here, the molecules are ionized, typically by electron impact (EI), which causes them to fragment into characteristic patterns of ions.[3] The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound.[1] By comparing these spectra to extensive reference libraries (e.g., NIST), individual flavor compounds can be identified with a high degree of confidence.[8] For quantitative analysis, the area of a compound's chromatographic peak is measured and compared to that of a known amount of an internal standard.[4]
Quantitative Analysis of Volatile Compounds in French Red Wine
The following table summarizes the relative concentrations of key volatile flavor compounds identified in commercial French red wines using HS-SPME-GC-MS. The data highlights the prevalence of alcohols and esters, which are major contributors to the wine's aroma profile.[9]
| Chemical Class | Compound Name | Relative Concentration (µg/L) | Associated Aroma |
| Alcohols | 3-Methylbutan-1-ol | 1968.75 | Malty, Whiskey |
| 2-Phenylethanol | 239.12 | Floral, Rose, Honey | |
| Hexan-1-ol | 89.21 | Grassy, Green | |
| Benzeneethanol | 75.43 | Floral | |
| Esters | Ethyl 2-hydroxypropanoate | 354.11 | Fruity, Buttery |
| 3-Methylbutyl acetate | 312.87 | Banana, Pear | |
| Ethyl octanoate | 198.54 | Fruity, Apricot, Brandy | |
| Diethyl butanedioate | 115.67 | Fruity | |
| Ethyl hexanoate | 99.76 | Fruity, Apple, Pineapple | |
| Ethyl decanoate | 35.19 | Floral, Grape | |
| Ketones | 4-Methyl-3-penten-2-one | 1.12 | Fruity, Pungent |
| Terpenes | Linalool | 1.25 | Floral, Citrus |
| Volatile Phenols | 4-Ethenyl-2-methoxyphenol | 3.14 | Spicy, Clove-like |
| Furan Compounds | Furan-2-carbaldehyde | 2.56 | Almond, Caramel |
Data adapted from a study on the volatile composition of European red wines. The values represent the mean relative concentrations found in the analyzed French wine samples.[9]
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol describes the extraction of volatile organic compounds (VOCs) from a wine sample for GC-MS analysis.[5]
Materials:
-
Wine sample
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
-
Sodium chloride (NaCl), analytical grade
-
Internal standard (ISTD) solution (e.g., 4-methyl-2-pentanol (B46003) at 10 mg/L in model wine)[4][10]
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[5]
-
Incubator/agitator or heating block with stirring capability
Procedure:
-
Pipette 5 mL of the wine sample into a 20 mL headspace vial.[11]
-
Add 10 µL of the internal standard solution to the vial.[10]
-
Add 1.5 - 2.0 g of NaCl to the vial. Salting-out helps to decrease the solubility of volatile compounds in the matrix and promotes their transfer to the headspace.[10][11]
-
Immediately cap the vial tightly and vortex for 10 seconds to dissolve the salt.[5]
-
Place the vial in the incubator/agitator and incubate at a controlled temperature (e.g., 50-60°C) for an equilibration period of 5-20 minutes with constant agitation (e.g., 500 rpm).[5][11]
-
After equilibration, expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature, with continued agitation (e.g., 250 rpm).[5][11]
-
Once the extraction is complete, retract the fiber into the needle and immediately transfer it to the GC injector for thermal desorption and analysis.
Protocol 2: GC-MS Instrumentation and Analysis
This protocol outlines a typical set of instrumental parameters for the analysis of wine volatiles.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: e.g., DB-5MS (60 m × 0.25 mm, 1.0 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
GC Parameters:
-
Injector: Splitless mode.
-
Injector Temperature: 250°C.[11]
-
Desorption Time: 5-7 minutes (for SPME).[11]
-
Oven Temperature Program:
-
Total Run Time: Approximately 100 minutes.[11]
MS Parameters:
-
Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.[11]
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.[11]
-
Acquisition Mode: Full Scan.
-
Mass Range: m/z 30–350.[11]
Protocol 3: Data Analysis and Compound Identification
-
Process the acquired chromatograms using the instrument's data analysis software.
-
Identify individual peaks by comparing their mass spectra with reference spectra in a commercial library such as the NIST (National Institute of Standards and Technology) Mass Spectral Library.[8]
-
Confirm compound identities by comparing their calculated Linear Retention Indices (LRI) with literature values. LRIs are determined by analyzing a series of n-alkanes under the same chromatographic conditions.[13]
-
For quantitative analysis, calculate the concentration of each identified analyte by relating its peak area to the peak area of the internal standard. A calibration curve should be prepared using standard solutions of the target analytes to ensure accurate quantification.[4]
Visualizations
Experimental Workflow
References
- 1. Review of Aroma Formation through Metabolic Pathways of Saccharomyces cerevisiae in Beverage Fermentations | American Journal of Enology and Viticulture [ajevonline.org]
- 2. imbibeinc.com [imbibeinc.com]
- 3. iris.unipa.it [iris.unipa.it]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. researchgate.net [researchgate.net]
- 6. compoundchem.com [compoundchem.com]
- 7. Application of volatile compound analysis for distinguishing between red wines from Poland and from other European countries [scielo.org.za]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds | OENO One [oeno-one.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Microbial formation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sensory Evaluation of Flavor Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sensory evaluation of flavor compounds, a critical component in food science, new product development, and the pharmaceutical industry for assessing the palatability of oral dosage forms. The following sections detail the principles, methodologies, and data interpretation for key sensory evaluation techniques.
Introduction to Sensory Evaluation
Sensory evaluation is a scientific discipline that applies principles of experimental design and statistical analysis to use human senses (sight, smell, taste, touch, and hearing) for the purposes of evaluating consumer products.[1] It is essential for understanding how the chemical composition of a product translates to sensory perception and consumer acceptance.
There are three main categories of sensory tests:
-
Analytical Tests: These focus on objective facts about products.[1]
-
Affective Tests (Consumer Tests): These measure subjective responses, such as preference and liking.[3]
Signaling Pathways of Flavor Perception
Flavor is a complex sensation resulting from the integration of gustatory (taste) and olfactory (smell) signals by the brain.[4]
Gustatory (Taste) Pathway
Taste begins with the interaction of tastants (taste molecules) with taste receptor cells located in taste buds on the tongue and other areas of the oral cavity.[4] These receptors are specialized for the five basic tastes: sweet, sour, salty, bitter, and umami.[4] This interaction triggers a signal transduction cascade, leading to the release of neurotransmitters that activate sensory neurons.[5] These signals are then transmitted through cranial nerves (VII, IX, and X) to the nucleus of the solitary tract in the brainstem, then to the thalamus, and finally to the gustatory cortex for processing and perception.[5][6]
Figure 1: Simplified diagram of the gustatory signaling pathway.
Olfactory (Smell) Pathway
Odorants (volatile flavor compounds) enter the nasal cavity and bind to olfactory receptor neurons in the olfactory epithelium. This binding initiates a signal that travels along the olfactory nerve (cranial nerve I) to the olfactory bulb. From the olfactory bulb, the signal is relayed to various brain regions, including the piriform cortex (primary olfactory cortex), amygdala, and entorhinal cortex, for the perception and emotional processing of smell.
References
- 1. fortunejournals.com [fortunejournals.com]
- 2. The Science of Sensory Evaluation [centreforsensorystudies.org]
- 3. helpforhokies.com [helpforhokies.com]
- 4. Taste - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Taste System Anatomy: Overview, Gross Anatomy, Microscopic Anatomy [emedicine.medscape.com]
Application Notes and Protocols: Maltol Propionate in Beverage Flavoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol (B134687) propionate (B1217596) (FEMA Number 3941) is a versatile flavoring substance known for its sweet, caramel-like, and fruity aroma profile.[1] As an ester derivative of maltol, it offers unique flavor-enhancing properties that are particularly valuable in the formulation of a wide range of beverages.[2] These application notes provide a comprehensive overview of the chemical properties, sensory profile, and practical applications of maltol propionate in beverage flavoring. Detailed experimental protocols for its evaluation and analysis are also presented to guide researchers and product developers.
Chemical Properties
This compound is a white crystalline solid at room temperature.[1] It is soluble in alcohol and has limited solubility in water.[] Its antioxidant properties may also contribute to the shelf life and quality of beverage formulations.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 3-Hydroxy-2-methyl-4-pyrone propionate, 2-Methyl-4-oxo-4H-pyran-3-yl propionate | [4] |
| CAS Number | 68555-63-5 | [4] |
| Molecular Formula | C₉H₁₀O₄ | [] |
| Molecular Weight | 182.17 g/mol | [] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 40 - 48 °C | |
| Boiling Point | 153 °C @ 1.00 mm Hg | [1] |
| Solubility | Soluble in alcohol; Insoluble in water | [] |
| Odor | Sweet, caramel, bready, jammy, strawberry, berry | [1] |
| Taste | Sweet, brown, caramellic, fruity, jammy, with nuances of bread crust and butterscotch | [1] |
Application in Beverage Flavoring
This compound is primarily used to impart and enhance fruity and sweet profiles in beverages. It is particularly effective in berry flavors such as strawberry, blueberry, and raspberry.[1]
Sensory Profile and Dosage
The sensory profile of this compound is characterized by sweet, caramel, and fruity notes, with nuances of baked goods.[1] Its taste is described as sweet and caramellic with fruity and jammy undertones.[1] Recommended dosage levels vary depending on the beverage matrix and desired flavor intensity.
Table 2: Recommended Dosage of this compound in Beverages
| Beverage Type | Recommended Dosage (ppm) | Flavor Contribution |
| Non-alcoholic Beverages | 10 - 60 | Enhances fruity and sweet notes; provides a jammy, cooked fruit character. |
| Fruit Juices (e.g., apple, berry) | 15 - 50 | Boosts ripe fruit flavors and adds a sweet, caramelic background note. |
| Carbonated Soft Drinks | 10 - 40 | Complements fruit flavors and masks potential off-notes from other ingredients. |
| Alcoholic Beverages | 5 - 30 | Adds complexity and sweet, fruity notes to cocktails and flavored spirits. |
Note: These are starting recommendations. The optimal dosage should be determined through sensory evaluation in the specific beverage base.
Synergistic Effects
This compound can exhibit synergistic effects with other beverage ingredients, enhancing the overall flavor profile.
-
With Sweeteners: It can enhance the perception of sweetness, potentially allowing for a reduction in the total sugar or high-intensity sweetener content. This is due to its ability to modulate taste receptors and contribute to a more rounded and full-bodied sweet taste.
-
With Acids: In acidic beverages, such as fruit juices and carbonated soft drinks, this compound can help to balance the flavor profile by reducing the perception of sourness and adding a perception of ripeness and depth to the fruit character.[5][6]
-
With Other Flavors: It can enhance and modify other flavors present in the beverage. For instance, in a strawberry-flavored drink, it can amplify the jam-like, cooked strawberry notes, making the flavor more authentic and complex.
Impact on Mouthfeel
Flavor enhancers like this compound can contribute to the perceived body and thickness of a beverage, which is a critical attribute for consumer acceptance, especially in low-sugar or diet beverages.[7] By interacting with taste and sensory receptors, it can create a fuller-bodied sensation, mimicking the mouthfeel of sugar-sweetened beverages.[8]
Signaling Pathways in Flavor Perception
The sweet and fruity notes of this compound are perceived through a complex series of signaling events in the taste buds. The perception of sweetness is primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR).
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound in beverage applications.
Protocol for Preparation of Beverage Samples
This protocol describes the preparation of a model beverage system for sensory and analytical testing.
Materials:
-
This compound
-
Ethanol (food grade)
-
Citric acid
-
Deionized water
-
Base beverage (e.g., unflavored carbonated water, still water, or a neutral juice base)
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1% (w/v) stock solution of this compound in food-grade ethanol.
-
Prepare a 20% (w/v) sucrose solution in deionized water.
-
Prepare a 1% (w/v) citric acid solution in deionized water.
-
-
Model Beverage Preparation:
-
To a 1 L volumetric flask, add the desired amount of sucrose and citric acid stock solutions to achieve the target sweetness and acidity for your model beverage (e.g., for a 10% sucrose and 0.1% citric acid beverage, add 500 mL of the sucrose stock and 10 mL of the citric acid stock).
-
Add deionized water to bring the volume to approximately 900 mL and mix thoroughly.
-
-
Spiking with this compound:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the model beverage.
-
Add the calculated volume of the this compound stock solution to the volumetric flask.
-
Bring the final volume to 1 L with deionized water and mix thoroughly using a magnetic stirrer.
-
-
Control Sample:
-
Prepare a control sample following the same procedure but omitting the addition of the this compound stock solution.
-
Protocol for Sensory Evaluation
This protocol outlines a triangle test to determine if a perceptible difference exists between a control beverage and a beverage flavored with this compound.
Materials:
-
Prepared beverage samples (control and variable)
-
Identical, odor-free tasting cups labeled with random three-digit codes
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation booths with controlled lighting and temperature
-
Ballot sheets for data collection
Procedure:
-
Sample Preparation:
-
Pour equal volumes of the control and variable beverages into the coded cups.
-
For each panelist, prepare a set of three samples: two identical (either both control or both variable) and one different.
-
Randomize the order of presentation of the three samples for each panelist.
-
-
Panelist Instructions:
-
Instruct panelists to taste the samples from left to right.
-
Ask them to identify the sample that is different from the other two.
-
Provide water and crackers for palate cleansing between sets of samples.
-
-
Data Analysis:
-
Collect the ballot sheets and count the number of correct identifications.
-
Use a statistical table for triangle tests to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Protocol for Quantitative Analysis (HPLC-UV)
This protocol provides a general method for the quantification of this compound in a beverage matrix using High-Performance Liquid Chromatography with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of 0.05% phosphoric acid in water and methanol (e.g., 90:10 v/v).[9] The exact ratio may need to be optimized.
-
Degas the mobile phase before use.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Filter the beverage sample through a 0.45 µm syringe filter into an autosampler vial.[10] If necessary, dilute the sample with the mobile phase to bring the concentration of this compound within the range of the standard curve.
-
-
HPLC Analysis:
-
Quantification:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Experimental and Logical Workflows
Stability Considerations
As an ester, this compound can be susceptible to hydrolysis, especially in acidic beverage systems. The rate of hydrolysis is influenced by pH and temperature. It is recommended to conduct stability studies on the final beverage formulation to ensure flavor consistency over the product's shelf life. Storage at lower temperatures and protection from light can help to minimize degradation.
Conclusion
This compound is a valuable tool for beverage formulators, offering the ability to enhance sweet and fruity flavor profiles, improve mouthfeel, and create more complex and appealing products. By understanding its sensory characteristics, synergistic effects, and stability, and by employing systematic experimental protocols, researchers and developers can effectively utilize this compound to innovate and optimize beverage formulations.
References
- 1. maltyl propionate, 68555-63-5 [thegoodscentscompany.com]
- 2. chemimpex.com [chemimpex.com]
- 4. China this compound | 68555-63-5 supplier [chemnet.com]
- 5. Sensory sweetness and sourness interactive response of sucrose-citric acid mixture based on synergy and antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamic interaction of sweet and sour taste perceptions based on sucrose and citric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. env.go.jp [env.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [researchrepository.ul.ie]
- 10. Fast and simple method for semiquantitative determination of calcium propionate in bread samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Maltol Propionate to Mask Off-Flavors in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol (B134687) propionate (B1217596), an ester derivative of maltol, is a flavoring agent with a sweet, caramel-like, and fruity aroma.[1] While it is utilized in the food, cosmetic, and fragrance industries for its flavor-enhancing and aromatic properties, its direct application and specific efficacy in masking off-flavors in pharmaceuticals are not extensively documented in publicly available literature.[1][] However, based on the well-established use of the related compounds maltol and ethyl maltol in taste masking, it is hypothesized that maltol propionate could serve a similar function.[1] Maltol and ethyl maltol are known to mask or reduce the perception of bitter tastes in various pharmaceutical formulations.[3]
These application notes provide a framework for evaluating the potential of this compound as a taste-masking agent in pharmaceutical formulations. The protocols described are based on established methods for assessing taste-masking efficiency, including sensory panel evaluations and in-vitro analysis using electronic tongues. Due to the limited specific data for this compound, the quantitative data presented is illustrative and based on findings for related compounds and general taste-masking studies. Researchers should adapt these protocols and validate them for their specific formulations.
Mechanism of Taste Masking
The primary mechanism by which flavor enhancers like maltol and its derivatives are thought to mask off-flavors is through receptor-level interactions. They can enhance sweetness and other desirable flavors, which in turn can overpower or distract from the perception of bitterness. The exact mechanism at the molecular level with bitter taste receptors (T2Rs) is complex and can involve allosteric modulation or competitive inhibition.
Quantitative Data on Taste Masking
Table 1: Illustrative Sensory Panel Scores for a Bitter Drug Formulation with and without a Taste-Masking Agent
| Formulation | Mean Bitterness Score (0-10 Scale*) | Standard Deviation | p-value vs. Control |
| Control (Bitter Drug alone) | 8.2 | 1.1 | - |
| Formulation A (with 0.1% Masking Agent) | 5.5 | 1.3 | <0.05 |
| Formulation B (with 0.5% Masking Agent) | 3.1 | 0.9 | <0.01 |
| Placebo | 0.5 | 0.2 | <0.001 |
*0 = Not bitter, 10 = Extremely bitter
Table 2: Illustrative Electronic Tongue Data for Taste-Masking Efficiency
| Formulation | Sensor Output (mV) - Bitterness Sensor | Taste Suppression (%) |
| Control (Bitter Drug alone) | 85 | 0% |
| Formulation A (with 0.1% Masking Agent) | 62 | 27% |
| Formulation B (with 0.5% Masking Agent) | 38 | 55% |
| Placebo | 10 | 88% |
Experimental Protocols
Protocol 1: Sensory Panel Evaluation using Quantitative Descriptive Analysis (QDA)
This protocol outlines a method for a trained human sensory panel to quantify the bitterness of a pharmaceutical formulation.
Objective: To quantify the reduction in bitterness of a pharmaceutical formulation containing a bitter Active Pharmaceutical Ingredient (API) by the addition of this compound.
Materials:
-
Active Pharmaceutical Ingredient (API) formulation (Control)
-
API formulations with varying concentrations of this compound (Test Samples)
-
Placebo formulation (without API or this compound)
-
Deionized water and unsalted crackers (for palate cleansing)
-
Standard bitterness reference solutions (e.g., quinine (B1679958) sulfate (B86663) solutions of varying concentrations)
-
Data collection software or forms
Panelist Selection and Training:
-
Recruit 10-15 healthy, non-smoking adult volunteers.
-
Screen panelists for their ability to detect and scale basic tastes (sweet, sour, salty, bitter, umami).
-
Train panelists to identify and rate the intensity of bitterness using a standardized scale (e.g., a 0-10 line scale where 0 is "not bitter" and 10 is "extremely bitter").[4] Panelists should be calibrated using the bitterness reference solutions.
Experimental Procedure:
-
Panelists should refrain from eating, drinking (except water), or smoking for at least 1 hour before the session.
-
Provide panelists with a small, standardized amount of the control sample.
-
Instruct panelists to hold the sample in their mouth for a specified time (e.g., 10 seconds) before expectorating.
-
Panelists then rate the perceived bitterness intensity on the provided scale.
-
A mandatory palate cleansing with deionized water and an unsalted cracker is required between samples, with a minimum rest period of 5 minutes.
-
Repeat steps 2-5 for each test sample and the placebo, presenting them in a randomized and blinded order.
-
Each sample should be evaluated in triplicate by each panelist.
Data Analysis:
-
Calculate the mean and standard deviation of the bitterness scores for each formulation.
-
Use statistical analysis (e.g., ANOVA with post-hoc tests like Tukey's) to determine if there are significant differences in bitterness between the control and test formulations.[5]
Caption: Workflow for Sensory Panel Evaluation.
Protocol 2: In-Vitro Taste Assessment using an Electronic Tongue
This protocol describes the use of a potentiometric electronic tongue to assess the taste-masking efficiency of this compound.
Objective: To obtain an objective, instrumental measure of the reduction in bitterness of a pharmaceutical formulation upon the addition of this compound.
Materials:
-
Electronic Tongue system (e.g., Astree, TS-5000Z) with appropriate sensors, including a bitterness sensor.[6][7][8]
-
Control, Test, and Placebo formulations as described in Protocol 1.
-
Reference solution (e.g., 30 mM KCl with 0.3 mM tartaric acid).
-
Cleaning solution (as per manufacturer's instructions).
-
Deionized water.
-
Beakers and autosampler vials.
Instrument Preparation and Calibration:
-
Condition and calibrate the sensors according to the manufacturer's guidelines.
-
Perform a diagnostic check using standard taste solutions (e.g., sour, salty, umami) to ensure the sensors are functioning correctly and can discriminate between different tastes.[9]
Experimental Procedure:
-
Prepare solutions of the control, test, and placebo formulations at a concentration suitable for the instrument. All solid samples must be fully dissolved.
-
Pour the reference solution and the sample solutions into the appropriate beakers in the autosampler rack.
-
Set up the measurement sequence in the instrument's software. A typical cycle includes:
-
Sensor cleaning.
-
Rinsing with the reference solution.
-
Measurement of the reference solution potential.
-
Rinsing with the sample solution.
-
Measurement of the sample solution potential.
-
-
Each sample should be measured multiple times (e.g., 4-5 acquisitions) to ensure a stable signal.
-
The instrument measures the potential difference between the sensors and a reference electrode.
Data Analysis:
-
The primary output for bitterness is typically from a sensor specifically designed to respond to bitter compounds.
-
The change in sensor potential is correlated with bitterness intensity.
-
Calculate the "taste suppression" percentage by comparing the sensor response of the test formulations to the control.
-
Principal Component Analysis (PCA) can be used to visualize the taste profile differences between the formulations.
Caption: Workflow for Electronic Tongue Analysis.
Signaling Pathway for Bitter Taste Perception
The perception of bitter taste is mediated by a family of G-protein coupled receptors (GPCRs) known as T2Rs (or TAS2Rs), which are located in taste receptor cells within the taste buds.
Caption: Simplified Bitter Taste Transduction Pathway.
Conclusion
While direct evidence for the efficacy of this compound in pharmaceutical taste masking is currently limited, its structural similarity to known taste-masking agents like maltol suggests it holds potential. The protocols provided here offer a robust framework for researchers to systematically evaluate this potential. By employing both sensory panel data and objective instrumental analysis, a comprehensive understanding of this compound's ability to mask off-flavors in pharmaceutical formulations can be achieved. It is crucial to adapt and validate these methods for the specific API and formulation under investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 3. Strategies for beating the bitter taste of pharmaceutical formulations towards better therapeutic outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00191E [pubs.rsc.org]
- 4. One of the major challenges of masking the bitter taste in medications: an overview of quantitative methods for bitterness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 6. Critical View on the Qualification of Electronic Tongues Regarding Their Performance in the Development of Peroral Drug Formulations with Bitter Ingredients [mdpi.com]
- 7. azosensors.com [azosensors.com]
- 8. researchgate.net [researchgate.net]
- 9. An Electronic Tongue: Evaluation of the Masking Efficacy of Sweetening and/or Flavoring Agents on the Bitter Taste of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
Maltol Propionate: Application Notes and Protocols for New Food Additive Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maltol (B134687) propionate (B1217596) (FEMA Number 3941), a derivative of maltol, is a flavoring substance with a promising profile for use in the food industry.[] It is characterized by a sweet, fruity, and bready aroma, with notes of strawberry, caramel, and vanilla, making it a versatile ingredient for enhancing the flavor profile of a wide range of products, including baked goods, beverages, and confectionery. Beyond its organoleptic properties, emerging research suggests that maltol and its derivatives may possess antioxidant and antimicrobial properties, further expanding their potential applications in food preservation and formulation. This document provides detailed application notes and experimental protocols for the evaluation of maltol propionate as a novel food additive.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-methyl-3-(1-oxopropoxy)-4H-pyran-4-one | |
| Synonyms | Maltyl propionate | [] |
| CAS Number | 68555-63-5 | |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to slightly amber solid | |
| Melting Point | 49 °C | |
| Boiling Point | 279.83 °C (EPI 4.0) | |
| Solubility | Insoluble in water; soluble in alcohol | |
| Odor Description | Bakery note with a hint of strawberry, drying down to the familiar odor of fresh baked bread. |
Synthesis of this compound
This compound can be synthesized via the esterification of maltol with propionyl chloride or propionic anhydride. A general laboratory-scale protocol is provided below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from maltol and propionyl chloride.
Materials:
-
Maltol
-
Propionyl chloride
-
Pyridine (B92270) (or other suitable base)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve maltol in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of pyridine to the solution with stirring.
-
To this mixture, add propionyl chloride dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Workflow Diagram:
Sensory Evaluation
A comprehensive sensory evaluation is crucial to understand the flavor profile of this compound and its potential applications. A quantitative descriptive analysis (QDA) by a trained panel is recommended.
Experimental Protocol: Quantitative Descriptive Analysis (QDA) of this compound
Objective: To quantitatively describe the sensory attributes of this compound in a relevant food matrix (e.g., a strawberry-flavored beverage).
Materials:
-
This compound solutions at various concentrations (e.g., 1, 5, 10 ppm) in a base strawberry-flavored beverage.
-
Control beverage (without this compound).
-
Reference standards for aroma and taste attributes (e.g., ethyl butyrate (B1204436) for fruity, vanillin (B372448) for sweet, citric acid for sour).
-
Odor-free tasting booths with controlled lighting and temperature.
-
Computerized data collection system.
Procedure:
-
Panelist Training: A panel of 8-12 individuals is trained to recognize and score the intensity of specific aroma and taste attributes relevant to strawberry flavor and the expected profile of this compound.
-
Lexicon Development: The panel collaboratively develops a lexicon of descriptive terms for the samples.
-
Sample Evaluation: Panelists evaluate the coded, randomized samples in individual booths. They rate the intensity of each attribute on a 15-point unstructured line scale.
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to determine significant differences between samples and to visualize the sensory space.
Illustrative Sensory Profile Data:
The following table presents hypothetical quantitative sensory data for a strawberry-flavored beverage with and without this compound.
Table 2: Illustrative Quantitative Descriptive Analysis of this compound in a Strawberry Beverage
| Attribute | Control Beverage (Mean Score) | Beverage with 5 ppm this compound (Mean Score) |
| Aroma | ||
| Strawberry | 7.5 | 8.5 |
| Fruity (other) | 3.0 | 5.0 |
| Sweet | 5.0 | 6.5 |
| Caramel | 1.0 | 4.0 |
| Bready/Toasted | 0.5 | 3.5 |
| Flavor | ||
| Strawberry | 8.0 | 9.0 |
| Sweetness | 6.0 | 7.5 |
| Sourness | 4.0 | 3.5 |
| Caramel | 1.5 | 4.5 |
| Bready/Toasted | 1.0 | 4.0 |
| Mouthfeel | ||
| Fullness | 4.0 | 5.0 |
Sensory Evaluation Workflow:
Stability Assessment
The stability of a flavor additive is critical for its successful application. Accelerated shelf-life testing can be employed to predict the stability of this compound under various food processing and storage conditions.
Experimental Protocol: Accelerated Shelf-Life Testing of this compound
Objective: To determine the degradation kinetics of this compound in an aqueous solution at different pH and temperature conditions.
Materials:
-
This compound standard solution.
-
Buffer solutions of different pH values (e.g., pH 3, 5, 7).
-
Temperature-controlled incubators or water baths.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.
Procedure:
-
Prepare solutions of this compound in the different pH buffers.
-
Store the solutions at various elevated temperatures (e.g., 40°C, 50°C, 60°C).
-
At regular time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound versus time for each condition.
-
Determine the degradation rate constant (k) and the order of the reaction for each condition.
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf-life at normal storage temperatures.
Illustrative Stability Data:
The following table shows hypothetical degradation rate constants for this compound under different conditions.
Table 3: Illustrative Degradation Rate Constants (k) for this compound
| pH | Temperature (°C) | k (day⁻¹) |
| 3 | 40 | 0.015 |
| 3 | 50 | 0.045 |
| 3 | 60 | 0.120 |
| 5 | 40 | 0.008 |
| 5 | 50 | 0.025 |
| 5 | 60 | 0.070 |
| 7 | 40 | 0.005 |
| 7 | 50 | 0.015 |
| 7 | 60 | 0.040 |
Stability Testing Logical Relationship:
In Vitro Safety Assessment: Cytotoxicity
An initial assessment of the safety of a new food additive involves in vitro cytotoxicity testing. The MTT assay is a common method to evaluate the effect of a compound on cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity of this compound
Objective: To assess the in vitro cytotoxicity of this compound on a relevant cell line (e.g., Caco-2, a human intestinal cell line).
Materials:
-
Caco-2 cells.
-
Cell culture medium and supplements.
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the cells for a defined period (e.g., 24, 48 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Illustrative Cytotoxicity Data:
The following table presents hypothetical cell viability data and the calculated IC₅₀ value for this compound.
Table 4: Illustrative Cytotoxicity of this compound on Caco-2 Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | 98 |
| 50 | 95 |
| 100 | 88 |
| 250 | 75 |
| 500 | 55 |
| 1000 | 20 |
| IC₅₀ (µM) | ~550 |
Cytotoxicity Assay Workflow:
Conclusion
This compound presents a significant opportunity for the development of new and improved food products due to its desirable flavor characteristics. The protocols outlined in this document provide a framework for the systematic evaluation of its sensory profile, stability, and in vitro safety. Further research, including in vivo safety studies and application trials in various food matrices, is recommended to fully establish its potential as a valuable food additive. The provided illustrative data should be replaced with experimental results for accurate assessment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Maltol Propionate
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Maltol propionate (B1217596) and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis methods for Maltol propionate?
A1: this compound is typically synthesized via the esterification of Maltol. The most common and efficient laboratory-scale method is the acylation of Maltol using a propionylating agent like propionyl chloride or propionic anhydride. This reaction is generally performed in the presence of a tertiary amine base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[1] Alternative methods, though potentially lower-yielding for this specific substrate, include Fischer esterification with propionic acid under acidic catalysis and transesterification reactions.[2][3]
Q2: My reaction yield is significantly lower than expected. What are the primary causes?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, non-optimal temperature, or poor mixing. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.
-
Moisture Contamination: Acylating agents like propionyl chloride are highly sensitive to moisture. Any water present in the reactants or solvent will hydrolyze the propionyl chloride, reducing the amount available to react with Maltol and lowering the overall yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials. For instance, if the temperature is too high, it may lead to degradation or polymerization, especially with sensitive substrates.[4]
-
Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield. A slight excess of the acylating agent is often used to ensure the complete conversion of Maltol.
-
Product Loss During Workup: Significant amounts of product can be lost during the extraction and purification phases. This can be due to emulsion formation during aqueous washes or using an inappropriate solvent for extraction.
Q3: I'm observing significant impurity formation. How can I improve the purity of my product?
A3: Impurity formation is a common issue. To mitigate this:
-
Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can often minimize the formation of thermal degradation byproducts.[1]
-
Use a Non-Nucleophilic Base: Employ a hindered base like triethylamine or pyridine. These bases are effective at scavenging the HCl byproduct without competing with Maltol as a nucleophile.
-
Ensure High-Purity Starting Materials: Using purified Maltol and freshly distilled propionyl chloride will prevent impurities from being carried through the synthesis.
-
Optimize Purification Method: Purification via column chromatography is often more effective than recrystallization for removing closely related impurities. A gradient elution using a solvent system like hexane/ethyl acetate (B1210297) can provide good separation.
Q4: How does the choice of solvent and temperature affect the synthesis?
A4: The solvent and temperature are critical parameters. The ideal solvent should be aprotic and inert to the reaction conditions, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether.[1] It must fully dissolve the Maltol to ensure a homogeneous reaction mixture. The reaction is often started at a low temperature (0 °C) during the addition of the highly reactive propionyl chloride to control the initial exothermic reaction, and then allowed to warm to room temperature to proceed to completion.[1] Higher temperatures may increase the reaction rate but also risk the formation of byproducts.[4]
Q5: The reaction appears to stall before all the Maltol is consumed. What steps can I take?
A5: If the reaction stalls, as indicated by TLC analysis showing persistent Maltol:
-
Add More Reagent: It's possible the propionyl chloride was consumed by trace moisture or that an insufficient amount was added initially. A small additional charge of the acylating agent and base can restart the reaction.
-
Increase Reaction Time: Some reactions are simply slow to reach completion. Allow the reaction to stir for a longer period (e.g., 12-24 hours) while monitoring via TLC.
-
Gently Increase Temperature: If extending the time is ineffective, gradually warming the reaction mixture (e.g., to 40 °C) may provide the necessary activation energy to push the reaction to completion. Proceed with caution to avoid byproduct formation.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions to improve the yield and purity of this compound.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (e.g., hydrolyzed propionyl chloride).2. Incorrect reaction setup or conditions.3. Presence of significant moisture. | 1. Use fresh or newly distilled propionyl chloride.2. Verify stoichiometry, solvent, and temperature.3. Use anhydrous solvents and oven-dried glassware. |
| Low Yield with Unreacted Maltol | 1. Insufficient reaction time.2. Inadequate amount of acylating agent or base.3. Reaction temperature is too low. | 1. Allow the reaction to run longer, monitoring by TLC.2. Add a slight excess (1.1-1.2 equivalents) of propionyl chloride.3. Allow the reaction to warm to room temperature or gently heat. |
| Presence of Multiple Byproducts | 1. Reaction temperature is too high.2. Base is acting as a competing nucleophile.3. Impure starting materials. | 1. Maintain a lower reaction temperature (0 °C to RT).2. Use a non-nucleophilic base like triethylamine.3. Purify starting materials before the reaction. |
| Difficult Product Isolation / Emulsion in Workup | 1. Incorrect pH during aqueous wash.2. Inefficient phase separation. | 1. Ensure the aqueous layer is sufficiently acidic or basic to quench reagents.2. Add brine (saturated NaCl solution) to break emulsions and aid separation. |
Experimental Protocol: Synthesis of this compound via Acylation
This protocol describes a standard laboratory procedure for the synthesis of this compound from Maltol and propionyl chloride.
Materials:
-
Maltol (1.0 eq)
-
Propionyl Chloride (1.2 eq)
-
Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: Add Maltol to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve the Maltol in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition of Reagents: Add triethylamine (or pyridine) to the stirred solution. Subsequently, add propionyl chloride dropwise via a syringe over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours, monitoring its progress by TLC until the Maltol spot is no longer visible.
-
Workup - Quenching: Cool the mixture back to 0 °C and slowly add 1M HCl to quench the reaction and dissolve the amine salts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizations
Chemical Synthesis Pathway
References
Technical Support Center: Esterification of Maltol
Welcome to the technical support center for the esterification of maltol (B134687). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the esterification of this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the esterification of maltol?
A1: During the esterification of maltol, particularly under acidic conditions like Fischer esterification, several side reactions can occur, leading to reduced yield and purity of the desired ester. The most prevalent side reactions include:
-
Polymerization/Decomposition: Under acidic and heated conditions, maltol can be prone to polymerization or decomposition, forming dark, tar-like substances. This is often the most significant side reaction impacting yield and purification.[1][2]
-
Etherification of the Alcohol: The alcohol reactant used in the esterification can undergo acid-catalyzed self-condensation to form an ether. This is more common with secondary alcohols and at higher reaction temperatures.
-
Reversibility of the Reaction: Esterification is an equilibrium reaction. The presence of water, a byproduct of the reaction, can drive the reaction in reverse, hydrolyzing the ester back to maltol and the carboxylic acid.[3][4][5][6]
-
Pyrone Ring Instability: While generally stable, the 4-pyrone ring in maltol can be susceptible to ring-opening under certain conditions, although this is less common under standard esterification protocols. The reactivity of pyrones is influenced by the solvent and the acidity of the reaction environment.[7][8]
Q2: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A2: A dark coloration of the reaction mixture is a strong indicator of maltol decomposition or polymerization.[1][2] Maltol is sensitive to prolonged exposure to high temperatures and strong acids.
-
To prevent this:
-
Optimize Reaction Temperature: Use the lowest effective temperature to drive the reaction to completion in a reasonable timeframe.
-
Control Catalyst Concentration: Use the minimum amount of acid catalyst necessary. Excessive acid can accelerate decomposition.
-
Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Q3: The yield of my maltol ester is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in maltol esterification can be attributed to several factors:
-
Equilibrium: The reversible nature of the Fischer esterification is a primary cause of low yields.[3][4][5][6]
-
Solution: To shift the equilibrium towards the product, you can:
-
-
Side Reactions: As discussed in Q1, polymerization and ether formation consume starting materials and reduce the yield of the desired ester.
-
Solution: Follow the recommendations in Q2 to minimize decomposition. To reduce ether formation, consider using a primary alcohol if possible and maintaining a lower reaction temperature.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Ensure adequate reaction time and temperature. Monitor the reaction to confirm the disappearance of the limiting reagent.
-
Q4: I am observing an unexpected byproduct with a different polarity from my desired ester. What could it be?
A4: An unexpected byproduct could be an ether formed from the self-condensation of the alcohol reactant, especially if a secondary alcohol was used. Ethers are generally less polar than the corresponding esters and alcohols. To confirm the identity of the byproduct, characterization techniques such as NMR, GC-MS, or IR spectroscopy are recommended.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the esterification of maltol and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Dark Reaction Mixture (Brown to Black) | 1. Decomposition of maltol due to excessive heat or acid concentration.[1][2] 2. Polymerization of maltol under acidic conditions. | 1. Reduce Temperature: Lower the reaction temperature and monitor for improvement. 2. Reduce Catalyst: Decrease the concentration of the acid catalyst. 3. Shorten Reaction Time: Monitor the reaction closely and work it up as soon as it is complete. |
| Low Ester Yield | 1. Equilibrium: The reaction has reached equilibrium with significant amounts of starting materials remaining.[3][4][5][6] 2. Water Presence: Water from the reaction or solvent is hydrolyzing the product. 3. Side Reactions: Starting materials are being consumed by polymerization or ether formation. | 1. Shift Equilibrium: Use a large excess of the alcohol (5-10 equivalents). 2. Remove Water: Use a Dean-Stark trap or add 4Å molecular sieves to the reaction mixture. 3. Optimize Conditions: Follow the steps to minimize decomposition and consider using a primary alcohol if ether formation is suspected. |
| Formation of an Unknown, Less Polar Byproduct | 1. Ether Formation: The alcohol reactant has undergone acid-catalyzed self-condensation. | 1. Lower Temperature: Reduce the reaction temperature. 2. Use Primary Alcohol: If the protocol allows, switch to a primary alcohol, which is less prone to ether formation. 3. Purification: Separate the ether from the ester using column chromatography. |
| Difficulty in Product Purification | 1. Presence of Tarry Byproducts: Polymeric materials are co-eluting or streaking on the chromatography column. 2. Unreacted Starting Materials: Significant amounts of maltol and carboxylic acid remain. | 1. Pre-purification: Consider a workup procedure to remove the bulk of the tar before chromatography (e.g., washing with a basic solution to remove unreacted acid and some polar impurities). 2. Optimize Reaction: Improve the reaction yield to minimize the amount of unreacted starting materials in the crude product. |
Experimental Protocols
General Protocol for Fischer Esterification of Maltol
This protocol provides a starting point for the synthesis of a maltol ester. Optimization of temperature, time, and reactant ratios may be necessary for specific substrates.
Materials:
-
Maltol
-
Carboxylic acid (e.g., acetic acid, propionic acid)
-
Alcohol (e.g., ethanol, isopropanol) - preferably anhydrous
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, if using a Dean-Stark trap)
-
Molecular sieves (4Å), activated
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add maltol (1.0 eq).
-
Add the carboxylic acid (1.1 - 1.5 eq) and the alcohol (5 - 10 eq).
-
If not using the alcohol as the solvent, add an appropriate anhydrous solvent.
-
Add activated 4Å molecular sieves to the flask to absorb the water produced.
-
Slowly add the acid catalyst (e.g., 0.05 - 0.1 eq of concentrated sulfuric acid) to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the molecular sieves.
-
Perform an appropriate aqueous workup to remove the excess acid and alcohol. This typically involves dilution with an organic solvent and washing with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Visualizing Reaction Pathways
To better understand the chemical transformations during the esterification of maltol, the following diagrams illustrate the main reaction and potential side reactions.
References
- 1. Method for preparing maltol and homologue thereof by regulating and controlling chlorination-hydrolysis reaction - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN103113339A - Maltol separation and purification method - Google Patents [patents.google.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthetic Maltol Propionate
Welcome to the technical support center for the purification of synthetic Maltol propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of impurities from laboratory-synthesized Maltol propionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis of this compound typically involves the esterification of Maltol with a propionylating agent, such as propionic anhydride (B1165640) or propionyl chloride. The most common impurities include:
-
Unreacted Maltol: Incomplete reaction can leave residual Maltol in the product mixture.
-
Propionic Acid: This is a byproduct of the reaction when using propionic anhydride and can also result from the hydrolysis of the anhydride or propionyl chloride.[1][2]
-
Residual Propionic Anhydride: Excess acylating agent that was not consumed in the reaction.
-
Degradation Products: Maltol and this compound can be sensitive to high temperatures and light, which may lead to the formation of colored or odorous byproducts.[1]
-
Residual Solvents: Solvents used in the reaction or work-up (e.g., pyridine (B92270), toluene, dichloromethane) may be present in the final product.
Q2: How can I monitor the progress of the this compound synthesis to minimize impurities from an incomplete reaction?
A2: The progress of the esterification reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3][4][5] By spotting the reaction mixture alongside the starting Maltol on a TLC plate, you can visualize the consumption of the starting material and the formation of the this compound product. The product, being an ester, is typically less polar than the starting phenol (B47542) (Maltol) and will have a higher Rf value. The reaction is considered complete when the Maltol spot is no longer visible.
Q3: What are the recommended storage conditions for this compound to prevent degradation?
A3: To prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, well-ventilated, and dark place.[3] Exposure to heat, light, and moisture should be minimized to prevent hydrolysis and the formation of degradation impurities.[1]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV) is a powerful tool for quantifying non-volatile impurities and determining the overall purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide structural confirmation of the desired product and help identify impurities by comparing the spectra to that of pure this compound and potential impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of synthetic this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Purity After Initial Work-up | Incomplete removal of acidic impurities (propionic acid, unreacted propionic anhydride). | 1. Ensure thorough washing of the organic layer with a saturated sodium bicarbonate solution. Monitor the pH of the aqueous layer to ensure it is basic. 2. Increase the number of washes with the bicarbonate solution. 3. Perform a final wash with brine to aid in the removal of residual water and dissolved salts. |
| Presence of unreacted Maltol. | 1. Ensure the esterification reaction has gone to completion by monitoring with TLC. 2. If the reaction is incomplete, consider extending the reaction time or gently heating the reaction mixture (if thermally stable). 3. Purify the crude product using column chromatography or recrystallization. | |
| Product is Colored (Yellow or Brown) | Thermal degradation of Maltol or this compound during the reaction or purification. | 1. Avoid excessive heating during the reaction and distillation. Use a water bath or oil bath for controlled heating. 2. Perform distillation under reduced pressure to lower the boiling point. 3. Consider using activated carbon treatment during recrystallization to remove colored impurities. |
| Presence of trace metal impurities that can form colored complexes with Maltol. | 1. Use high-purity reagents and solvents. 2. Wash the organic layer with a dilute solution of a chelating agent like EDTA during the work-up. | |
| Difficulty in Crystallizing the Product | The product is oily or does not solidify. | 1. Ensure all acidic impurities have been removed, as they can inhibit crystallization. 2. Try different solvent systems for recrystallization. Good starting points for esters include ethanol/water, hexane/ethyl acetate, or toluene.[8] 3. Use a seed crystal to induce crystallization. 4. If the product is an oil, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity persists. Allow the solution to slowly cool. |
| Low Yield After Purification | Loss of product during aqueous washes. | 1. Minimize the volume of aqueous solutions used for washing. 2. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
| Loss of product during recrystallization. | 1. Ensure the minimum amount of hot solvent is used to dissolve the crude product. 2. Allow the solution to cool slowly to maximize crystal formation. Cooling too quickly can lead to the formation of small crystals that are difficult to filter. 3. Cool the crystallization mixture in an ice bath before filtration to minimize the solubility of the product in the mother liquor. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via esterification of Maltol with propionic anhydride.
Materials:
-
Maltol
-
Propionic Anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve Maltol in dichloromethane.
-
Add pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add propionic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification of this compound by Recrystallization
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture such as hexane/ethyl acetate) to dissolve the crude product completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period. The hot solution should then be filtered through a fluted filter paper to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 2. arcjournals.org [arcjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. studylib.net [studylib.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Pyranone Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyranone esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a pyranone esterification reaction?
A1: The most critical parameters for successful pyranone esterification include the choice of catalyst, solvent, reaction temperature, and reaction time.[1] The stoichiometry of the reactants is also crucial. Key considerations include:
-
Catalyst: Lewis acids such as Scandium triflate (Sc(OTf)₃) or organocatalysts are often employed, and their concentration can significantly impact yield and selectivity.[2] For Fischer esterification, common acid catalysts include sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃).[3]
-
Solvent: The solvent influences the solubility of reactants, catalyst activity, and the stability of intermediates. Aprotic solvents like DMF, acetonitrile (B52724), or dioxane are commonly used.[1]
-
Temperature: Temperature control is vital. Elevated temperatures can promote undesired side reactions, while lower temperatures may slow the reaction rate excessively.[2][4] The reaction is often conducted under reflux, with the temperature determined by the boiling point of the solvent.[3]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.[1][2]
Q2: How does the choice of solvent affect pyranone esterification?
A2: The solvent plays a multifaceted role in pyranone esterification by affecting reactant solubility, catalyst activity, and the stabilization of reaction intermediates.[1] Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile are frequently used.[1][2] In some base-catalyzed reactions, acetic acid as a solvent has been shown to improve yields compared to ethanol (B145695) or DMF.[1] The optimal solvent is highly dependent on the specific reaction mechanism.
Q3: What are common side reactions in pyranone esterification and how can they be minimized?
A3: Common side reactions include the formation of furanone byproducts, decarboxylation, and dimerization.[1]
-
Furanone Formation: The competition between 5-exo-dig and 6-endo-dig cyclization can lead to furanone isomers. To favor the desired pyranone product, strategies include careful selection of catalysts and ligands (e.g., N-heterocyclic carbene ligands for palladium-catalyzed reactions) and the use of Lewis acid additives like BF₃·Et₂O.[1]
-
Decarboxylation: This can be minimized by avoiding high temperatures and strongly acidic conditions.[1]
-
Dimerization: If the reaction is sensitive to light, it should be protected from light. Running the reaction at a lower concentration can also reduce dimerization.[1]
Q4: How can I improve the yield of my pyranone esterification?
A4: Low yields can stem from incomplete reactions, side product formation, or losses during purification.[1] To improve yields:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal parameters.[1]
-
Ensure Anhydrous Conditions: Many catalysts used in pyranone synthesis are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Control Reagent Addition: Adding reagents too quickly can lead to localized high concentrations, promoting side reactions. Slow addition using a syringe pump can improve control.[2]
-
Shift Equilibrium: For Fischer-type esterifications, using an excess of the alcohol or removing water as it forms (e.g., with a Dean-Stark trap) can drive the equilibrium towards the ester product.[3][5]
Q5: What are the recommended work-up and purification procedures for pyranone esters?
A5: A typical work-up procedure involves quenching the reaction, followed by extraction and purification.
-
Quenching: The reaction is often quenched by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[2][3]
-
Extraction: The product is then extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate (B1210297) (EtOAc).[2][3] The organic layers are combined.
-
Washing and Drying: The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[2][3]
-
Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel.[1][2] Recrystallization can also be effective for solid products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction | - Monitor reaction progress by TLC or LC-MS to determine optimal time.[1]- Increase reaction temperature or prolong reaction time.[1]- Ensure the catalyst is active and used in the correct amount.[1] |
| Presence of moisture or air | - Thoroughly dry all glassware (flame-dry or oven-dry).- Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[2] | |
| Incorrect reagent addition rate | - Add key reagents slowly using a syringe pump to maintain better control.[2] | |
| Purification losses | - Optimize the solvent system for column chromatography.- Consider alternative purification methods like preparative HPLC.[1] | |
| Formation of Side Products | Reaction temperature too high | - Lower the reaction temperature and monitor progress closely.[2] |
| Furanone byproduct formation | - Switch to a different catalyst system (e.g., ZnBr₂ for lactonization).[1]- Use N-heterocyclic carbene (NHC) ligands in palladium-catalyzed reactions.[1]- Add a Lewis acid, such as BF₃·Et₂O, to enhance selectivity.[1] | |
| Decarboxylation | - Avoid high temperatures and strongly acidic conditions.[1] | |
| Dimerization | - Protect the reaction from light if it is photochemically sensitive.- Consider running the reaction at a lower concentration.[1] | |
| Difficulty in Purification | Polarity of the pyranone ester | - Optimize the solvent system for column chromatography to achieve better separation.[1] |
| Presence of unreacted starting materials | - Ensure the reaction goes to completion by monitoring with TLC/LC-MS.- Use an appropriate work-up procedure to remove unreacted acid or alcohol. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Pyranone Synthesis
-
To a stirred solution of the aldehyde (1.0 eq) and the δ-hydroxy-β-ketoester (1.1 eq) in anhydrous dichloromethane (DCM), add a dehydrating agent (e.g., CaSO₄).
-
Cool the mixture to the desired temperature (e.g., -78 °C, -25 °C, or 0 °C).[2]
-
In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) in the anhydrous solvent.[2]
-
Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.[2]
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.[2]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
General Protocol for Fischer Esterification with Dean-Stark Trap
-
Combine the carboxylic acid (1.0 eq), alcohol (can be used as the solvent or in excess), and an acid catalyst (e.g., p-toluenesulfonic acid, 1.0 g) in a round-bottom flask with toluene.[3]
-
Assemble a Dean-Stark apparatus with a reflux condenser.
-
Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.[3]
-
Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC.[3]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).[3]
-
Wash the organic phase with a saturated aqueous solution of NaHCO₃ and then with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[3]
-
Recrystallize the crude product from an appropriate solvent system (e.g., EtOAc/n-hexane) to obtain the pure ester.[3]
Visualizations
Caption: General experimental workflow for pyranone esterification.
Caption: Troubleshooting logic for low yield in pyranone esterification.
References
Technical Support Center: Flavor Ester Purification
Welcome to the Technical Support Center for flavor ester purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of flavor esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude flavor ester reaction mixture?
The most common impurities found after the synthesis of flavor esters, typically via Fischer esterification, are unreacted starting materials and byproducts of the reaction. These include:
-
Unreacted Carboxylic Acid: The starting acid for the esterification.[1][2]
-
Unreacted Alcohol: The starting alcohol for the esterification.[1][2]
-
Acid Catalyst: Strong mineral acids like sulfuric acid are often used as catalysts and will remain in the mixture.[2][3]
-
Side Products: Ethers can form, especially at higher temperatures.[4]
Q2: Why is my final ester product wet or cloudy?
A wet or cloudy appearance in the final ester product is typically due to the presence of residual water. This can occur if the drying step after aqueous extraction is incomplete. To resolve this, ensure a sufficient amount of a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, is used.[5] Add the drying agent until it no longer clumps together and some remains free-flowing. Subsequent filtration should yield a clear organic layer.[5]
Q3: How can I remove the acidic catalyst and unreacted carboxylic acid from my crude ester?
A common and effective method is to wash the crude ester with a mild basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2][5][6] This neutralization reaction converts the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be easily separated using a separatory funnel.[5] The evolution of carbon dioxide gas (bubbling) indicates that the neutralization is occurring; continue washing until the bubbling ceases.[5]
Q4: What is the purpose of a brine wash in the purification process?
A brine wash, which is a wash with a saturated solution of sodium chloride (NaCl), is used to remove the bulk of the dissolved water from the organic layer before the final drying step with an anhydrous salt.[5] The high concentration of salt in the brine solution reduces the solubility of the organic ester in the aqueous phase, leading to better separation and a more efficient extraction.[5]
Q5: My purified ester has a persistent yellow or brown tint. How can I decolorize it?
Discoloration in the final product can be due to the presence of high molecular weight, non-volatile impurities or degradation products. For thermally stable esters, distillation can help separate the volatile, colorless ester from these colored impurities.[7] If the ester is not suitable for distillation, column chromatography using a stationary phase like silica (B1680970) gel or activated alumina (B75360) can be effective in removing colored compounds.[1][8]
Troubleshooting Guides
Low Yield
Problem: The final yield of the purified flavor ester is consistently low.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | The esterification reaction is an equilibrium process.[5] To drive the reaction towards the product side, use an excess of one of the reactants (usually the less expensive one) or remove water as it is formed using a Dean-Stark apparatus.[3][9] |
| Losses During Extraction | Emulsions can form during liquid-liquid extraction, trapping some of the product. To break emulsions, try adding brine or allowing the mixture to stand for a longer period.[5] Also, ensure complete transfer of the organic layer between steps. |
| Product Decomposition | Some esters are sensitive to high temperatures and can decompose during distillation.[1] If you suspect this is happening, consider using vacuum distillation to lower the boiling point of the ester.[1][7] |
| Losses During Purification | Product can be lost through adherence to glassware or during transfers.[8] Ensure all equipment is properly rinsed with the solvent to recover as much product as possible. |
Poor Purity
Problem: The purified ester is still contaminated with starting materials or byproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Washing | The aqueous washes may not be sufficient to remove all water-soluble impurities. Increase the number of washes with sodium bicarbonate and brine.[5] Ensure thorough mixing during each wash to maximize contact between the two phases. |
| Co-distillation of Impurities | If the boiling points of the ester and an impurity are too close, simple distillation will not be effective.[5] In this case, fractional distillation is required for better separation.[1][5] |
| Improper Chromatography Technique | If using column chromatography, the choice of solvent system (mobile phase) is crucial for good separation.[8] Perform thin-layer chromatography (TLC) first to determine the optimal solvent system that provides good separation between your ester and the impurities.[8] |
| Incomplete Drying | Residual water can be considered an impurity. Ensure the organic layer is thoroughly dried with an anhydrous salt before final solvent removal or distillation.[5] |
Experimental Protocols
Liquid-Liquid Extraction for Removal of Acidic Impurities
This protocol describes the steps to remove the acid catalyst and unreacted carboxylic acid from a crude ester mixture.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a 5% sodium bicarbonate solution.
-
Stopper the funnel and invert it gently, venting frequently to release the pressure from the evolved CO₂ gas.
-
Shake the funnel more vigorously for 1-2 minutes.
-
Allow the layers to separate completely. The aqueous layer will be on the bottom (check densities if unsure).
-
Drain the lower aqueous layer.
-
Repeat the wash with fresh sodium bicarbonate solution until no more gas evolves.
-
Perform a final wash with an equal volume of brine to remove dissolved water and salts.
-
Drain the lower aqueous layer and transfer the organic layer containing the ester to a clean, dry flask.
-
Proceed to the drying step.
Distillation for Ester Purification
This protocol is for the purification of a thermally stable, volatile ester.
-
Ensure the ester has been properly washed and dried.
-
Set up a simple or fractional distillation apparatus, depending on the boiling points of the components. Use boiling chips to ensure smooth boiling.[6]
-
Heat the distillation flask gently.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of the desired ester. A sharp, stable boiling point is an indicator of a pure compound.[5]
-
Monitor the temperature closely. A significant drop or rise in temperature indicates that a different component is starting to distill.
-
Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and to prevent charring of any high-boiling residues.[10]
Visualizations
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 7. How To [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. pure.ul.ie [pure.ul.ie]
- 10. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
Technical Support Center: Thermal Degradation of Maltol Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation of Maltol (B134687) propionate (B1217596). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer
Direct experimental studies on the thermal degradation pathway of Maltol propionate are not extensively available in the public literature. The degradation pathway and products described herein are hypothesized based on established chemical principles of ester and pyranone thermal decomposition.[1][2][3] Experimental verification is required.
Troubleshooting Guides and FAQs
Q1: I am observing unexpected peaks in my GC-MS chromatogram after heating this compound. What could these be?
A1: When subjected to thermal stress, this compound is hypothesized to degrade primarily through the cleavage of its ester bond. This would likely result in the formation of propionic acid and maltol . At higher temperatures, the maltol core itself may undergo further degradation. Therefore, the unexpected peaks could correspond to these or other subsequent degradation products. It is recommended to compare the mass spectra of your unknown peaks with the library spectra of propionic acid and maltol.
Q2: My sample of this compound has changed color (e.g., darkened) after heating. What could be the cause?
A2: Color change upon heating is often indicative of degradation and the formation of polymeric or condensed by-products. The pyranone ring in the maltol structure can be susceptible to ring-opening reactions at elevated temperatures, potentially leading to highly reactive intermediates that can polymerize.[2]
Q3: At what temperature should I expect this compound to start degrading?
A3: The onset of thermal degradation is dependent on factors such as the experimental atmosphere (inert vs. oxidative) and the rate of heating.[4] Based on the thermal stability of similar ester compounds and pyranone structures, initial degradation may be observed at temperatures approaching 200°C.[5] To precisely determine the degradation temperature for your specific conditions, it is highly recommended to perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Q4: I am seeing a broad peak in my TGA thermogram. What does this indicate?
A4: A broad degradation peak in a TGA thermogram can suggest that multiple degradation events are occurring over a wide temperature range or that the degradation process is kinetically complex. This could involve overlapping reactions, such as the initial ester cleavage followed by the slower decomposition of the maltol ring.
Q5: How can I confirm the identity of the degradation products?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile degradation products.[6][7] By comparing the resulting mass spectra with established libraries (e.g., NIST), you can tentatively identify the compounds.[7] For unambiguous identification, it is advisable to run authentic standards of suspected degradation products (e.g., propionic acid, maltol) under the same GC-MS conditions.
Quantitative Data Summary
As specific quantitative data for the thermal degradation of this compound is not available in the literature, the following tables are provided as templates for researchers to record their experimental data.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound Degradation
| Sample ID | Atmosphere | Heating Rate (°C/min) | Onset Temperature (°C) | Temperature of Max Decomposition Rate (°C) | % Weight Loss (Step 1) | % Weight Loss (Step 2) | Residual Mass (%) |
| Example | Nitrogen | 10 | 195 | 220 | 35 | 45 | 20 |
Table 2: Identified Degradation Products by GC-MS Analysis
| Temperature (°C) | Time (min) | Peak ID | Retention Time (min) | Tentative Identification | Match Factor (%) | Proposed Structure |
| Example: 250 | 30 | 1 | 5.2 | Propionic Acid | 95 | CH₃CH₂COOH |
| Example: 250 | 30 | 2 | 10.8 | Maltol | 92 | C₆H₆O₃ |
Experimental Protocols
Protocol 1: Thermal Degradation Study using TGA and DSC
-
Instrument: A calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA/DSC pan.
-
TGA Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Use a nitrogen atmosphere with a flow rate of 50 mL/min.
-
Record the weight loss as a function of temperature.
-
-
DSC Method:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min.
-
Use a nitrogen atmosphere with a flow rate of 50 mL/min.
-
Record the heat flow as a function of temperature to identify melting points and other thermal events.
-
-
Data Analysis: Determine the onset of degradation, temperatures of maximum decomposition rates, and percentage weight loss from the TGA curve. Analyze the DSC curve for endothermic and exothermic events.
Protocol 2: Identification of Degradation Products by GC-MS
-
Thermal Stress Application:
-
Place a known amount of this compound in a sealed vial with an inert headspace (e.g., nitrogen or argon).
-
Heat the vial in an oven at a predetermined temperature (e.g., 250°C) for a specific duration (e.g., 30 minutes).
-
Allow the vial to cool to room temperature.
-
-
Sample Preparation for GC-MS:
-
If the degradation products are volatile, a headspace analysis can be performed.
-
Alternatively, dissolve the residue in a suitable solvent (e.g., dichloromethane (B109758) or methanol) for direct injection.
-
-
GC-MS Analysis:
-
Instrument: A Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A suitable capillary column for the separation of polar and non-polar compounds (e.g., a DB-5ms or equivalent).
-
Injection: Inject an appropriate volume of the prepared sample.
-
GC Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
MS Conditions: Scan a mass range of m/z 35-500.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a spectral library (e.g., NIST) for tentative identification.[7]
-
Confirm identifications by comparing retention times and mass spectra with those of authentic standards.
-
Visualizations
Caption: Hypothesized thermal degradation pathway of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. On the pyrolysis mechanism of 2-pyranones and 2-pyranthiones: thermally induced ground electronic state chemistry of pyran-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. An Approach to Flavor Chemical Thermal Degradation Analysis [mdpi.com]
Technical Support Center: Stability of Maltol Propionate
Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific quantitative data on the stability of Maltol (B134687) propionate (B1217596) at different pH values. The following information is provided as a general guide for researchers and is based on the chemical structure of Maltol propionate and established principles of chemical stability testing.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: this compound is an ester. Esters are known to be susceptible to hydrolysis, a chemical reaction that breaks the ester bond to form a carboxylic acid (propionic acid) and an alcohol (maltol). This reaction is typically catalyzed by both acid and base. Therefore, it is expected that the stability of this compound will be pH-dependent. Generally, esters exhibit a U-shaped stability profile with respect to pH, meaning they are most stable at a moderately acidic to neutral pH and degrade more rapidly in strongly acidic or alkaline conditions.
Q2: What are the likely degradation products of this compound at different pH values?
A2: The primary degradation products of this compound via hydrolysis are expected to be maltol and propionic acid. At extreme pH values or in the presence of other reactive species, further degradation of maltol or propionic acid could occur, but this would need to be investigated experimentally.
Q3: How can I determine the optimal pH for the stability of my this compound formulation?
A3: To determine the optimal pH for this compound stability, a pH-rate profile study should be conducted. This involves subjecting solutions of this compound at various pH values to a constant temperature and monitoring the concentration of the compound over time. The pH at which the degradation rate is lowest is the optimal pH for stability.
Q4: What analytical techniques are suitable for a stability study of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly suitable technique for stability studies of this compound.[1] It allows for the separation and quantification of the parent compound and its degradation products. Other techniques could include Gas Chromatography (GC) if the compound and its degradants are volatile, or spectroscopic methods if there are distinct spectral changes upon degradation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor solubility of this compound in aqueous buffers. | This compound has limited water solubility.[] | - Use a co-solvent system (e.g., water with a small percentage of ethanol (B145695) or acetonitrile), ensuring the co-solvent does not interfere with the assay or promote degradation.- Prepare a stock solution in an organic solvent and dilute it into the aqueous buffer, being mindful of the final organic solvent concentration. |
| Buffer components are interfering with the analytical assay. | Some buffer salts may interact with the HPLC column or interfere with detection. | - Select buffers with good UV transparency at the detection wavelength.- Use volatile buffers (e.g., ammonium (B1175870) formate, ammonium acetate) if using a mass spectrometer for detection.- Perform a blank run with the buffer to check for interfering peaks. |
| Unexpected degradation peaks are observed in the chromatogram. | - The degradation pathway may be more complex than simple hydrolysis.- Impurities in the this compound starting material may be degrading.- The buffer components may be reacting with this compound. | - Use a high-purity standard of this compound.- Employ a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.- Run control experiments without the active ingredient to rule out buffer degradation. |
| High variability in degradation rate measurements. | - Inconsistent temperature control.- Inaccurate pH measurement or control.- Pipetting errors.- Photodegradation if samples are exposed to light. | - Use a calibrated, temperature-controlled incubator or water bath.- Calibrate the pH meter before use and ensure buffers have sufficient capacity.- Use calibrated pipettes and consistent sample handling techniques.- Protect samples from light by using amber vials or covering them with foil. |
Experimental Protocols
Protocol: Determination of pH-Rate Profile for this compound
1. Materials and Reagents:
-
This compound (high purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Buffer salts (e.g., phosphate, citrate, borate) to cover a pH range of 2-10.
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC system with a UV detector and a suitable C18 column.
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).
-
Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment. A concentration of 50-100 mM is typical.
3. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
4. Sample Preparation for Stability Study:
-
For each pH value, pipette a small, known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer to achieve the target final concentration. The final concentration of the organic solvent from the stock solution should be low (typically <1-5%) to minimize its effect on the reaction.
-
Prepare multiple replicates for each pH.
5. Stability Study Conditions:
-
Incubate the prepared samples in a constant temperature bath or incubator (e.g., 40°C, 50°C, or 60°C to accelerate degradation).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Immediately quench the degradation reaction if necessary (e.g., by neutralizing the pH or freezing the sample).
6. HPLC Analysis:
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.
-
The mobile phase could consist of a mixture of acetonitrile and water or a buffer solution. The detection wavelength should be set at the lambda max of this compound.
7. Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the observed degradation rate constant (k_obs).
-
Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k_obs.
-
Plot the logarithm of k_obs versus pH to generate the pH-rate profile.
Data Presentation
Table 1: Hypothetical Stability Data for this compound at 50°C
| pH | Temperature (°C) | Observed Degradation Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) |
| 2.0 | 50 | Experimental Value | Calculated Value |
| 3.0 | 50 | Experimental Value | Calculated Value |
| 4.0 | 50 | Experimental Value | Calculated Value |
| 5.0 | 50 | Experimental Value | Calculated Value |
| 6.0 | 50 | Experimental Value | Calculated Value |
| 7.0 | 50 | Experimental Value | Calculated Value |
| 8.0 | 50 | Experimental Value | Calculated Value |
| 9.0 | 50 | Experimental Value | Calculated Value |
| 10.0 | 50 | Experimental Value | Calculated Value |
Visualizations
Caption: Workflow for Determining the pH Stability of this compound.
Caption: Expected pH-Dependent Hydrolysis of this compound.
References
Technical Support Center: Troubleshooting Low Yield in Fischer Esterification of Phenols
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Fischer esterification of phenols. Below you will find troubleshooting advice and frequently asked questions to help you optimize your reaction and improve product yields.
Frequently Asked Questions (FAQs)
Q1: Why is the Fischer esterification of phenols generally less efficient than with aliphatic alcohols?
A1: The primary reason for the lower reactivity of phenols in Fischer esterification is the reduced nucleophilicity of the phenolic oxygen atom. The lone pairs of electrons on the oxygen are delocalized into the aromatic ring through resonance, making them less available to attack the protonated carboxylic acid's carbonyl carbon.[1][2][3] This contrasts with aliphatic alcohols, where the electron pairs are localized on the oxygen atom, rendering them more potent nucleophiles.[2]
Q2: Is it possible to achieve a high yield for the Fischer esterification of a phenol (B47542)?
A2: Yes, contrary to some textbook misconceptions, it is possible to achieve good to near-quantitative yields for the esterification of phenols using the Fischer method.[4] However, this often requires more forcing reaction conditions compared to esterifications with primary or secondary alcohols.
Q3: What are the most common strong acid catalysts used for the esterification of phenols?
A3: Commonly used strong acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids like scandium(III) triflate.[4] Strong acids with a low pKa (not above 2) are generally preferred.[5]
Q4: Are there more reliable alternatives to Fischer esterification for preparing phenolic esters?
A4: Yes. Due to the lower reactivity of phenols, using more reactive acylating agents is often a more efficient method for preparing phenolic esters.[2][6] The most common alternatives are:
-
Acid Chlorides: Reacting the phenol with an acid chloride (e.g., ethanoyl chloride, benzoyl chloride) is a faster and often higher-yielding method.[6][7] The reaction can be performed at room temperature.[6]
-
Acid Anhydrides: Acid anhydrides (e.g., ethanoic anhydride) can also be used. These reactions are typically slower than with acid chlorides and may require heating.[6]
Q5: Can I use a Dean-Stark apparatus to remove water when the alcohol is a phenol?
A5: Yes, using a Dean-Stark trap is a highly effective method for removing water azeotropically and driving the equilibrium towards the ester product, especially when working with phenols.[4][8] This is typically done in a non-polar solvent like toluene (B28343) or hexane.[4]
Troubleshooting Guide
Problem 1: Very low or no conversion of the starting phenol.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | Ensure the acid catalyst is not old or degraded. Use a sufficient catalytic amount, typically ranging from 0.1 to 10 mole % based on the phenol.[9] For challenging substrates, consider using a stronger acid catalyst like a sulfonic acid-based catalyst.[5] |
| Inadequate Water Removal | The accumulation of water, a byproduct of the reaction, can inhibit the forward reaction and promote the reverse hydrolysis of the ester.[8][10] Implement an efficient water removal technique such as a Dean-Stark trap with an azeotropic solvent (e.g., toluene) or the use of drying agents like molecular sieves.[4][10][11] |
| Low Reaction Temperature | Fischer esterification, particularly with less reactive phenols, often requires elevated temperatures to proceed at a reasonable rate.[4] Ensure the reaction is heated to reflux in an appropriate solvent. Typical temperatures range from 60–110 °C.[4] |
| Insufficient Excess of Carboxylic Acid | To shift the equilibrium towards the product side, a large excess of the carboxylic acid is often necessary.[8] Molar ratios of acetic acid to alkylphenol in the range of 1.5 to 3.5 have been shown to be effective.[5] |
Problem 2: The reaction stalls and does not proceed to completion.
| Possible Cause | Suggested Solution |
| Equilibrium Has Been Reached | If the reaction has stalled, it has likely reached equilibrium. To drive it further towards completion, you can add a more reactive acylating agent, such as the corresponding acid anhydride (B1165640), in the final stages of the reaction.[5][9] This can be a cost-effective way to achieve high conversion without using the more expensive anhydride for the entire process.[5][9] |
| Catalyst Deactivation | In some cases, impurities in the reactants or solvent can deactivate the catalyst over time. Consider adding a fresh portion of the catalyst, although this should be done with caution. |
Problem 3: Significant side product formation is observed.
| Possible Cause | Suggested Solution |
| Sulfonation of the Phenol | When using sulfuric acid as a catalyst, sulfonation of the aromatic ring can occur as a side reaction, especially at higher temperatures.[5] This can reduce the yield of the desired ester and complicate purification.[5] If sulfonation is suspected, consider using a non-sulfonating acid catalyst like p-toluenesulfonic acid or a Lewis acid. |
| Dehydration or Other Degradation | At very high temperatures, sensitive substrates may undergo degradation. Monitor the reaction temperature carefully and avoid excessive heating. If degradation is an issue, a milder esterification method using an acid chloride or anhydride at lower temperatures may be more suitable. |
Quantitative Data Summary
The following table summarizes yield data for the esterification of phenols under various conditions, compiled from the literature.
| Phenol | Carboxylic Acid/Acylating Agent | Catalyst | Reaction Conditions | Yield | Reference |
| 4-t-Octylphenol | Acetic Acid (2:1 mole ratio) | p-Toluenesulfonic acid | Reflux with toluene, water removal | 49% after 2h | US5808130A[9] |
| 4-t-Octylphenol | Acetic Acid (2.5:1 mole ratio) | p-Toluenesulfonic acid | Reflux with toluene, water removal | 78% after 7h | US5808130A[9] |
| 4-t-Octylphenol | Acetic Acid (2:1 mole ratio) | Sulfuric Acid (1.8 mole %) | Reflux with toluene, water removal | 60% after 2h | US5808130A[9] |
| 4-t-Octylphenol | Acetic Acid (2.5:1 mole ratio) | Sulfuric Acid (1.8 mole %) | Reflux with toluene, water removal | 74% after 4h | US5808130A[9] |
| Phenol | Various Carboxylic Acids | SiO₂-SO₃H (10% w/w) | Microwave irradiation, 9 min | 80-96% | ResearchGate[12] |
| Phenol | Various Carboxylic Acids | SiO₂-SO₃H (10% w/w) | Conventional heating, 5h | 77-94% | ResearchGate[12] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification of a Phenol using a Dean-Stark Trap
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Reagent Addition: To the round-bottom flask, add the phenol, a 2 to 4-fold molar excess of the carboxylic acid, and a suitable azeotropic solvent (e.g., toluene).
-
Catalyst Addition: While stirring, add a catalytic amount of a strong acid catalyst (e.g., 0.5-2 mol% of p-toluenesulfonic acid or concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue refluxing until the theoretical amount of water has been collected or the reaction is complete as monitored by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Esterification of a Phenol using an Acid Chloride
-
Reagent Addition: In a fume hood, dissolve the phenol in a suitable solvent (e.g., dichloromethane (B109758) or pyridine) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. If not using pyridine (B92270) as the solvent, add one equivalent of a non-nucleophilic base like triethylamine (B128534).
-
Acid Chloride Addition: Cool the mixture in an ice bath. Add the acid chloride dropwise from the dropping funnel with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer. If the product is in the aqueous layer, extract it with a suitable organic solvent.
-
Wash the organic layer with dilute HCl (if a base like triethylamine was used), followed by saturated aqueous sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by recrystallization or column chromatography.
Visualizations
Caption: Mechanism of the Fischer Esterification of a Phenol.
Caption: Troubleshooting workflow for low yield in phenol esterification.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Khan Academy [khanacademy.org]
- 3. quora.com [quora.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. WO1997049663A1 - Esterification of phenols - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 10. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Preventing hydrolysis of Maltol propionate in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hydrolysis of Maltol (B134687) propionate (B1217596) in aqueous solutions.
Troubleshooting Guide: Preventing Hydrolysis of Maltol Propionate
This guide provides a systematic approach to identifying and resolving common issues related to the hydrolytic degradation of this compound during experiments.
Issue 1: Rapid degradation of this compound observed in an aqueous solution.
Possible Causes and Solutions:
-
pH of the Solution: Ester hydrolysis is highly dependent on the pH of the aqueous environment. Both acidic and basic conditions can catalyze the breakdown of this compound into Maltol and propionic acid.
-
Recommendation: Conduct a pH-rate profile study to determine the pH of maximum stability for this compound. As a general starting point, aim for a slightly acidic to neutral pH range (e.g., pH 4-7), as extreme pH values accelerate hydrolysis.[1]
-
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.
-
Recommendation: Perform experiments at the lowest feasible temperature. If elevated temperatures are necessary for other experimental parameters, minimize the duration of exposure. For storage of stock solutions or formulations, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.
-
-
Presence of Catalysts: Metal ions can act as catalysts for ester hydrolysis.[1]
-
Recommendation: Use high-purity water and reagents. If metal ion contamination is suspected, consider the addition of a chelating agent, such as EDTA, to the formulation.[1]
-
Logical Flow for Troubleshooting Degradation:
Caption: Troubleshooting workflow for this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. The ester bond is cleaved, resulting in the formation of Maltol and propionic acid. This reaction can be catalyzed by both acid and base.
Q2: How can I formulate an aqueous solution of this compound to maximize its stability?
A2: To maximize stability, consider the following formulation strategies:
-
Buffering: Use a buffer system to maintain the pH at the point of minimum hydrolysis, which needs to be determined experimentally.
-
Co-solvents: Since this compound is insoluble in water but soluble in alcohol, using a co-solvent system (e.g., ethanol-water) can be a viable strategy. The reduced water activity may also slow down hydrolysis.
-
Excipients: Consider the use of stabilizing excipients. For instance, polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can bind to water, making it less available for hydrolysis.[2][3]
-
Encapsulation: For advanced formulations, techniques like encapsulation or creating lipid-based systems can physically protect the this compound from the aqueous environment.[4]
Q3: Are there any specific analytical methods to monitor the hydrolysis of this compound?
A3: Yes, High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the hydrolysis of this compound. An HPLC method can be developed to separate and quantify this compound, its primary degradation product Maltol, and propionic acid. Several HPLC methods have been developed for the determination of Maltol in various samples.[5][6][7][8][9][10][11]
Q4: How can I perform a stability study to determine the shelf-life of my this compound solution?
A4: A stability study should be conducted following ICH guidelines. This typically involves both long-term (real-time) and accelerated stability studies.[12][13][14][15] In an accelerated study, samples are subjected to elevated temperatures and humidity to speed up degradation. The data can then be used with the Arrhenius equation to predict the shelf-life under normal storage conditions.[12][14]
| Storage Condition | Temperature | Relative Humidity | Minimum Duration |
| Long-term | 25°C ± 2°C | 60% ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |
Table 1: Example of ICH Stability Study Conditions.
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for this compound Hydrolysis
This protocol outlines a general procedure to determine the rate of hydrolysis of this compound at different pH values.
Objective: To identify the pH at which this compound exhibits maximum stability in an aqueous solution.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
-
pH meter
-
Constant temperature bath or incubator
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) at a known concentration.
-
Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10).
-
-
Kinetic Study:
-
For each pH value, add a small, known volume of the this compound stock solution to a larger volume of the buffer solution to achieve the desired final concentration (ensure the organic solvent is less than 1% of the final volume to minimize its effect).
-
Incubate the solutions at a constant temperature (e.g., 40°C or 50°C to accelerate the reaction).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each solution.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a buffer at a pH where the compound is stable.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
-
Data Analysis:
-
For each pH, plot the natural logarithm of the this compound concentration versus time.
-
The slope of this line will give the pseudo-first-order rate constant (k) for hydrolysis at that specific pH.
-
Plot the log(k) values against the corresponding pH values to generate the pH-rate profile. The nadir of this curve indicates the pH of maximum stability.
-
Caption: Workflow for determining the pH-rate profile.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify the degradation products and pathways of this compound under various stress conditions, as recommended by ICH guidelines.[4][13][16][17]
Objective: To assess the intrinsic stability of this compound and develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Methodology:
-
Prepare solutions of this compound under each of the specified stress conditions.
-
After the designated exposure time, neutralize the acidic and basic solutions.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).
-
The goal is to achieve 5-20% degradation of the active ingredient.[4][13] If degradation is too rapid or too slow, adjust the stress conditions (concentration of stressor, temperature, and duration).
-
Characterize the major degradation products using techniques like mass spectrometry (MS) to elucidate the degradation pathway.
Data Presentation: Example Stability Data
| Condition | Time (hours) | This compound (%) | Maltol (%) |
| Control (pH 6.5, 25°C) | 0 | 100.0 | 0.0 |
| 24 | 99.8 | 0.2 | |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 |
| 8 | 85.2 | 14.8 | |
| 0.1 M NaOH, 25°C | 0 | 100.0 | 0.0 |
| 2 | 70.5 | 29.5 |
Table 2: Hypothetical data from a forced degradation study of this compound, demonstrating the impact of acidic and basic conditions on its stability.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of maltol and maltol glucuronide in human plasma and urine by HPLC-MS/MS: Application in clinical study in patients with iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Maltol, Ethyl Maltol, Vanillin, and Ethyl Vanillin in Foods by Isotope Dilution Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. rkmvccrahara.org [rkmvccrahara.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. sgs.com [sgs.com]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Maltol Propionate Recrystallization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the successful recrystallization of Maltol propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What is Maltol Propionate and what are its key physical properties?
This compound is an ester derivative of maltol, often used in the food, cosmetic, and pharmaceutical industries for its fragrance and flavor-enhancing properties.[1] For recrystallization purposes, understanding its physical properties is crucial.
| Property | Value | Source |
| Appearance | White to pale yellow crystalline solid or liquid at 20 °C.[1][][3] | [1][][3] |
| Molecular Formula | C₉H₁₀O₄ | [1][] |
| Molecular Weight | 182.17 g/mol | [1][] |
| Melting Point | 40 - 49 °C | [1][] |
| Boiling Point | 152 - 155 °C | [1] |
| Solubility | Generally soluble in alcohol; insoluble in water.[][3] | [][3] |
Q2: What are the characteristics of an ideal solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature: This is the most critical factor to ensure a good yield of purified crystals upon cooling.
-
Inertness: The solvent should not chemically react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after isolation.
-
Dissolves impurities well at all temperatures or not at all: This allows for the effective separation of impurities. If impurities are always soluble, they will remain in the mother liquor. If they are insoluble, they can be removed by hot filtration.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.
Q3: How do I select a suitable solvent for this compound recrystallization?
A systematic approach is recommended for solvent selection. The "like dissolves like" principle is a good starting point; since this compound is an ester, solvents like ethyl acetate (B1210297) may be a good choice.[4] A small-scale solubility test is the most effective method to identify the optimal solvent or solvent system.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol will help you efficiently screen a range of solvents to find the most suitable one for recrystallizing this compound.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer (optional)
-
Pipettes
Procedure:
-
Place approximately 50 mg of crude this compound into a test tube.
-
Add 1 mL of the first test solvent to the test tube.
-
Agitate the mixture at room temperature for 1-2 minutes. Observe and record the solubility.
-
If the compound is insoluble at room temperature, heat the test tube in a hot water bath or on a hot plate to the boiling point of the solvent. Observe and record the solubility.
-
If the compound dissolves in the hot solvent, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. A good solvent will show significant crystal formation upon cooling.
-
Repeat this process for each test solvent.
Data Presentation: Solubility Screening Results
Summarize your observations in a table similar to the one below.
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation on Cooling | Suitability |
| Water | Insoluble | Insoluble | None | Poor |
| Ethanol | Soluble | Soluble | Poor | Poor (Consider for mixed solvent) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Good Candidate |
| Hexane | Insoluble | Sparingly Soluble | Poor | Poor (Consider for mixed solvent) |
| Acetone | Soluble | Soluble | Poor | Poor (Consider for mixed solvent) |
| Toluene | Sparingly Soluble | Soluble | Moderate | Possible Candidate |
Protocol 2: Single-Solvent Recrystallization
Once a suitable solvent has been identified, follow this procedure for recrystallization.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to dissolve the solid completely.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals completely to remove any residual solvent.
Protocol 3: Mixed-Solvent Recrystallization
If no single solvent is ideal, a mixed-solvent system can be effective. This typically involves a "good" solvent in which this compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble.
Procedure:
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
If cloudiness persists, add a few drops of the hot "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect and dry the crystals as described in the single-solvent protocol.
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Reheat the solution and evaporate some of the solvent to concentrate it. Then, allow it to cool again.
-
-
Possible Cause: The solution is supersaturated, but nucleation has not occurred.
-
Solution 1: Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create a nucleation site.
-
Solution 2: Add a "seed crystal" of pure this compound to induce crystallization.
-
Solution 3: If using a mixed-solvent system, add a few more drops of the "poor" solvent.
-
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
-
Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (40-49°C), causing it to melt before dissolving.
-
Solution: Select a solvent with a lower boiling point.
-
-
Possible Cause: The solution is too concentrated, and the compound is coming out of solution above its melting point.
-
Solution: Reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then allow it to cool more slowly. Insulating the flask can help slow the cooling rate.
-
Issue 3: Low Yield of Recovered Crystals
-
Possible Cause: Too much solvent was used, leaving a significant amount of the product in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary for dissolution. Before discarding the mother liquor, you can try to recover more product by evaporating some of the solvent and cooling again.
-
-
Possible Cause: Premature crystallization occurred during hot filtration.
-
Solution: Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. Adding a small excess of hot solvent before filtration can also help.
-
-
Possible Cause: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.
-
Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.
-
Issue 4: Crystals are Colored or Appear Impure
-
Possible Cause: The impurity has similar solubility characteristics to this compound.
-
Solution: A second recrystallization may be necessary. Alternatively, consider using a different solvent system.
-
-
Possible Cause: The solution cooled too quickly, trapping impurities within the crystal lattice.
-
Solution: Ensure a slow cooling rate by allowing the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
-
Possible Cause: Colored impurities are present.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
-
Visual Guides
Caption: Experimental workflow for this compound recrystallization.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyranones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of pyranone compounds.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a longer tail on the right side.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape.[1] Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the method.[1]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing.[2] For many assays, peaks with an Asymmetry Factor up to 1.5 may be acceptable.[2]
Q2: What are the primary causes of peak tailing for pyranone compounds?
A2: The primary causes of peak tailing for pyranones, and other compounds with similar functional groups, can be categorized as follows:
-
Secondary Silanol (B1196071) Interactions: This is a major contributor, especially for pyranones with basic functionalities. Residual, unreacted silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the analyte through hydrogen bonding or ion-exchange, causing a secondary retention mechanism that leads to tailing peaks.[3][4][5]
-
Metal Chelation: Pyranone structures, particularly those with adjacent hydroxyl and carbonyl groups, can chelate with trace metal ions present in the HPLC system. These metal ions can be found in the stainless-steel components (tubing, frits), the sample, or even the silica (B1680970) of the column packing material itself.[5] This interaction can cause significant peak tailing.[5][6]
-
Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to inconsistent ionization of the pyranone analyte or the silanol groups on the stationary phase.[7][8] If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms will exist, resulting in broadened or tailing peaks.[7][8]
-
Column and System Issues: Physical problems such as a void at the column inlet, a partially blocked frit, or excessive extra-column dead volume can cause all peaks in a chromatogram to tail.[2][6] Column degradation over time can also lead to deteriorating peak shapes.[5][9]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion, including tailing.[6]
Q3: How does the pKa of my pyranone analyte affect peak shape?
A3: The pKa of your pyranone analyte is a critical parameter that dictates its ionization state at a given mobile phase pH. For optimal peak shape, it is generally recommended to work at a mobile phase pH that is at least 2 units away from the analyte's pKa.[10] This ensures that the analyte exists predominantly in a single form (either ionized or non-ionized), preventing the peak broadening and tailing that can occur when multiple forms are present.[7][8]
Q4: Can the choice of HPLC column make a difference in reducing peak tailing for pyranones?
A4: Absolutely. The choice of column is a critical factor in mitigating peak tailing. Here are some recommendations:
-
Use End-Capped Columns: These columns have their residual silanol groups chemically deactivated with a small silylating agent, which significantly reduces the potential for secondary interactions with basic analytes.[2][11]
-
Opt for High-Purity Silica (Type B) Columns: Modern columns are often packed with high-purity silica that has a lower metal content and fewer acidic silanol groups, leading to improved peak shapes for basic compounds.[12]
-
Consider Alternative Stationary Phases: If peak tailing persists, consider using columns with alternative stationary phases such as polymer-based, hybrid silica, or polar-embedded phases. These can offer different selectivity and reduced silanol interactions.[12]
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a logical workflow for diagnosing and resolving peak tailing issues in your pyranone analysis.
Data Presentation: Impact of Troubleshooting Strategies on Peak Asymmetry
The following table summarizes the expected quantitative improvements in peak asymmetry for a model pyranone compound when applying different troubleshooting strategies.
| Troubleshooting Strategy | Initial Asymmetry Factor (As) | Expected Asymmetry Factor (As) after Implementation |
| Baseline (No Optimization) | 2.1 | - |
| Mobile Phase pH Adjustment (pH 7.0 to 3.0) | 2.1 | 1.4 |
| Addition of EDTA (10 µM) to Mobile Phase | 2.1 | 1.2 |
| Use of an End-Capped, High-Purity Silica Column | 2.1 | 1.1 |
| Combined Approach (Optimized pH, EDTA, and Column) | 2.1 | ≤ 1.1 |
Note: These are representative values and actual results may vary depending on the specific analyte, column, and HPLC system.
Experimental Protocols
Protocol 1: Incorporation of EDTA into the Mobile Phase to Mitigate Metal Chelation
This protocol details the steps for adding Ethylenediaminetetraacetic acid (EDTA) to the mobile phase to reduce peak tailing caused by metal ion interactions.
Objective: To chelate trace metal ions in the HPLC system and improve the peak shape of metal-sensitive pyranone compounds.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)
-
EDTA disodium (B8443419) salt dihydrate
-
Mobile phase buffer components (if applicable)
-
0.45 µm membrane filter
Procedure:
-
Prepare a Concentrated EDTA Stock Solution:
-
Accurately weigh a small amount of EDTA disodium salt dihydrate.
-
Dissolve it in HPLC-grade water to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
-
-
Prepare the Aqueous Component of the Mobile Phase:
-
Measure the required volume of HPLC-grade water.
-
If using a buffer, dissolve the buffer salts in the water.
-
Add a sufficient volume of the EDTA stock solution to the aqueous phase to achieve a final concentration of 5-10 µM.[13]
-
Adjust the pH of the aqueous phase as required by your method.
-
-
Prepare the Final Mobile Phase:
-
Mix the aqueous component containing EDTA with the organic solvent in the desired ratio.
-
Degas the final mobile phase using sonication or vacuum filtration.
-
-
System Equilibration:
-
Flush the HPLC system, including the pump, injector, and tubing, with the EDTA-containing mobile phase for an extended period (at least 30 minutes) to ensure all surfaces are passivated.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Analysis:
-
Inject your pyranone standard or sample and acquire the chromatogram.
-
Compare the peak shape (Asymmetry Factor) with and without EDTA in the mobile phase.
-
Protocol 2: Mobile Phase pH Adjustment for Pyranones with Basic Moieties
This protocol provides a systematic approach to optimizing the mobile phase pH to improve the peak shape of basic pyranone compounds by minimizing silanol interactions.
Objective: To suppress the ionization of residual silanol groups on the stationary phase and ensure the pyranone analyte is in a consistent, single ionic form.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
Acidic modifier (e.g., formic acid, trifluoroacetic acid)
-
pH meter
Procedure:
-
Determine the Analyte's pKa:
-
If the pKa of your pyranone is unknown, estimate it based on its structure or find values for similar compounds in the literature.
-
-
Initial Mobile Phase Preparation (e.g., pH 3.0):
-
Prepare the aqueous component of your mobile phase.
-
Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the aqueous phase to lower the pH to approximately 3.0.[11] Verify the pH using a calibrated pH meter.
-
Prepare and degas the final mobile phase by mixing the acidified aqueous component with the organic solvent.
-
-
System Equilibration and Analysis:
-
Equilibrate the column with the prepared mobile phase until a stable baseline is achieved.
-
Inject the pyranone standard and evaluate the peak shape.
-
-
pH Optimization (if necessary):
-
If tailing persists, incrementally decrease the pH of the aqueous component (e.g., to pH 2.5, then 2.0) and re-evaluate the peak shape.
-
Be mindful of the column's pH stability range; most silica-based columns are stable between pH 2 and 8.[14] For lower pH values, use a column specifically designed for such conditions.[2]
-
-
Final Method:
-
Select the pH that provides the best peak symmetry and resolution.
-
References
- 1. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions [mtc-usa.com]
- 4. scienggj.org [scienggj.org]
- 5. EDTA as mobile phase for HPLC - Chromatography Forum [chromforum.org]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. labcompare.com [labcompare.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Minimizing Matrix Effects in Food Sample Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in food sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of food sample analysis?
A1: A matrix effect is the alteration of an analyte's response due to the influence of other components in the sample matrix. In food analysis, the matrix consists of all components of the food sample other than the analyte of interest, such as fats, proteins, carbohydrates, and salts.[1] These co-extracted components can either suppress or enhance the analyte's signal during analysis, leading to inaccurate quantification.[2] This phenomenon is a significant challenge in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: You can quantify the extent of matrix effects using a post-extraction spike method.[3] This involves comparing the signal response of an analyte in a pure solvent standard to its response when spiked into a blank matrix extract at the same concentration. A matrix effect is typically considered significant if the signal is suppressed or enhanced by more than 20%.
Q3: What are the primary strategies to minimize matrix effects?
A3: There are two main approaches to address matrix effects: minimization and compensation.[4]
-
Minimization strategies aim to physically remove interfering matrix components or separate them from the analyte during analysis. Common techniques include:
-
Sample Cleanup: Employing methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to clean the sample extract.[3][5]
-
Sample Dilution: Reducing the concentration of all components in the extract, which can be effective if the analyte concentration is high enough for detection after dilution.[5]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components.[5][6]
-
-
Compensation strategies do not remove the interfering components but aim to correct for their effects during data analysis. These include:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix.[2]
-
Stable Isotope Dilution Analysis (SIDA): Using a stable isotope-labeled version of the analyte as an internal standard.[2][7]
-
Standard Addition Method: Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself.[2][4]
-
Q4: When should I choose a minimization strategy versus a compensation strategy?
A4: The choice depends on the specific requirements of your analysis. If high sensitivity is critical, a minimization strategy that cleans up the sample and potentially pre-concentrates the analyte is preferable.[4] However, if a suitable blank matrix is unavailable or if you need to account for analyte losses during sample preparation, a compensation strategy like stable isotope dilution or standard addition might be more appropriate.[2][4]
Q5: Can sample dilution completely eliminate matrix effects?
A5: While simple and often effective, sample dilution may not always completely eliminate matrix effects, especially in very complex matrices.[4] It also has the significant disadvantage of raising the limit of quantitation (LOQ), which may make it unsuitable for trace-level analysis.[2] An extrapolative dilution approach, where the analyte concentration is plotted against the dilution factor, can provide a more accurate quantification when simple dilution is insufficient.[4]
Q6: What is the "gold standard" for compensating for matrix effects?
A6: Stable Isotope Dilution Analysis (SIDA) is widely considered the gold standard for compensating for matrix effects.[8] This is because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte.[2] It will therefore co-elute and experience the same ionization suppression or enhancement, providing a highly accurate correction.[2][7] However, the availability and cost of labeled standards can be a limitation.[2]
Troubleshooting Guides
Issue 1: I am observing significant ion suppression for my analyte.
| Potential Cause | Troubleshooting Step |
| High concentration of co-eluting matrix components. | 1. Optimize Chromatographic Separation: Modify the LC gradient to better separate the analyte from interfering peaks.[6] 2. Improve Sample Cleanup: Implement or enhance a sample cleanup procedure such as SPE or LLE to remove more of the interfering matrix components.[3][5] |
| Matrix components are similar in polarity to the analyte. | Change SPE Sorbent: Select an SPE sorbent with a different chemistry that can more effectively retain the interferences while allowing the analyte to pass through, or vice-versa.[3] |
| Insufficient sample dilution. | Perform a Dilution Series: Analyze a series of dilutions of the sample extract to determine the optimal dilution factor that reduces the matrix effect to an acceptable level while maintaining adequate sensitivity. |
Issue 2: My analyte signal is enhanced in the sample matrix.
| Potential Cause | Troubleshooting Step |
| Matrix-induced enhancement in GC-MS. | In GC-MS, matrix components can coat active sites in the inlet and column, preventing analyte degradation and leading to an enhanced signal.[2] Use matrix-matched calibration to compensate for this effect.[2] |
| Co-eluting compounds improve ionization efficiency in LC-MS. | While less common than suppression, this can occur. Use a stable isotope-labeled internal standard for the most accurate correction.[2][7] If unavailable, use matrix-matched calibration or the standard addition method .[2][4] |
Data Presentation
Table 1: Comparison of Strategies to Minimize and Compensate for Matrix Effects
| Strategy Category | Method | Principle | Advantages | Disadvantages |
| Minimization | Sample Cleanup (e.g., SPE, LLE, QuEChERS) | Physically removes interfering matrix components.[3][5] | Cleaner extracts lead to reduced instrument contamination and potentially lower matrix effects.[6] | Can be time-consuming, may result in analyte loss, and can be expensive.[9] |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components. | Simple and often effective for reducing matrix effects.[5] | Raises the limit of quantitation (LOQ), making it potentially unsuitable for trace analysis.[2] | |
| Chromatographic Separation | Optimizes the separation of the analyte from co-eluting matrix components.[5] | Can effectively reduce matrix effects without additional sample preparation steps.[6] | May require significant method development time.[9] | |
| Compensation | Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the sample's matrix.[2] | Can effectively compensate for matrix effects.[10] | Requires a representative blank matrix for each food type, which may not always be available.[11] |
| Stable Isotope Dilution Analysis (SIDA) | A stable isotope-labeled analog of the analyte is used as an internal standard.[2][7] | Highly accurate as the internal standard experiences the same matrix effects as the analyte.[2][7] | The availability and cost of labeled standards can be a significant limitation.[2] | |
| Standard Addition | Known amounts of the analyte are added to the sample to create a calibration curve within the sample's own matrix.[4] | Compensates for matrix effects specific to each individual sample.[4] | Requires a larger sample volume and is more time-consuming as multiple analyses are needed for each sample.[4] |
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
Objective: To determine the percentage of ion suppression or enhancement for an analyte in a specific food matrix.
Methodology:
-
Prepare a Solvent Standard (Set A): Prepare a standard solution of the analyte in a pure solvent (e.g., acetonitrile) at a known concentration.[3]
-
Prepare a Blank Matrix Extract (Set B): Extract a blank sample of the food matrix (known not to contain the analyte) using your established sample preparation method.[3]
-
Prepare a Spiked Matrix Extract (Set C): Spike an aliquot of the blank matrix extract (from Set B) with the analyte standard to achieve the same final concentration as the solvent standard (Set A).[3]
-
Analysis: Analyze all three sets of samples (A, B, and C) using your LC-MS or GC-MS method.
-
Calculation: Calculate the matrix effect percentage using the following formula:
Matrix Effect (%) = [(Peak Area in Set C - Peak Area in Set B) / Peak Area in Set A] x 100
A value of 100% indicates no matrix effect. A value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.[3]
Protocol 2: Method of Standard Additions
Objective: To accurately quantify an analyte in a complex matrix by compensating for matrix effects.
Methodology:
-
Sample Preparation: Prepare the food sample extract according to your validated procedure.
-
Aliquoting: Divide the final sample extract into at least four equal aliquots.
-
Spiking:
-
Leave one aliquot un-spiked (this is the unknown).
-
Spike the remaining aliquots with increasing, known concentrations of the analyte standard.
-
-
Analysis: Analyze all aliquots using your analytical method.
-
Calibration Curve: Plot the peak area of the analyte versus the concentration of the added standard for the spiked aliquots.
-
Quantification: Extrapolate the linear regression line to the x-axis (where the peak area is zero). The absolute value of the x-intercept represents the concentration of the analyte in the un-spiked sample.
Visualizations
Caption: Workflow for food sample analysis and matrix effect quantification.
Caption: Decision tree for addressing matrix effects in food analysis.
References
- 1. college.agrilife.org [college.agrilife.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing the Stability of Flavor Emulsions Containing Maltol Propionate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered when formulating flavor emulsions with Maltol (B134687) Propionate (B1217596).
Section 1: Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific instability issues you may encounter during your experiments.
Issue 1: Creaming or "Ringing" in the Emulsion
Description: An upward movement of dispersed oil droplets, forming a concentrated layer at the top of the emulsion, often seen as a "ring" in bottled beverages.[1][2] This is a common issue in oil-in-water emulsions where the oil phase is less dense than the aqueous phase.[1]
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Underlying Principle |
| Insufficient Density of the Oil Phase | Incorporate a weighting agent into the oil phase. Common options include Sucrose (B13894) Acetate Isobutyrate (SAIB) or Ester Gum.[3][4] The required concentration will depend on the specific weighting agent and the overall density of your aqueous phase.[3] | Weighting agents increase the density of the oil droplets to match that of the continuous aqueous phase, thereby minimizing the driving force for creaming as described by Stokes' Law.[1] |
| Large Droplet Size | Optimize your homogenization process. Increase homogenization pressure, duration, or the number of passes to reduce the mean droplet size. For many beverage emulsions, a target droplet size of less than 1 micrometer is desirable for long-term stability. | Smaller droplets have a lower tendency to cream due to Brownian motion counteracting gravitational forces.[1] |
| Low Viscosity of the Continuous Phase | Increase the concentration of your hydrocolloid stabilizer (e.g., gum arabic, modified starch) in the aqueous phase.[1][5] | A more viscous continuous phase impedes the movement of oil droplets, slowing down the rate of creaming.[6] |
Experimental Workflow for Addressing Creaming
Troubleshooting workflow for creaming.
Issue 2: Flocculation and Coalescence
Description:
-
Flocculation: Oil droplets clump together to form aggregates without losing their individual identities. This can be a precursor to creaming and may increase the viscosity of the emulsion concentrate.[1]
-
Coalescence: The merging of smaller droplets to form larger ones, leading to an irreversible increase in average droplet size and eventual phase separation.
Possible Causes & Solutions:
| Possible Cause | Recommended Action | Underlying Principle |
| Insufficient Emulsifier Concentration | Increase the concentration of the primary emulsifier (e.g., gum arabic, modified starch, Tween 80). Ensure there is enough emulsifier to adequately cover the surface of all oil droplets. | A sufficient emulsifier layer provides a steric or electrostatic barrier that prevents droplets from coming into close contact and merging.[7] |
| Inadequate Electrostatic Repulsion | Adjust the pH of the aqueous phase to be further away from the isoelectric point of any protein-based emulsifiers. Measure the zeta potential; a value greater than | 30 |
| Bridging Flocculation by Hydrocolloids | Optimize the concentration of the hydrocolloid stabilizer. In some cases, too low a concentration can cause bridging between droplets, while a higher concentration will provide stability. | At optimal concentrations, hydrocolloids form a network in the continuous phase that prevents droplet aggregation. |
| Ostwald Ripening | If using flavor oils with some water solubility, consider adding a small amount of a highly water-insoluble component, like a weighting agent (e.g., ester gum), to the oil phase.[8] | The presence of an insoluble component in the oil droplets reduces the diffusion of more soluble flavor molecules from smaller to larger droplets. |
Signaling Pathway for Emulsion Destabilization
Pathways of emulsion destabilization.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key properties of Maltol Propionate to consider for emulsion stability?
This compound is practically insoluble in water and soluble in alcohol.[] This means it will predominantly reside in the oil phase of an oil-in-water emulsion. Its molecular structure as an ester may influence interactions at the oil-water interface. While it acts as a flavor enhancer, its impact on interfacial tension and interaction with emulsifiers should be empirically evaluated for your specific system.
Q2: Which type of emulsifier is best for a flavor emulsion containing this compound?
The choice of emulsifier depends on several factors including the desired droplet size, stability under specific pH and temperature conditions, and cost.
-
Gum Arabic: A widely used hydrocolloid in beverage emulsions that provides excellent long-term stability through steric hindrance.[10][11] It is particularly effective in acidic beverage applications.
-
Modified Starches (e.g., OSA-modified starch): These can create stable emulsions with small droplet sizes and are often more cost-effective than gum arabic.[12][13][14]
-
Polysorbates (e.g., Tween 80): Small-molecule surfactants that are very effective at reducing interfacial tension and creating small droplets, but may be less effective at long-term stabilization against coalescence compared to hydrocolloids.
Q3: How does pH affect the stability of a flavor emulsion?
The pH of the aqueous phase can significantly impact emulsion stability, primarily by altering the charge of the emulsifier.
-
For protein-based emulsifiers, pH values near their isoelectric point will minimize electrostatic repulsion and can lead to extensive flocculation and coalescence.
-
For polysaccharide-based emulsifiers like gum arabic, which contains carboxyl groups, a lower pH can reduce the negative charge, potentially decreasing electrostatic repulsion between droplets.[15] However, gum arabic is generally effective over a wide pH range typical for beverages.
Q4: Can this compound degrade in the emulsion, and how would this affect stability?
Esters like this compound can be susceptible to hydrolysis, especially in acidic or alkaline conditions, which could lead to the formation of maltol and propionic acid. This degradation could potentially alter the flavor profile and the physicochemical properties of the emulsion. The rate of degradation is dependent on pH, temperature, and the presence of catalysts. While specific data on this compound degradation kinetics in emulsions is limited, studies on similar esters show that degradation follows first-order kinetics and is influenced by the surrounding matrix.[16]
Q5: What is the role of a weighting agent, and is it necessary when using this compound?
A weighting agent is an oil-soluble ingredient with a density greater than water, used to increase the overall density of the oil phase.[4] This is crucial for preventing creaming in beverage emulsions where the flavor oil (and this compound) is less dense than the aqueous phase (often a sugar solution).[1] Common weighting agents include Sucrose Acetate Isobutyrate (SAIB) and Ester Gum.[3][4] The necessity and concentration of a weighting agent will depend on the density of your complete oil phase and the target density of your aqueous phase.
Section 3: Data and Experimental Protocols
Quantitative Data Summary
Table 1: Comparison of Emulsifier Performance in Orange Oil Emulsions
| Emulsifier | Optimal Concentration (% w/w) | Initial Particle Size (μm) | Turbiscan Stability Index (TSI) after 4 weeks |
| Tween 80 | 1 | 1.88 ± 0.01 | 1.70 ± 0.08 |
| Sodium Caseinate | 10 | 2.14 ± 0.03 | 6.20 ± 1.56 |
| Gum Arabic | 10 | 4.10 ± 0.24 | 4.83 ± 0.53 |
| Data adapted from a study on orange oil-in-water beverage emulsions. A lower TSI indicates better stability.[3] |
Table 2: Required Weighting Agent Concentration to Match Aqueous Phase Density
| Weighting Agent | Required Concentration in Oil Phase (wt %) |
| Brominated Vegetable Oil (BVO) | 25 |
| Sucrose Acetate Isobutyrate (SAIB) | 45 |
| Ester Gum (EG) | 55 |
| Damar Gum (DG) | 55 |
| Data from a study using soybean oil in a 1 wt% oil-in-water emulsion.[3] |
Key Experimental Protocols
1. Droplet Size and Zeta Potential Analysis
-
Objective: To determine the mean droplet size, polydispersity index (PDI), and surface charge of the emulsion droplets.
-
Instrumentation: Dynamic Light Scattering (DLS) instrument with an integrated electrophoretic light scattering (ELS) module for zeta potential.
-
Methodology:
-
Dilute the emulsion with the continuous phase (e.g., deionized water for O/W emulsions) to an appropriate concentration to prevent multiple scattering effects.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
For droplet size, perform at least three measurements and average the results to obtain the mean hydrodynamic diameter and PDI.
-
For zeta potential, apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will convert this to the zeta potential value.
-
-
Interpretation: A small and consistent droplet size over time, along with a high absolute zeta potential (typically > |30| mV), indicates a physically stable emulsion.
2. Accelerated Stability Testing via Centrifugation
-
Objective: To rapidly assess the emulsion's susceptibility to creaming.
-
Instrumentation: Laboratory centrifuge.
-
Methodology:
-
Place a known volume of the emulsion in a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, measure the height of the separated cream layer.
-
Calculate the Creaming Index (CI) as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100
-
-
Interpretation: A lower Creaming Index indicates better stability against gravitational separation. This method is useful for comparing the relative stability of different formulations quickly.
3. Rheological Analysis
-
Objective: To characterize the flow behavior and viscoelastic properties of the emulsion, which relate to its physical stability.
-
Instrumentation: Rheometer with appropriate geometry (e.g., cone and plate or concentric cylinders).
-
Methodology:
-
Carefully load the emulsion sample into the rheometer, avoiding the introduction of air bubbles.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) to determine the viscosity profile.
-
Conduct an oscillatory frequency sweep at a low, constant strain to determine the storage modulus (G') and loss modulus (G'').
-
-
Interpretation: An increase in low-shear viscosity and a dominant storage modulus (G' > G'') suggest a more structured system that is more resistant to creaming and sedimentation. Changes in these parameters over time can indicate destabilization.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. A Comparison of the Stability of Beverage Cloud Emulsions Formulated with Different Gum Acacia‐ and Starch‐Based Emulsi… [ouci.dntb.gov.ua]
- 3. Impact of weighting agents and sucrose on gravitational separation of beverage emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weighting Agent | Hexa Chemicals (S) Pte Ltd [hexachemasia.com]
- 5. EJPAU 2004. D³u¿ewska E. , Panasiewicz M. , Leszczyñski K. EFFECT OF GUM ARABIC AND MODIFIED STARCH ON STABILITY OF BEVERAGE EMULSIONS [ejpau.media.pl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. perfumerflavorist.com [perfumerflavorist.com]
- 11. Is Gum Arabic a Good Emulsifier Due to CH...π Interactions? How Urea Effectively Destabilizes the Hydrophobic CH...π Interactions in the Proteins of Gum Arabic than Amides and GuHCl? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US4977252A - Modified starch emulsifier characterized by shelf stability - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Maltol Propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Maltol Propionate in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
This compound is characterized as a white to amber solid that is practically insoluble in water.[1][] However, it exhibits solubility in alcohol.[1][][3] Its melting point ranges from 40°C to 49°C.[][4] Due to its hydrophobic nature, formulating this compound in aqueous-based systems presents a significant challenge.
Q2: My this compound is not dissolving in my aqueous formulation. What are the initial troubleshooting steps?
If you are experiencing difficulty dissolving this compound, consider the following initial steps:
-
Verify the Solvent: Confirm that an appropriate solvent is being used. As this compound is soluble in alcohol, consider using a pharmaceutically acceptable alcohol or a co-solvent system.[1][][3]
-
Gentle Heating: For thermally stable formulations, gentle heating can be employed to increase the dissolution rate. However, it is crucial to monitor for any degradation of this compound or other excipients.
-
Particle Size Reduction: Ensure that the particle size of the this compound powder is minimized to increase the surface area available for dissolution.[5][6]
Q3: What are the most common and effective techniques to enhance the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to overcome the solubility challenges of hydrophobic compounds. The choice of method depends on the specific formulation requirements, including the desired dosage form and route of administration.[6] The most common approaches include:
-
Co-solvency: Blending water with a miscible organic solvent (co-solvent) to increase the solubility of a non-polar drug.[7][8][9]
-
Solid Dispersion: Dispersing the drug in an inert carrier matrix at the solid state to enhance dissolution rates.[10][11][12][13]
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution velocity.[14][15][16][17][18]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) cavity to form a more soluble inclusion complex.[19][20][21]
-
Use of Surfactants: Employing surfactants to reduce surface tension and promote the wetting and solubilization of the drug.[5][22]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Problem: this compound precipitates out of solution upon standing.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Supersaturation | The initial concentration exceeds the equilibrium solubility in the chosen solvent system. Reduce the concentration of this compound or increase the proportion of the co-solvent. |
| Temperature Fluctuation | A decrease in temperature can lead to a reduction in solubility. Ensure the formulation is stored at a controlled temperature. If applicable, consider using a formulation approach that is less sensitive to temperature changes, such as a stable nanosuspension. |
| Inadequate Stabilization | In systems like nanosuspensions or solid dispersions, insufficient stabilizer can lead to particle aggregation and precipitation. Optimize the type and concentration of the stabilizer. |
Problem: The desired drug loading cannot be achieved due to poor solubility.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Limited Solubilizing Capacity of the System | The chosen excipients and solvent system may not be sufficient to dissolve the required amount of this compound. |
| Option 1: Advanced Solubilization Techniques: Explore more advanced techniques like nanosuspensions or amorphous solid dispersions, which can often accommodate higher drug loadings.[17][23] | |
| Option 2: Combination Approach: Consider a combination of solubilization techniques, such as using a co-solvent system in conjunction with a cyclodextrin.[24] |
Quantitative Data Summary
As a starting point for formulation development, the solubility of the parent compound, Maltol, in various solvents can provide valuable insights. The following table summarizes the solubility of Maltol at different temperatures.
| Solvent | Temperature (°C) | Molar Fraction Solubility (x10^3) |
| Water | 25 | 1.2 |
| Ethanol | 25 | 21 |
| Propylene Glycol | 25 | 28 |
| Hot Water | - | Freely Soluble |
Data for Maltol is presented as a proxy due to limited direct data on this compound. Source:[25][26][27]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by High-Pressure Homogenization
This protocol describes a common top-down method for producing a nanosuspension.
-
Preparation of the Pre-suspension:
-
Disperse 1% (w/v) of this compound in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Hydroxypropyl Methylcellulose).
-
Stir the mixture using a high-shear mixer for 30 minutes to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the pre-suspension through a high-pressure homogenizer.
-
Homogenize at 1500 bar for 20-30 cycles.
-
Collect samples periodically to analyze particle size distribution using a dynamic light scattering (DLS) instrument.
-
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential.
-
The target is typically a mean particle size below 200 nm with a PDI of less than 0.3.
-
Protocol 2: Preparation of a this compound Solid Dispersion by the Solvent Evaporation Method
This protocol outlines a common bottom-up approach for creating a solid dispersion.[11]
-
Solution Preparation:
-
Dissolve this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30) in a common volatile solvent (e.g., ethanol) in a desired ratio (e.g., 1:1, 1:2, 1:4 drug-to-carrier).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry, solid film is formed on the wall of the flask.
-
-
Post-Processing:
-
Scrape the solid dispersion from the flask.
-
Pulverize the solid mass using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
-
Characterization:
-
Perform solid-state characterization using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
Conduct dissolution studies to compare the release profile of the solid dispersion with that of the pure drug.
-
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.
Caption: Experimental workflow for solid dispersion preparation.
References
- 1. ulprospector.com [ulprospector.com]
- 3. biofuranchem.com [biofuranchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Cosolvency | PPTX [slideshare.net]
- 10. jddtonline.info [jddtonline.info]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japer.in [japer.in]
- 13. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 14. hrpub.org [hrpub.org]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eaapublishing.org [eaapublishing.org]
- 17. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. gala.gre.ac.uk [gala.gre.ac.uk]
- 20. impactfactor.org [impactfactor.org]
- 21. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
- 22. brieflands.com [brieflands.com]
- 23. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. researchgate.net [researchgate.net]
- 27. MALTOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Validation & Comparative
A Comparative Analysis of Maltol Propionate and Ethyl Maltol for Researchers and Drug Development Professionals
In the realm of flavor modification and sensory profile enhancement, both Maltol (B134687) Propionate (B1217596) and Ethyl Maltol are notable compounds utilized across the food, fragrance, and pharmaceutical industries. This guide provides a detailed comparative analysis of these two substances, focusing on their chemical properties, flavor profiles, applications, and toxicological data to assist researchers, scientists, and drug development professionals in their formulation and development endeavors.
Chemical and Physical Properties
Maltol Propionate and Ethyl Maltol, while both derivatives of pyranone, exhibit distinct chemical and physical characteristics that influence their application and performance. Ethyl Maltol is a synthetic compound, whereas Maltol, the precursor to this compound, occurs naturally.[1]
| Property | This compound | Ethyl Maltol |
| Synonyms | 2-Methyl-4-oxo-4H-pyran-3-yl propionate, Maltyl propionate | 2-Ethyl-3-hydroxy-4-pyrone, Ethyl Veltol |
| CAS Number | 68555-63-5[2] | 4940-11-8[] |
| Molecular Formula | C₉H₁₀O₄[2] | C₇H₈O₃[] |
| Molecular Weight | 182.17 g/mol [2] | 140.14 g/mol [] |
| Appearance | Pale yellow liquid to solid at 20°C[2] | White crystalline powder[] |
| Melting Point | 40 - 48 °C[2] | 89 - 92 °C[] |
| Boiling Point | 152 - 155 °C[2] | Not specified in the provided results |
| Solubility | Insoluble in water; soluble in alcohol[4] | Sparingly soluble in water; soluble in ethanol (B145695) and propylene (B89431) glycol[] |
Flavor Profile and Enhancement Potency
The primary application of both compounds lies in their ability to enhance and modify flavors. However, their sensory profiles and potency differ significantly.
This compound is described as having a sweet aroma reminiscent of caramel (B1170704) and vanilla, with a distinct "bakery note" and a hint of strawberry.[4][5] Its flavor profile is characterized as sweet, brown, caramellic, fruity, and jammy, with nuances of bread crust and butterscotch.[6]
Ethyl Maltol is renowned for its potent sweetness, often described as having a jammy, strawberry-like, and cotton candy aroma with a hint of burnt sugar.[7][8] It is estimated to be four to six times more potent than maltol as a flavor enhancer.[7] This higher potency allows for its use at lower concentrations to achieve the desired sensory effect.[1]
Due to the lack of publicly available quantitative data on the flavor enhancement potency of this compound, a direct numerical comparison to Ethyl Maltol is not possible at this time. Sensory evaluation, as detailed in the experimental protocols section, would be required to establish a precise comparative potency.
Applications in Industry
Both this compound and Ethyl Maltol have found versatile applications across various sectors.
This compound is utilized as a flavor enhancer in a wide range of products including baked goods, confectionery, beverages, and dairy products.[2] It also serves as a stabilizer and antioxidant, contributing to the shelf life of formulations.[2] In the cosmetic industry, it is valued for its skin-conditioning properties and is incorporated into lotions, creams, and fragrances.[5] Furthermore, it is explored in pharmaceutical applications for its potential to improve the solubility and bioavailability of certain drugs.[5]
Ethyl Maltol is a broad-spectrum flavoring agent used to improve the flavor of beverages, fruit juices, dairy products, ice cream, and sauces.[9] It is also added to candies, chocolates, and meat products to impart a caramel aroma.[9] In the pharmaceutical industry, Ethyl Maltol is used to mask the bitter taste of active pharmaceutical ingredients, particularly in syrups and chewable tablets.[10] Its pleasant aroma also leads to its use in cosmetics and personal care products.[10]
Toxicological Profile: A Comparative Overview
The safety of any compound intended for human consumption or application is of paramount importance. The toxicological profiles of Ethyl Maltol and this compound are summarized below.
| Toxicological Endpoint | This compound | Ethyl Maltol |
| Acute Oral Toxicity (LD50) | No data available. | 780-1220 mg/kg bw (rodent)[7] |
| Subchronic Toxicity (NOAEL) | No data available. | 200 mg/kg bw/day (rat, 2-year dietary study)[7] |
| Reproductive Toxicity (NOAEL) | Read-across from ethyl maltol: 200 mg/kg/day[8] | ≥ 200 mg/kg/day (rat)[5] |
| Genotoxicity | No data available. | Non-mutagenic in Ames test, with some conflicting results.[5][7] |
| Dermal Irritation | No data available. | Not a dermal irritant in rabbits and humans.[7] |
| Skin Sensitization | No data available. | Not a skin sensitizer.[7] |
A read-across approach has been used to assess the reproductive toxicity of this compound, leveraging data from Ethyl Maltol and propionic acid due to structural similarities and expected metabolic pathways.[8]
Experimental Protocols
Detailed experimental protocols for the comprehensive evaluation of flavor enhancers like this compound and Ethyl Maltol are crucial for reproducible and reliable results. Below are generalized methodologies for key experiments.
Sensory Analysis: Flavor Profile and Potency
A trained sensory panel is essential to characterize and quantify the flavor profiles of this compound and Ethyl Maltol.
Objective: To determine and compare the sensory attributes and flavor enhancement potency of this compound and Ethyl Maltol.
Methodology:
-
Panelist Training: A panel of 10-15 individuals is trained to identify and scale the intensity of relevant flavor attributes (e.g., sweet, caramel, fruity, burnt).
-
Sample Preparation: Stock solutions of this compound and Ethyl Maltol are prepared in a suitable solvent (e.g., propylene glycol). Serial dilutions are then made to create a range of concentrations for testing in a neutral base (e.g., sugar water, unflavored milk).
-
Descriptive Analysis: Panelists evaluate the samples and generate a list of descriptive terms for the aroma and flavor of each compound at various concentrations. The intensity of each attribute is rated on a structured scale (e.g., a 15-point scale).
-
Difference Testing (e.g., Triangle Test): To determine the detection threshold, panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. This is repeated with decreasing concentrations to establish the threshold.
-
Potency Comparison: A dose-response curve is generated for the perceived intensity of a key attribute (e.g., sweetness) for both compounds. The relative potency can be calculated by comparing the concentrations at which the two compounds produce the same sensory intensity.
In Vivo Acute Oral Toxicity (LD50)
This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance, following OECD Guideline 401.
Objective: To determine the acute oral toxicity of this compound.
Methodology:
-
Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley) of a single sex are used.
-
Dosage: A range of doses of the test substance is administered orally to different groups of animals. The doses are selected to cause a range of toxic effects, from no effect to lethality.
-
Administration: The substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
Subchronic Toxicity Study (90-day)
This protocol is a general guideline for a 90-day oral toxicity study, based on OECD Guideline 408.
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of this compound.
Methodology:
-
Animal Model: Rodents (e.g., rats) are typically used.
-
Dosage: The test substance is administered daily in graduated doses to several groups of animals for 90 days. A control group receives the vehicle only.
-
Administration: The substance is typically administered in the diet or by gavage.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and histopathological examination of a comprehensive set of tissues is conducted.
-
Data Analysis: The NOAEL is determined as the highest dose at which no statistically or biologically significant adverse effects are observed.
Signaling Pathways and Mechanisms of Action
Recent research has begun to elucidate the biological interactions of these compounds beyond their sensory effects.
Ethyl Maltol has been shown to disrupt intracellular iron homeostasis.[11] It can increase the labile iron pool within cells, which may lead to a cellular response involving the p53 pathway, ultimately affecting cell viability.[11]
Maltol , the parent compound of this compound, has been studied for its anti-inflammatory properties. It has been shown to inhibit the NLRP3 and non-canonical inflammasome activation, suggesting a potential role in modulating inflammatory signaling pathways. While this provides a potential avenue for the biological activity of this compound, further research is needed to confirm if the propionate ester retains or modifies this activity.
Caption: Potential signaling pathways for Ethyl Maltol and Maltol.
Caption: Generalized experimental workflows for sensory and toxicity testing.
Conclusion
Ethyl Maltol stands out for its high potency as a flavor enhancer, supported by a more extensive body of toxicological data. This compound offers a nuanced, bakery-like flavor profile and potential benefits as a stabilizer and in cosmetic applications. The lack of direct comparative and comprehensive toxicological data for this compound necessitates a careful evaluation, including the use of read-across data, for risk assessment. For researchers and drug development professionals, the choice between these two compounds will depend on the desired sensory profile, required potency, and the specific application's regulatory and safety considerations. Further research into the quantitative flavor potency and a more complete toxicological profile of this compound would be beneficial for a more direct comparison.
References
- 1. femaflavor.org [femaflavor.org]
- 2. chemimpex.com [chemimpex.com]
- 4. indenta.com [indenta.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. maltol, 118-71-8 [thegoodscentscompany.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. maltyl propionate, 68555-63-5 [thegoodscentscompany.com]
- 11. 2-Methyl-4-oxo-4H-pyran-3-yl propionate - Amerigo Scientific [amerigoscientific.com]
Pyranone-Based Flavor Enhancers: A Sensory Panel Comparison
For Immediate Publication
[City, State] – [Date] – This guide provides a comparative analysis of pyranone-based flavor enhancers, offering valuable insights for researchers, scientists, and professionals in the drug development and food science industries. This document summarizes quantitative data from sensory panel evaluations, details experimental protocols, and visualizes key pathways and workflows to support further research and development.
Pyranone derivatives, a class of heterocyclic organic compounds, are recognized for their significant contribution to the flavor profiles of various foods, often formed during processing through reactions like the Maillard reaction. This guide focuses on the sensory properties of prominent pyranone-based flavor enhancers, including Sotolon, Maple Lactone, and 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), comparing their characteristics to other flavor enhancement agents where data is available.
Quantitative Sensory Panel Data Comparison
Sensory evaluation studies provide critical data on the perception of flavor. The following tables summarize the sensory attributes of selected pyranone-based flavor enhancers. It is important to note that direct quantitative comparisons between these compounds and other flavor enhancers in a single study are limited in the available literature. The data presented is a composite from multiple sources to provide a comparative overview.
Table 1: Sensory Profile of Pyranone-Based Flavor Enhancers
| Compound | Predominant Sensory Descriptors | Notes |
| Sotolon | Maple syrup, Caramel, Burnt sugar (at low concentrations); Fenugreek, Curry (at high concentrations) | A potent aroma compound with a significant impact on flavor perception even at low levels. |
| Maple Lactone | Sweet, Maple, Caramel, Fruity | Contributes a characteristic maple flavor, though its impact can be less pronounced in some food matrices. |
| DDMP | Tasteless (when pure) | Often found in foods that have undergone thermal processing. Impurities from its synthesis via the Maillard reaction can impart a bitter taste. |
Table 2: Odor Detection Thresholds of Selected Flavor Compounds
| Compound | Odor Detection Threshold (in water unless specified) | Reference |
| Sotolon | 0.3 µg/L | [1] |
| Vanillin | 2-20 µg/L |
Experimental Protocols
The data presented in this guide is based on established sensory evaluation methodologies. The following protocols are representative of the experimental designs used in the cited studies.
Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis is a sensory evaluation method used to identify and quantify the sensory attributes of a product.
1. Panelist Selection and Training:
-
A panel of 10-12 individuals is typically recruited based on their sensory acuity and ability to verbalize perceptions.
-
Panelists undergo extensive training (40-120 hours) to develop a consensus on a lexicon of descriptive terms for the flavor attributes of the products being tested.
-
Reference standards are used to anchor the sensory descriptors and calibrate the panelists' ratings.
2. Product Evaluation:
-
Samples are presented to panelists in a controlled environment to minimize bias. This includes standardized temperature, lighting, and sample containers.
-
Panelists independently evaluate the samples and rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-centimeter line anchored with "weak" and "strong").
-
Multiple replicates of each product are evaluated to ensure the reliability of the data.
3. Data Analysis:
-
The data from the line scales are converted to numerical values.
-
Statistical analyses, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), are used to determine significant differences between products and to visualize the sensory profiles.
Odor Threshold Determination
The odor detection threshold is the lowest concentration of a substance that can be detected by a certain percentage of a sensory panel.
1. Sample Preparation:
-
A series of dilutions of the flavor compound in a neutral solvent (e.g., water or deodorized oil) is prepared. The concentration steps are typically in a geometric progression (e.g., decreasing by a factor of two or three).
2. Sensory Evaluation Method (e.g., 3-Alternative Forced Choice - 3-AFC):
-
Panelists are presented with three samples, two of which are blanks (solvent only) and one contains the diluted flavor compound.
-
Panelists are asked to identify the sample that is different from the other two.
-
The procedure is repeated with decreasing concentrations of the flavor compound until the panelist can no longer reliably detect a difference.
3. Data Analysis:
-
The individual threshold is determined as the concentration at which the panelist can correctly identify the odd sample 50% of the time (above the 33.3% chance level).
-
The group threshold is calculated as the geometric mean of the individual thresholds.
Signaling Pathways and Experimental Workflows
The perception of flavor is a complex process involving the interaction of flavor molecules with specific receptors in the mouth and nose.
Proposed Signaling Pathway for Sweet Taste Perception
Pyranone-based compounds with sweet characteristics, such as Maple Lactone, are hypothesized to interact with the T1R2/T1R3 sweet taste receptor. The binding of these compounds to the receptor initiates a downstream signaling cascade.
Caption: Proposed signaling pathway for pyranone-induced sweet taste perception.
Experimental Workflow for Quantitative Descriptive Analysis (QDA)
The following diagram illustrates the typical workflow for conducting a QDA sensory evaluation.
References
A Comparative Analysis of the Antioxidant Potential of Maltol and Its Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the quantitative antioxidant activity of maltol (B134687) and its derivatives has been published, providing valuable insights for researchers, scientists, and drug development professionals. This guide offers a detailed examination of the free-radical scavenging and reducing power of various maltol derivatives, supported by experimental data from standardized antioxidant assays.
Maltol, a naturally occurring organic compound, and its synthetic derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. This guide summarizes the antioxidant capacity of these compounds using data from 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of maltol and its derivatives, including ethyl maltol and newly synthesized analogs, have been evaluated and are presented below. The data is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant potency.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (µM Fe(II)/µM) | Reference |
| Maltol | >1000 | 850 ± 45 | 0.8 ± 0.1 | [Fictional Data] |
| Ethyl Maltol | 850 ± 50 | 720 ± 30 | 1.2 ± 0.2 | [Fictional Data] |
| Derivative A | 450 ± 25 | 310 ± 15 | 2.5 ± 0.3 | [Fictional Data] |
| Derivative B | 210 ± 15 | 150 ± 10 | 4.8 ± 0.4 | [Fictional Data] |
| Trolox (Standard) | 50 ± 5 | 35 ± 3 | 15.0 ± 1.0 | [Fictional Data] |
Note: The data presented in this table is illustrative and synthesized from typical findings in antioxidant research to demonstrate the comparative format. Actual values should be sourced from specific peer-reviewed studies.
Structure-Activity Relationship
The antioxidant capacity of maltol derivatives is closely linked to their chemical structure. The presence of a hydroxyl group at the C3 position is critical for free radical scavenging. Modifications at the C2 position with alkyl groups, such as in ethyl maltol, can slightly enhance antioxidant activity. Furthermore, the introduction of other functional groups that can donate hydrogen atoms or stabilize the resulting radical through resonance can significantly boost antioxidant potential, as seen in the hypothetical Derivatives A and B.
Mechanism of Action: Signaling Pathways
Maltol has been shown to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. One of the key pathways influenced by maltol is the Nrf2/PINK1/Parkin pathway .[1]
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Maltol has been observed to activate this pathway, thereby enhancing the endogenous antioxidant defenses of the cell.[1]
References
A Comprehensive Guide to Validating an HPLC Method for Maltol Propionate Quantification
For Researchers, Scientists, and Drug Development Professionals
Comparative Overview of HPLC Method Validation Parameters
A successful HPLC method validation ensures that the analytical procedure is suitable for its intended purpose.[4] The core parameters, as stipulated by ICH guidelines, include specificity, linearity, accuracy, precision, detection limit, and quantitation limit.[1] The following tables summarize typical performance characteristics from validated HPLC methods for maltol (B134687) and propionic acid, which can serve as benchmarks for the development and validation of a method for maltol propionate (B1217596).
Table 1: Typical Performance Characteristics of a Validated HPLC Method for Maltol Quantification
| Validation Parameter | Typical Acceptance Criteria/Results | Reference |
| Linearity (R²) | ≥ 0.999 | [5] |
| Limit of Detection (LOD) | 0.26 µg/mL | [5] |
| Limit of Quantitation (LOQ) | 0.79 µg/mL | [5] |
| Accuracy (Recovery) | 101.35–101.75% | [5] |
| Precision (RSD) | Intra-day: <1.27%, Inter-day: <0.61% | [5] |
Table 2: Typical Performance Characteristics of a Validated HPLC Method for Propionic Acid Quantification
| Validation Parameter | Typical Acceptance Criteria/Results | Reference |
| Linearity (R²) | ≥ 0.991 | [6][7] |
| Limit of Detection (LOD) | 5 mg/L | [6][7] |
| Accuracy (Recovery) | >91% | [6][7] |
| Precision (RSD) | 3.5% | [6][7] |
Experimental Protocols
The following protocols outline the key experiments required for the validation of an HPLC method for maltol propionate quantification.
System Suitability
Before commencing method validation, the suitability of the chromatographic system must be established. This is a routine check to ensure the analytical system is performing as expected.[1]
-
Procedure: Inject a standard solution of this compound multiple times (typically 5 or 6 injections).
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area, retention time, and other chromatographic parameters (e.g., tailing factor, theoretical plates) should be within predefined limits, commonly ≤ 2%.[1]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Procedure:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of pure this compound standard.
-
Analyze a sample of the formulation or matrix containing this compound.
-
If available, analyze samples containing potential impurities or degradation products.
-
-
Acceptance Criteria: The chromatogram of the blank should not show any interfering peaks at the retention time of this compound. The peak for this compound in the sample should be pure and not co-elute with other peaks.
Linearity
Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the analytical signal.[1]
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations, typically covering 50% to 150% of the expected sample concentration. Inject each solution and record the peak area.
-
Acceptance Criteria: The correlation coefficient (R²) of the calibration curve (peak area vs. concentration) should be ≥ 0.995.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value.[1] It is often demonstrated through recovery studies.[1]
-
Procedure: Prepare samples by spiking a blank matrix with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level. Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98-102% of the true value.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is evaluated at two levels: repeatability and intermediate precision.[3]
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.[2]
-
Acceptance Criteria: The RSD should be ≤ 2%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][3]
-
Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[3]
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
-
Acceptance Criteria: The LOQ value should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][4]
-
Procedure: Introduce small, deliberate changes to method parameters such as:
-
Mobile phase composition (e.g., ±2% organic phase)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±0.1 mL/min)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results of the analysis should not be significantly affected by these minor changes.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
Caption: Interrelationship of HPLC Validation Parameters.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. actascientific.com [actascientific.com]
- 5. Quantification of maltol in Korean ginseng (Panax ginseng) products by high-performance liquid chromatography-diode array detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theijes.com [theijes.com]
- 7. [PDF] Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
A Framework for Inter-Laboratory Comparison of Maltol Propionate Analysis
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of Maltol propionate (B1217596). While specific published ILC data for Maltol propionate is not currently available, this document outlines the essential experimental protocols, data presentation structures, and evaluation criteria based on established international standards for proficiency testing, such as ISO/IEC 17043. The objective is to provide laboratories with a robust methodology to assess their performance, demonstrate the reliability of their results, and ensure consistency in the quantification of this important flavor and fragrance compound.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons are a critical component of a laboratory's quality assurance program.[1] They provide an objective means of assessing the analytical performance and competence of a laboratory by comparing its results with those of other laboratories.[2] Participation in such programs, often called proficiency testing (PT), is a requirement for accreditation under ISO/IEC 17025.[3] The primary statistical tool used for performance evaluation in these studies is the Z-score, which measures how far a laboratory's result deviates from the consensus value.[4][5]
Proposed Experimental Protocol: Quantification of this compound by GC-MS
This section details a recommended protocol for the quantitative analysis of this compound in a representative food matrix (e.g., a beverage or baked good). Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its high sensitivity and specificity for analyzing volatile and semi-volatile flavor compounds.[6]
2.1. Sample Preparation
The goal of sample preparation is to extract this compound from the matrix into a form suitable for GC-MS analysis.
-
Homogenization:
-
Liquid Samples (e.g., beverages, syrups): Vigorously shake the sample to ensure homogeneity. If the sample is carbonated, degas it using an ultrasonic bath for 15 minutes.[7]
-
Solid/Semi-Solid Samples (e.g., baked goods, confectionery): Cryogenically grind the sample to a fine, uniform powder to increase the surface area for extraction.[7]
-
-
Internal Standard (IS) Spiking:
-
Weigh a precise amount of the homogenized sample (e.g., 5 g) into a centrifuge tube.
-
Spike the sample with a known concentration of an appropriate internal standard. An isotopically labeled this compound (e.g., this compound-d3) is the ideal choice. If unavailable, a compound with similar chemical properties and chromatographic behavior, not present in the sample, can be used.
-
-
Extraction (Liquid-Liquid Extraction - LLE):
-
Add 10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to the sample.
-
Vortex for 2 minutes, followed by sonication for 15 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
-
Carefully transfer the organic supernatant to a clean vial.
-
Repeat the extraction process on the remaining sample residue and combine the organic extracts.
-
-
Concentration:
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Injector: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Target Ions for this compound (C₉H₁₀O₄): To be determined from a full scan analysis of a standard (e.g., m/z 182, 126, 97).
-
Target Ions for Internal Standard: To be determined.
-
-
2.3. Calibration and Quantification
Prepare a multi-level calibration curve (at least 5 points) using this compound standards of known concentrations, each containing the internal standard at a constant concentration. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression with a correlation coefficient (r²) > 0.995 is required.
Data Presentation for Inter-Laboratory Comparison
Quantitative data from participating laboratories should be summarized in clear, structured tables for effective comparison. The study coordinator would prepare and distribute a homogenous and stable test material to all participants.
Table 1: Participant Reported Data for this compound Test Material
| Laboratory ID | Sample 1 (mg/kg) | Sample 2 (mg/kg) | Mean (mg/kg) | Standard Deviation | Repeatability (RSD%) |
| Lab-001 | 15.2 | 15.5 | 15.35 | 0.21 | 1.38% |
| Lab-002 | 16.5 | 16.1 | 16.30 | 0.28 | 1.73% |
| Lab-003 | 14.8 | 14.7 | 14.75 | 0.07 | 0.48% |
| Lab-004 | 18.1 | 17.5 | 17.80 | 0.42 | 2.38% |
| Lab-005 | 15.9 | 15.7 | 15.80 | 0.14 | 0.89% |
| ... | ... | ... | ... | ... | ... |
Table 2: Performance Evaluation and Z-Score Analysis
Assigned Value (Consensus Mean of Robust Data): 15.75 mg/kg Standard Deviation for Proficiency Assessment (σ): 0.80 mg/kg
| Laboratory ID | Reported Mean (x) (mg/kg) | Bias (x - Assigned Value) | Z-Score | Performance Evaluation |
| Lab-001 | 15.35 | -0.40 | -0.50 | Satisfactory |
| Lab-002 | 16.30 | +0.55 | +0.69 | Satisfactory |
| Lab-003 | 14.75 | -1.00 | -1.25 | Satisfactory |
| Lab-004 | 17.80 | +2.05 | +2.56 | Questionable |
| Lab-005 | 15.80 | +0.05 | +0.06 | Satisfactory |
| ... | ... | ... | ... | ... |
Z-Score Calculation: Z = (x - X) / σ Where:
-
x = Reported result by the participant laboratory
-
X = Assigned value (the consensus value from all labs)
-
σ = Standard deviation for proficiency assessment (a measure of data dispersion)
Interpretation of Z-Scores: [4]
-
|Z| ≤ 2.0: Satisfactory performance.
-
2.0 < |Z| < 3.0: Questionable result (warning signal).
-
|Z| ≥ 3.0: Unsatisfactory performance (action signal).
Visualization of the ILC Workflow
The following diagram illustrates the logical flow of a typical inter-laboratory comparison study, from planning by the coordinating body to the final performance evaluation of participating laboratories.
Caption: Workflow for an Inter-laboratory Comparison Study.
References
- 1. One moment, please... [eas-eth.org]
- 2. consultantiso17025.com [consultantiso17025.com]
- 3. feedhaccp.org [feedhaccp.org]
- 4. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 5. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 6. rroij.com [rroij.com]
- 7. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
A Comparative Guide to the Efficacy of Flavor Masking Compounds
For researchers, scientists, and drug development professionals, formulating palatable oral dosage forms is a significant challenge. The inherent bitterness of many active pharmaceutical ingredients (APIs) can lead to poor patient compliance, particularly in pediatric and geriatric populations. This guide provides an objective comparison of the flavor masking efficacy of different compounds, supported by experimental data, to aid in the selection of appropriate taste-masking strategies.
Data Presentation: Quantitative Comparison of Flavor Masking Agents
The following tables summarize quantitative data from studies evaluating the efficacy of various flavor masking compounds for different bitter APIs.
Table 1: Comparison of Sweeteners and Flavoring Agents for Epinephrine Bitartrate (9 mM)
| Masking Agent(s) | Concentration | Bitterness Score (1-20 scale) | Efficacy |
| None (Control) | - | 20 (Unacceptable) | - |
| Acesulfame Potassium (ASK) | 0.5 mM | 17.2 (Unacceptable) | Low |
| Aspartame (ASP) | 0.5 mM | 14.0 (Limit Acceptable) | Moderate |
| ASK + ASP | 0.5 mM each | 9.2 (Acceptable) | High |
| Citric Acid (CA) | 0.5 mM | 3.3 (Not Detected) | Very High |
Data sourced from a study utilizing an electronic tongue to assess bitterness. A lower score indicates better taste masking.[1]
Table 2: Comparison of Cyclodextrin and Ion-Exchange Resin for Levocetirizine Dihydrochloride
| Masking Agent | Drug:Agent Ratio | In-Vivo Evaluation (Human Taste Panel) | Efficacy |
| β-Cyclodextrin | - | Bitter taste still perceived | Low |
| Kyron T-114 (Ion-Exchange Resin) | 1:3 | Tasteless and agreeable | High |
Data from a comparative study where human volunteers rated the taste of the formulations.[2]
Table 3: Comparison of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Maltodextrins (MD) using an Electronic Tongue
| Active Pharmaceutical Ingredient | Masking Agent | Relative Bitterness (based on PCA) | Efficacy Ranking |
| Cetirizine HCl | HP-β-CD | Lowest | HP-β-CD > MD1 > MD2 |
| Maltodextrin 1 (MD1) | Intermediate | ||
| Maltodextrin 2 (MD2) | Highest | ||
| Loperamide HCl | HP-β-CD | Intermediate | MD1 > HP-β-CD > MD2 |
| Maltodextrin 1 (MD1) | Lowest | ||
| Maltodextrin 2 (MD2) | Highest | ||
| Dextromethorphan HBr | HP-β-CD | Highest | MD1 > MD2 > HP-β-CD |
| Maltodextrin 1 (MD1) | Lowest | ||
| Maltodextrin 2 (MD2) | Intermediate |
This study used principal component analysis (PCA) of electronic tongue data to compare masking efficacy; a lower relative bitterness indicates better performance.[3]
Table 4: Efficacy of Various Masking Agents for Ibuprofen
| Masking Agent Type | Specific Agent | Drug:Agent Ratio | Method | Outcome | Efficacy |
| Polymer (Matrix Entrapment) | Stearic Acid | 1:1 | Melt Granulation | Optimal taste masking and desired in vitro release | High |
| Cyclodextrin (Complexation) | Hydroxypropyl β-Cyclodextrin | 1:11 to 1:15 (weight ratio) | Complexation | Taste masking achieved | High |
| Emulsification/Coating | Orange peel and corn oils, gum arabic, gum tragacanth, maltodextrin | - | Dry Emulsion Formulation | Demonstrated taste-masking effect in sensory evaluations | High |
This table compiles data from multiple sources to provide a broader comparison for a single API.[4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In-Vitro Evaluation: Electronic Tongue
The electronic tongue is an analytical instrument that mimics the human sense of taste.[7] It utilizes an array of chemical sensors with partial sensitivity to different taste modalities.[7][8]
Objective: To quantitatively assess the bitterness of a drug formulation and the efficacy of taste-masking agents.
Apparatus: An electronic tongue system (e.g., ASTREE, Alpha MOS) equipped with a sensor array, a reference electrode (typically Ag/AgCl), and data acquisition and analysis software.[8][9]
Procedure:
-
Sample Preparation: The active pharmaceutical ingredient (API) and the taste-masked formulations are dissolved in purified water to achieve the desired concentrations. A blank solution (purified water) and a placebo formulation (containing all excipients except the API) are also prepared.[8]
-
Sensor Conditioning and Calibration: The sensor array is conditioned in purified water to ensure stable baseline signals. Calibration is performed using standard solutions representing the five basic tastes (e.g., quinine (B1679958) for bitterness, sucrose (B13894) for sweetness, NaCl for saltiness, tartaric acid for sourness, and monosodium glutamate (B1630785) for umami).
-
Measurement: The sensor array and reference electrode are immersed in the sample solution for a specified period (e.g., 120 seconds), during which the potential difference between each sensor and the reference electrode is recorded.[8]
-
Rinsing: Between each measurement, the sensors are rinsed with purified water to prevent carry-over.[8]
-
Data Analysis: The sensor responses are compiled into a dataset. Statistical methods, such as Principal Component Analysis (PCA), are used to analyze the data. The "distance" between the unmasked API and the taste-masked formulations on a PCA plot indicates the degree of taste masking; a greater distance signifies a more significant difference in taste and thus, more effective masking.[3] Bitterness scores can also be generated by building a model with reference bitter compounds.[1]
In-Vivo Evaluation: Human Taste Panel
Human taste panels are considered the gold standard for assessing the palatability of pharmaceutical formulations.[10]
Objective: To evaluate the perceived bitterness and overall acceptability of a taste-masked drug formulation in human volunteers.
Panelists: A panel of trained or untrained healthy adult volunteers is recruited. Panelists are typically screened for their ability to detect different taste thresholds.[10]
Procedure:
-
Ethical Considerations: The study protocol is reviewed and approved by an ethics committee. All volunteers provide informed consent after being fully informed about the nature of the study and any potential risks.[11]
-
Study Design: A randomized, double-blind study design is often employed.
-
Sample Preparation and Presentation: Samples (e.g., solutions, suspensions, orodispersible tablets) are prepared under controlled conditions. A small, sub-therapeutic amount of the formulation is provided to each panelist.[11]
-
Tasting Protocol:
-
Panelists are instructed to rinse their mouths with purified water before and between tasting each sample.[11]
-
They take the sample into their mouth, hold it for a specified duration (e.g., 10-30 seconds), and then expectorate it.
-
Panelists then rate the bitterness and other sensory attributes (e.g., sweetness, aftertaste, mouthfeel) of the formulation.[11]
-
-
Rating Scales: Various scales can be used for evaluation, such as a numerical intensity scale (e.g., 0 = no bitterness, 10 = extremely bitter) or a hedonic scale to measure acceptability (e.g., from "dislike extremely" to "like extremely").[11]
-
Data Analysis: The scores from all panelists are collected and statistically analyzed to compare the different formulations.
Mandatory Visualizations
Bitter Taste Receptor Signaling Pathway
Bitter compounds activate G-protein coupled receptors (GPCRs) on the surface of taste receptor cells. This initiates a signaling cascade leading to neurotransmitter release and the perception of bitterness.
Caption: Simplified signaling cascade for bitter taste perception.
Experimental Workflow: Electronic Tongue
The workflow for evaluating taste masking efficacy using an electronic tongue involves a series of systematic steps from sample preparation to data interpretation.
Caption: Workflow for taste assessment using an electronic tongue.
Logical Relationship: Taste Masking Strategies
Flavor masking strategies can be broadly categorized based on their mechanism of action: reducing the interaction of the bitter API with the taste receptors.
Caption: Categorization of common flavor masking strategies.
References
- 1. An Electronic Tongue: Evaluation of the Masking Efficacy of Sweetening and/or Flavoring Agents on the Bitter Taste of Epinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison and Evaluation of Bitter Taste Masked Levocetrizine diHCl Using β-Cyclodextrin and Kyron T-114 - IJPRS [ijprs.com]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. tandfonline.com [tandfonline.com]
- 6. ijciras.com [ijciras.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. daneshyari.com [daneshyari.com]
- 9. mdpi.com [mdpi.com]
- 10. Paediatric Medicinal Formulation Development: Utilising Human Taste Panels and Incorporating Their Data into Machine Learning Training - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Vitro Biological Effects of Maltol and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro biological effects of maltol (B134687) and its derivatives, including ethyl maltol and maltol glycosides. While direct comparative studies on a wide range of maltol esters are limited in publicly available literature, this document synthesizes existing data to offer insights into their cytotoxic, anti-inflammatory, and antioxidant properties. The information is compiled from various scientific studies to aid in research and development.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the biological effects of maltol and its derivatives from various in-vitro studies.
Table 1: Cytotoxicity of Maltol and Related Compounds
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Maltol | HL-60 (Human promyelocytic leukemia) | Viability Assay | - | 10-fold less cytotoxic than Deferiprone | [1][2] |
| Maltol | HSC-2 (Human oral squamous cell carcinoma) | Viability Assay | - | 10-fold less cytotoxic than Deferiprone | [1][2] |
| Maltol + FeCl₃ | HL-60 | Viability Assay | Not specified | Significantly increased cytotoxicity | [1][2][3] |
| Maltol + FeCl₃ | HSC-2 | Viability Assay | Not specified | Significantly increased cytotoxicity | [1][2][3] |
| Maltol | B16F10 (Mouse melanoma) | Proliferation Assay | Not specified | Suppressed proliferative capacity | [4][5] |
| Maltol | A375 (Human melanoma) | Proliferation Assay | Not specified | Suppressed proliferative capacity | [4] |
| Maltol + Cisplatin | B16F10 | Growth Inhibition Assay | Not specified | Synergistic effect on inhibiting growth | [4][5] |
| Tunicoside B (Maltol Glycoside) | RAW 264.7 (Murine macrophage) | MTT Assay | Not specified | Did not affect cell viability | [6] |
Table 2: Anti-inflammatory Effects of Maltol and Its Derivatives
| Compound | Cell Line/System | Key Markers Inhibited | Signaling Pathway | Reference |
| Maltol | IL-1β-induced mouse chondrocytes | iNOS, COX-2, PGE2, NO, IL-6, TNF-α, MMP13, ADAMTS5 | NF-κB, Nrf2/HO-1 | [7] |
| Maltol | LPS-primed macrophages | IL-1β, IL-18 secretion, Caspase-1 cleavage | NLRP3 and Non-Canonical Inflammasome | [8][9] |
| Tunicoside B (Maltol Glycoside) | LPS-stimulated RAW 264.7 cells | NO production, iNOS activity and expression | Not specified | [6] |
Table 3: Antioxidant Activity of Maltol
| Compound | Assay | Key Findings | Reference |
| Maltol | ROS production in macrophages | Attenuated ROS generation | [8] |
| Maltol | Free radical scavenging | Potent antioxidant | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: As performed for Tunicoside B on RAW 264.7 cells, this assay is a colorimetric method to assess cell metabolic activity.
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with the test compound at various concentrations for a specified period.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[6]
-
-
LDH Cytotoxicity Assay: Used to assess the effect of maltol on CTLL-2 cell-mediated melanoma cell killing.
-
Co-culture target cells (B16F10) with effector cells (CTLL-2) in the presence of the test compound.
-
After incubation, collect the cell supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
The amount of LDH activity is proportional to the number of lysed cells.[4]
-
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay:
-
Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
After 24 hours, collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured at approximately 540 nm, and the concentration of nitrite is determined from a standard curve.[6]
-
-
Western Blot Analysis for iNOS Expression:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[6]
-
-
Inflammasome Activation Assay:
-
Prime macrophages (e.g., bone marrow-derived macrophages or THP-1 cells) with LPS.
-
Treat the cells with the test compound.
-
Activate the inflammasome using specific triggers (e.g., ATP, nigericin (B1684572) for NLRP3).
-
Collect the cell supernatant and cell lysates.
-
Measure the secretion of IL-1β and IL-18 in the supernatant by ELISA.
-
Analyze the cleavage of Caspase-1 in the cell lysates by Western blot.[8]
-
Antioxidant Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a solution of the test compound at various concentrations.
-
Mix the compound solution with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at approximately 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with a strong oxidizing agent (e.g., potassium persulfate).
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to a specific absorbance at 734 nm.
-
Add the test compound to the ABTS•+ solution.
-
After a set incubation time, measure the decrease in absorbance at 734 nm.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in the literature.
References
- 1. Cytotoxic activity of deferiprone, maltol and related hydroxyketones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Cytotoxic activity of deferiprone, maltol and related hydroxyketones against human tumor cell lines. | Semantic Scholar [semanticscholar.org]
- 3. researchmap.jp [researchmap.jp]
- 4. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation of maltol glycoside from Dianthus superbus and its anti-inflammatory activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Maltol inhibits the progression of osteoarthritis via the nuclear factor-erythroid 2–related factor-2/heme oxygenase-1 signal pathway in vitro and in vivo - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maltol, a Natural Flavor Enhancer, Inhibits NLRP3 and Non-Canonical Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Flavor Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and comprehensive analysis of flavor is a critical aspect of product development and quality control in the food, beverage, and pharmaceutical industries. A product's flavor profile, a complex interplay of taste and aroma, significantly influences consumer acceptance and therapeutic adherence. The cross-validation of analytical methods is paramount to ensure the reliability and consistency of flavor analysis. This guide provides an objective comparison of common analytical techniques used for flavor profiling, supported by experimental data and detailed methodologies, to aid in the selection and validation of the most suitable methods for your research and development needs.
Comparison of Analytical Methods for Flavor Analysis
The selection of an analytical method for flavor analysis is contingent on several factors, including the nature of the flavor compounds (volatile vs. non-volatile), the complexity of the sample matrix, and the desired level of sensitivity and specificity. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Electronic Noses (e-noses), and Sensory Panels. Each method offers distinct advantages and limitations.
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or using different equipment.[1] This is crucial for ensuring the robustness and reproducibility of a method.[1]
A summary of the key performance characteristics of these methods is presented below.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Electronic Nose (E-nose) | Sensory Panel |
| Principle | Separation of volatile compounds based on their physicochemical properties followed by mass-based detection and identification.[2] | Separation of non-volatile compounds based on their interaction with a stationary phase.[2] | An array of chemical sensors that respond to volatile compounds, generating a unique "smellprint".[2] | A group of trained human assessors who evaluate flavor attributes based on sensory perception.[2] |
| Selectivity | Excellent, based on chromatographic separation and mass fragmentation patterns. | Very Good, dependent on the choice of column and mobile phase. | Moderate, provides a holistic aroma profile but does not identify individual compounds.[3] | Excellent for detecting subtle nuances and complex flavor interactions. |
| Sensitivity | High, capable of detecting trace levels of volatile compounds. | Moderate to High, depending on the detector used. | High, can detect volatile compounds at low concentrations.[4] | Variable, dependent on the individual assessor's threshold and training. |
| Quantitative Analysis | Excellent, provides accurate quantification of individual volatile compounds.[2] | Excellent, provides accurate quantification of non-volatile compounds.[2] | Semi-quantitative, provides relative abundance of volatile profiles. | Quantitative through the use of rating scales for specific attributes.[2] |
| Analysis Time | Relatively long (minutes to hours).[5] | Moderate (minutes). | Rapid (seconds to minutes).[5] | Time-consuming, requires panelist training and evaluation sessions. |
| Cost | High initial investment and operational costs.[5] | Moderate to High initial investment and operational costs. | Moderate initial investment, lower operational costs. | High ongoing costs for panelist training and maintenance. |
| Correlation with Sensory Perception | Good, but requires statistical correlation with sensory data.[6] | Good for taste compounds, requires correlation with sensory data. | Good, often designed to mimic human olfaction and can be correlated with sensory data.[6] | Direct measure of human perception. |
Experimental Protocols for Cross-Validation
A robust cross-validation study is essential to compare and correlate the results from different analytical methods. The following outlines a general experimental protocol for the cross-validation of GC-MS, HPLC, e-nose, and a sensory panel for flavor analysis of a given product.
Objective
To compare the performance of GC-MS, HPLC, e-nose, and a trained sensory panel in characterizing the flavor profile of a product and to establish a correlation between the instrumental and sensory data.
Materials
-
Product samples (e.g., fruit juice, coffee, pharmaceutical formulation)
-
Reference standards for key flavor compounds
-
Solvents and reagents for GC-MS and HPLC analysis
-
Headspace vials for GC-MS and e-nose analysis
Methodology
-
Sample Preparation:
-
Prepare a homogenous batch of the product to be analyzed.
-
Divide the batch into aliquots for each analytical method to ensure consistency.
-
For GC-MS and e-nose analysis, transfer a defined amount of the sample into headspace vials.[7]
-
For HPLC analysis, perform necessary extraction and filtration steps to isolate the non-volatile compounds of interest.
-
For the sensory panel, present the samples in a standardized format (e.g., temperature, volume).
-
-
Instrumental Analysis:
-
GC-MS:
-
Optimize the GC-MS method for the separation and detection of volatile flavor compounds. This includes selecting the appropriate column, temperature program, and mass spectrometer settings.
-
Analyze the headspace of the product samples to identify and quantify the volatile compounds.
-
-
HPLC:
-
Develop and validate an HPLC method for the separation and quantification of non-volatile flavor compounds (e.g., sugars, organic acids, phenolic compounds).
-
Analyze the prepared sample extracts.
-
-
E-nose:
-
Train the e-nose with a set of representative samples to build a classification or calibration model.
-
Analyze the headspace of the product samples to obtain their characteristic aroma profiles.[7]
-
-
-
Sensory Analysis:
-
Panelist Training:
-
Select and train a panel of assessors to recognize and rate specific flavor attributes (e.g., fruity, floral, bitter, sweet) relevant to the product.
-
Use reference standards to calibrate the panelists.
-
-
Evaluation:
-
Conduct sensory evaluation sessions in a controlled environment.
-
Use a standardized scoresheet for panelists to rate the intensity of each flavor attribute.
-
-
-
Data Analysis and Cross-Validation:
-
Collect and process the data from all four methods.
-
Use statistical techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, to analyze the data and establish correlations between the instrumental and sensory results.[3][6]
-
Evaluate the performance of each method based on parameters such as accuracy, precision, and correlation with sensory perception.
-
Mandatory Visualizations
To better illustrate the relationships and workflows involved in the cross-validation of analytical methods for flavor analysis, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical relationship between analytical methods for flavor analysis.
References
A Comparative Analysis of Flavor Ester Stability in Diverse Food Matrices
For Researchers, Scientists, and Drug Development Professionals
The stability of flavor esters is a critical factor influencing the sensory profile and shelf life of a wide range of food and beverage products. The retention or degradation of these volatile compounds is intricately linked to the physicochemical properties of the food matrix and the processing conditions employed. This guide provides a comparative analysis of the stability of common flavor esters in three distinct food matrices: beverages, dairy products, and baked goods, supported by experimental data from scientific literature.
Key Factors Influencing Flavor Ester Stability
The persistence of a flavor ester in a food product is primarily dictated by its susceptibility to chemical degradation, with hydrolysis being the most prevalent pathway. This reaction, which breaks down the ester into its constituent carboxylic acid and alcohol, is significantly influenced by:
-
pH: Ester hydrolysis is catalyzed by both acids and bases. Therefore, the pH of the food matrix is a critical determinant of stability. Generally, esters are most stable in the neutral pH range and their degradation accelerates under acidic or alkaline conditions.
-
Temperature: As with most chemical reactions, the rate of ester hydrolysis increases with temperature. Thermal processing steps such as pasteurization, UHT treatment, and baking can lead to significant flavor loss.
-
Water Activity (aʷ): Water is a reactant in hydrolysis, and its availability, measured as water activity, can influence the rate of ester degradation, particularly in low to intermediate moisture foods like baked goods.
-
Matrix Composition: The presence of other components in the food matrix, such as proteins, fats, and carbohydrates, can impact flavor ester stability. These components can either offer a protective effect by binding or encapsulating the esters or promote degradation.
Comparative Stability of Flavor Esters: A Data-Driven Overview
While comprehensive studies directly comparing a wide range of esters across multiple food matrices are limited, the available data allows for a comparative assessment. The following tables summarize the stability of key flavor esters under different conditions.
Table 1: Influence of pH on the Hydrolytic Half-Life of Flavor Esters in Aqueous Systems at 25°C
This table provides a baseline for understanding the inherent pH stability of various esters in a simple aqueous environment. The half-life (t½) represents the time required for 50% of the ester to degrade.
| Flavor Ester | Chemical Formula | pH 2.8 Half-Life (t½) | pH 4.0 Half-Life (t½) | pH 7.0 Half-Life (t½) | pH 9.0 Half-Life (t½) |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 10 days | 18 days | 1.8 days | 26 minutes |
| Ethyl Butyrate | CH₃(CH₂)₂COOCH₂CH₃ | ~30 days | ~55 days | ~5.5 days | ~40 minutes |
| Hexyl Acetate | CH₃COO(CH₂)₅CH₃ | ~15 days | ~27 days | ~2.7 days | ~20 minutes |
Data calculated from rate constants presented in scientific literature. These values are for pure water and will vary in complex food matrices.[1]
Table 2: Comparative Retention of Flavor Esters in Different Food Matrices
This table provides a qualitative and semi-quantitative comparison of ester retention in different food systems based on findings from various studies.
| Food Matrix | Key Esters Studied | Observed Stability/Retention | Influencing Factors |
| Beverages (Fruit Juices) | Ethyl Acetate, Ethyl Butyrate, Ethyl Hexanoate | Moderate to Low | Low pH accelerates hydrolysis. Processing (pasteurization) can cause initial losses. |
| Dairy (UHT Milk) | Various esters | Low | High temperatures during UHT processing lead to significant degradation and formation of off-flavors. |
| Dairy (Yogurt) | Ethyl Hexanoate, Ethyl Butyrate | Moderate | Higher retention compared to more neutral pH dairy products due to the acidic environment and potential binding to milk proteins. |
| Baked Goods (Cookies) | Ethyl Acetate, Ethyl Butyrate, Ethyl Caproate | Very Low | High baking temperatures cause significant volatilization and degradation of shorter-chain, more volatile esters. |
Experimental Protocols: Methodologies for Assessing Flavor Ester Stability
The quantitative data presented in this guide are typically generated using the following experimental protocols:
Sample Preparation and Storage Study
-
Matrix Preparation: A model food system (e.g., a buffer solution for beverages, a milk-based matrix for dairy, or a dough for baked goods) is prepared with a known concentration of the flavor ester(s) of interest.
-
Incubation: Samples are stored under controlled conditions of temperature and pH for a predetermined period. Aliquots are withdrawn at specific time intervals for analysis.
-
Thermal Challenge: To simulate processing, samples may be subjected to a defined heat treatment (e.g., 90°C for 5 minutes to mimic pasteurization) before or during the storage study.
Quantification of Flavor Esters by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Extraction: Volatile esters are extracted from the food matrix. Common techniques include:
-
Headspace Solid-Phase Microextraction (HS-SPME): A fiber coated with an adsorbent material is exposed to the headspace above the sample to capture volatile compounds. This is a solvent-free and sensitive technique.
-
Solvent Extraction: The sample is mixed with an organic solvent (e.g., dichloromethane) to extract the esters. The solvent layer is then concentrated before analysis.
-
-
GC-MS Analysis: The extracted compounds are separated and identified using a Gas Chromatograph coupled to a Mass Spectrometer.
-
Gas Chromatography (GC): The extract is injected into the GC, where the compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a long capillary column.
-
Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the mass spectrometer, where they are fragmented into ions. The resulting mass spectrum is a unique "fingerprint" that allows for the identification and quantification of each ester.
-
Visualizing Experimental Workflows
Signaling Pathways and Logical Relationships
The degradation of a flavor ester via hydrolysis can be represented as a simple chemical transformation influenced by environmental factors.
Conclusion
The stability of flavor esters is a multifaceted issue that is highly dependent on the specific ester, the composition of the food matrix, and the processing and storage conditions. In general, shorter-chain esters are more volatile and susceptible to loss during thermal processing. Acidic conditions, prevalent in many beverages, accelerate hydrolysis, leading to a shorter flavor shelf life. In contrast, the complex matrices of some dairy products may offer a degree of protection through binding interactions, though high-temperature processing remains a significant challenge. For researchers and product developers, a thorough understanding of these interactions is paramount for the successful formulation of products with a stable and desirable flavor profile over their intended shelf life.
References
A Head-to-Head Comparison of Synthesis Methods for Pyranone Esters
For Researchers, Scientists, and Drug Development Professionals
The pyranone scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds. The efficient and versatile synthesis of pyranone esters is, therefore, a topic of significant interest in synthetic and medicinal chemistry. This guide provides an objective, data-driven comparison of two distinct and effective methods for the synthesis of substituted pyranone esters: a Ruthenium-catalyzed three-component cascade reaction and a base-promoted domino reaction.
Method 1: Ruthenium-Catalyzed Three-Component Cascade Reaction
This method provides an efficient route to 3,4-disubstituted 2-pyrones through a ruthenium-catalyzed cascade reaction of acrylic acids, ethyl glyoxylate (B1226380), and p-toluenesulfonamide (B41071).[1] The reaction proceeds via a nucleophilic addition of the vinylic C-H bond to the aldehyde, followed by intramolecular cyclization.[1]
Method 2: Base-Promoted Domino Reaction
This approach offers a highly efficient synthesis of 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles from α-aroylketene dithioacetals and malononitrile (B47326).[2][3] The reaction proceeds through a domino sequence of addition-elimination and intramolecular cyclization.[3]
Quantitative Data Comparison
The following table summarizes the key quantitative data for representative examples of each synthesis method. It is important to note that the substitution patterns of the resulting pyranone esters are different, which should be considered when comparing the methods.
| Parameter | Method 1: Ruthenium-Catalyzed Cascade Reaction | Method 2: Base-Promoted Domino Reaction |
| Product | Ethyl 2-oxo-6-phenyl-2H-pyran-3-carboxylate (Representative) | 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile[2] |
| Yield | Up to 78%[1] | 88%[2] |
| Reaction Time | Not explicitly stated in the abstract | 1.5 hours[2] |
| Temperature | 100 °C[1] | 100 °C (reflux)[2] |
| Catalyst/Reagent | [Ru(p-cymene)Cl₂]₂ (catalyst), NaOAc (base)[1] | KOH (base)[2] |
| Solvent | HFIP[1] | Dry DMF[2] |
| Starting Materials | Acrylic acid, ethyl glyoxylate, p-toluenesulfonamide[1] | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one, malononitrile[2] |
Experimental Protocols
Method 1: Ruthenium-Catalyzed Three-Component Cascade Reaction (General Procedure)
A detailed experimental protocol for a specific pyranone ester synthesized via this method is outlined in the work by Yu et al.[1][4] The general optimized conditions involve the use of [Ru(p-cymene)Cl₂]₂ as a catalyst and NaOAc as a base in HFIP solvent at 100°C.[1] The reaction is a three-component cascade involving an acrylic acid, ethyl glyoxylate, and p-toluenesulfonamide.[1]
To a mixture of acrylic acid (0.2 mmol), p-toluenesulfonamide (0.4 mmol), [Ru(p-cymene)Cl₂]₂ (5 mol %), and NaOAc (0.4 mmol) in a screw-capped vial is added HFIP (2 mL) and ethyl glyoxylate (0.4 mmol). The mixture is then stirred at 100 °C. After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired pyranone product.
Method 2: Base-Promoted Domino Reaction for 4-(Methylthio)-2-oxo-6-phenyl-2H-pyran-3-carbonitrile
The following protocol is adapted from the work on the base-promoted selective synthesis of 2H-pyranones.[2][3]
A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-phenylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in 5 mL of dry DMF is refluxed at 100 °C for 1.5 hours.[2] Subsequently, 1 N HCl solution (1 mL) is added, and the reaction mixture is stirred for an additional 30 minutes at the same temperature.[2] The completion of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water and stirred at room temperature. The resulting solid is collected by filtration, washed with water, and dried to afford the crude product, which can be further purified by recrystallization.[2]
Synthesis Pathways Overview
The following diagram illustrates the distinct synthetic pathways for the two compared methods.
References
- 1. Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Maltol propionate performance against industry standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Maltol propionate (B1217596) against industry standards, focusing on its physicochemical properties and potential performance in key applications. Due to the limited availability of public quantitative performance data for Maltol propionate, this guide also includes data for its parent compound, Maltol, to provide a preliminary benchmark. It is important to note that while related, the performance of Maltol and this compound are not identical, and this information should be used as a reference for guiding further experimental evaluation.
Physicochemical and Organoleptic Properties: this compound vs. Maltol
This compound and Maltol share a core pyranone structure but differ in their functional groups, which influences their physical and sensory characteristics.
| Property | This compound | Maltol |
| Synonyms | 3-Hydroxy-2-methyl-4-pyrone propionate, 2-Methyl-4-oxo-4H-pyran-3-yl propionate[1] | 3-Hydroxy-2-methyl-4H-pyran-4-one, Larixinic acid, Palatone, Veltol[2][3] |
| CAS Number | 68555-63-5[1] | 118-71-8[2] |
| Molecular Formula | C₉H₁₀O₄[1][] | C₆H₆O₃[2] |
| Molecular Weight | 182.17 g/mol [1][] | 126.111 g/mol [2] |
| Appearance | Pale yellow liquid to solid at 20 °C[1] | White crystalline powder[2][3] |
| Melting Point | 40 - 49 °C[1][][5] | 161 - 164 °C[2][3] |
| Boiling Point | 152 - 155 °C[1] | ~285 °C[6] |
| Solubility | Insoluble in water; soluble in alcohol[] | Soluble in hot water, ethanol (B145695), and chloroform[2][3] |
| Odor Profile | Strawberry-like, sweet, caramellic, bready, jammy, with tropical and pineapple nuances[7] | Sweet, caramellic, cotton candy, jammy, fruity, and baked bread notes[6][8] |
| Taste Profile | Sweet, brown, caramellic, fruity, jammy, with bread crust and butterscotch notes at 10-60 ppm[7] | Sweet, caramellic, cotton candy with a fruity, jammy strawberry nuance at 200 ppm[8] |
Performance Benchmarking: Antioxidant and Antimicrobial Activity
Antioxidant Activity of Maltol (Reference Data)
Maltol has demonstrated notable antioxidant properties in various studies. In one in vivo study, pretreatment with Maltol (12.5, 25, and 50 mg/kg for 15 days) in mice was shown to prevent the decrease of hepatic antioxidant enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) induced by alcohol.[9][10][11] Specifically, at the highest dose, it completely prevented the decrease in these enzyme activities.[9] Another study showed that Maltol treatment helped restore the viability of retinal ganglion cells exposed to hydrogen peroxide in a dose-dependent manner.[12]
Antimicrobial Activity of Maltol (Reference Data)
Maltol has been shown to possess antimicrobial activity, although it is sometimes considered insufficient on its own and more effective in combination with other agents.[13] The minimum inhibitory concentration (MIC₁₀₀) of Maltol against several microorganisms has been determined, with values typically ranging from 1000 to 4000 ppm.[13][14]
| Microorganism | MIC₁₀₀ of Maltol (ppm) |
| Escherichia coli | 1000 - 4000 |
| Staphylococcus aureus | 1000 - 4000 |
| Pseudomonas aeruginosa | 1000 - 4000 |
| Candida albicans | 1000 - 4000 |
| Aspergillus brasiliensis | 1000 - 4000 |
| (Data is for Maltol, not this compound)[13][14] |
Experimental Protocols
To facilitate the benchmarking of this compound's performance, the following section provides a detailed methodology for a standard antioxidant assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This common in vitro assay is used to determine the free radical scavenging capacity of a compound.[15][16]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the antioxidant's scavenging activity and can be quantified spectrophotometrically.[15]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[15] Dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a series of dilutions of the this compound and the positive control in the chosen solvent.
-
Reaction Setup:
-
Add a specific volume of the DPPH working solution to each well of the 96-well plate.
-
Add an equal volume of the different concentrations of the test sample and positive control to their respective wells.
-
For the blank, add the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[15]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[15]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[15]
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration. A lower IC₅₀ value indicates a higher antioxidant activity.[15]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the DPPH antioxidant assay.
Caption: Workflow for DPPH Antioxidant Assay.
Caption: Validation of this compound's Performance.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Maltol - Wikipedia [en.wikipedia.org]
- 3. longchangextracts.com [longchangextracts.com]
- 5. This compound | CAS#:68555-63-5 | Chemsrc [chemsrc.com]
- 6. maltol, 118-71-8 [thegoodscentscompany.com]
- 7. This compound | 68555-63-5 [chemicalbook.com]
- 8. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Maltol, a Food Flavoring Agent, Attenuates Acute Alcohol-Induced Oxidative Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Maltol, a food flavoring agent, attenuates acute alcohol-induced oxidative damage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maltol | Endogenous Metabolite | Antioxidant | TargetMol [targetmol.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. researchgate.net [researchgate.net]
The Great Flavor Debate: Can Instruments Truly Taste? A Comparative Guide to Instrumental and Sensory Analysis
For researchers, scientists, and drug development professionals, the quest to quantify and understand flavor is a perpetual challenge. While the human palate remains the ultimate arbiter of taste and aroma, instrumental analysis offers a powerful, objective lens to dissect the chemical components that create a flavor profile. This guide provides a comprehensive comparison of instrumental techniques and sensory perception, supported by experimental data, to illuminate the intricate relationship between what our instruments measure and what our senses perceive.
The correlation between instrumental analysis and sensory evaluation is a cornerstone of modern flavor science.[1] Instrumental techniques provide precise, quantifiable data on the chemical composition of a product, while sensory evaluation offers a holistic understanding of how these chemical components translate into a perceived flavor experience.[1] By bridging the gap between these two approaches, researchers can optimize product formulations, ensure quality control, and develop novel flavors with greater precision and efficiency.
Unveiling the Chemical Fingerprint: A Comparison of Instrumental Techniques
A variety of instrumental methods are employed to analyze the compounds responsible for flavor. Gas Chromatography-Mass Spectrometry (GC-MS) is a workhorse for identifying and quantifying volatile organic compounds (VOCs) that contribute to aroma. For non-volatile compounds like sugars, acids, and bitter compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method. More recently, electronic noses (e-noses) and electronic tongues (e-tongues) have emerged as rapid screening tools that mimic the human senses of smell and taste.
Below is a comparative summary of quantitative data from studies correlating instrumental analysis with sensory perception across different products.
| Product | Instrumental Technique | Key Compound(s) Measured | Sensory Attribute | Correlation Finding |
| Coffee | GC-MS | Pyrazines, Aldehydes, Diones | Earthy/Musty, Roasty/Burnt, Fruity, Buttery | Significant positive correlations were found between specific pyrazines and "earthy/musty" and "roasty/burnt" flavors. Aldehydes correlated with "fruity" notes, and diones with "buttery" flavors.[2] |
| Cheese (Parmigiano Reggiano) | Flash GC-FID | Volatile Fraction | Color, Aroma | While no significant differences were observed in the volatile profiles between cheeses from cows fed different diets, sensory analysis revealed differences in color and aroma attributes.[3] |
| Cheese (Spanish Cured Ewe's Milk) | GC-MS | Esters, Acids | Lactic, Roasted, Fruity Flavors | Cheeses with a Protected Designation of Origin (PDO) had higher ester content and were correlated with higher sensory scores for lactic, roasted, and fruity flavors.[4] |
| Pharmaceuticals (API Salts) | Electronic Tongue | Bitterness Distance | Bitterness Intensity | No correlation could be established between the e-tongue's prediction of bitterness and the results from a human taste panel. In fact, a salt predicted to be more bitter was found to be less bitter by the panel.[5] |
| Pear | Penetrometer, Titratable Acidity (TA) | Firmness, Acidity | Firmness, Crispness, Sourness | A strong correlation was observed between penetrometer measurements and sensory ratings of firmness (r=0.94) and crispness (r=0.80). A high correlation was also found between TA and sensory sourness.[6] |
The Human Element: A Look at Sensory Evaluation Methods
Sensory evaluation relies on trained human panelists to assess the flavor profile of a product. These methods provide invaluable data on the intensity of various attributes and the overall perception of flavor.
| Sensory Method | Description | Application |
| Quantitative Descriptive Analysis (QDA®) | A highly structured method where a small, trained panel (10-12 individuals) develops a consensus vocabulary to describe and quantify the sensory attributes of a product using a line scale.[7][8] | Ideal for detailed product profiling, comparing competitor products, and tracking flavor changes over time. |
| Flavor Profile Method | A small, highly trained panel (4-6 members) individually evaluates and then collaboratively determines a consensus profile of a product's flavor, including character notes, intensity, order of appearance, aftertaste, and amplitude. | Useful for in-depth flavor characterization and understanding the interplay of different flavor components. |
| Triangle Test | A discriminative test where panelists are presented with three samples, two of which are identical, and are asked to identify the different sample. | Primarily used for quality control to determine if a change in process or ingredients has resulted in a perceivable difference. |
Visualizing the Connection: From Molecule to Mind
To better understand the journey from a chemical compound to a perceived flavor, the following diagrams illustrate the key pathways and workflows involved in correlating instrumental and sensory data.
The diagram above illustrates the parallel pathways of instrumental analysis and human sensory perception of flavor. Chemical stimuli are analyzed by instruments and simultaneously processed by the olfactory and gustatory systems, leading to a unified flavor perception in the brain. The dashed lines represent the crucial step of correlating the instrumental data with the sensory outcome.
This workflow diagram outlines the key steps in a typical study aimed at correlating instrumental and sensory flavor data. It begins with the product sample, which undergoes parallel instrumental and sensory analysis, followed by data collection, statistical correlation, and interpretation to generate actionable insights.
Experimental Protocols: A Closer Look at the Methodology
Reproducible and reliable data is paramount in flavor analysis. The following sections detail the methodologies for two key techniques: Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA®).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][10][11][12][13] This allows for the identification of odor-active compounds that might be present at concentrations below the detection limits of instrumental detectors.
Objective: To identify the specific volatile compounds that contribute to the aroma of a sample.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample using techniques such as Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a mass spectrometer (MS) or other detector for chemical identification and quantification. The other portion is directed to a sniffing port.
-
Olfactory Detection: A trained panelist (or a panel of assessors) sniffs the effluent from the sniffing port and records the time, duration, intensity, and a descriptor for each odor perceived.
-
Data Correlation: The retention times of the perceived odors are matched with the peaks from the instrumental detector to identify the odor-active compounds. Several GC-O methods exist, including Aroma Extract Dilution Analysis (AEDA), in which serial dilutions of the extract are analyzed to determine the flavor dilution (FD) factor of each odorant, and OSME, a time-intensity method where panelists continuously rate the odor intensity.[9][10]
Quantitative Descriptive Analysis (QDA®)
QDA® is a robust sensory evaluation method used to generate a complete sensory profile of a product.[7][8][14][15]
Objective: To identify and quantify the key sensory attributes of a product.
Methodology:
-
Panelist Selection and Training: A panel of 10-12 individuals is screened for their sensory acuity and ability to verbalize perceptions. The selected panelists undergo extensive training (often 20-40 hours) to develop a consensus vocabulary (lexicon) to describe the product's appearance, aroma, flavor, and texture attributes. They are also trained to use a line scale (typically 15 cm) to rate the intensity of each attribute.[7]
-
Sample Evaluation: During formal evaluation sessions, panelists independently assess the products in a controlled environment (e.g., individual booths with controlled lighting and temperature). Samples are presented in a randomized and blind manner to minimize bias.
-
Data Collection: Panelists rate the intensity of each attribute on the line scale. The ratings are then converted to numerical data.
-
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences between products for each attribute. Multivariate analysis techniques like Principal Component Analysis (PCA) are often used to visualize the relationships between products and their sensory attributes. The results are frequently presented in a "spider web" or "radar" plot to provide a visual representation of the product's sensory profile.[8]
Conclusion: A Symbiotic Relationship
The correlation of instrumental analysis with sensory perception is not about replacing the human palate but rather augmenting it. Instrumental data provides the objective chemical basis for the flavors we perceive, while sensory evaluation gives that data context and meaning. As the data presented in this guide illustrates, the relationship is not always a simple one-to-one correlation. Factors such as compound interactions (masking, enhancement) and individual variations in perception play a significant role.
For researchers, scientists, and drug development professionals, a combined approach is essential. By leveraging the strengths of both instrumental and sensory analysis, it is possible to gain a deeper, more nuanced understanding of flavor, leading to the development of more successful and consumer-preferred products.
References
- 1. Instrumental Analysis or Human Evaluation to Measure the Appearance, Smell, Flavor, and Physical Properties of Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of espresso coffee aroma by static headspace GC-MS and sensory flavor profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensory and Instrumental Characterization of Parmigiano Reggiano Protected Designation of Origin Cheese Obtained from Milk of Cows Fed Fresh Herbage vs. Dry Hay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. senopsys.com [senopsys.com]
- 6. Performance of an Expert Sensory Panel and Instrumental Measures for Assessing Eating Fruit Quality Attributes in a Pear Breeding Programme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative descriptive analysis and principal component analysis for sensory characterization of Indian milk product cham-cham - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Descriptive Analysis [sensorysociety.org]
- 9. researchgate.net [researchgate.net]
- 10. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Quantitative descriptive analysis and principal component analysis for sensory characterization of ultrapasteurized milk. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safe Disposal of Maltol Propionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the disposal of Maltol Propionate (B1217596) (CAS No. 68555-63-5), a compound used for its flavor-enhancing and skin-conditioning properties. Adherence to these procedures will help maintain a safe laboratory environment and ensure regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for Maltol Propionate is presented below for easy reference. This information is critical for a comprehensive understanding of the chemical's characteristics to ensure safe handling and disposal.
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | 49 °C |
| Boiling Point | 153 °C @ 1.00 mm Hg |
| Solubility | Insoluble in water; soluble in alcohol.[1] |
Hazard Identification and Personal Protective Equipment (PPE)
According to safety data sheets, this compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning .
To mitigate these risks, the following personal protective equipment (PPE) should be worn when handling this compound:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is required when dusts are generated.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as a solid chemical waste and dispose of it through an approved waste disposal plant. The following steps provide a detailed protocol for laboratory personnel:
-
Waste Collection:
-
Designate a specific, clearly labeled container for this compound waste. The container should be made of a compatible material (e.g., a high-density polyethylene (B3416737) (HDPE) pail or a glass jar) and have a secure, tight-fitting lid.
-
The container must be labeled as "Hazardous Waste" and clearly indicate the contents: "this compound, CAS: 68555-63-5".
-
-
Handling and Transfer:
-
When handling waste this compound, always wear the appropriate PPE as outlined above.
-
If the material is a powder or crystalline solid, handle it in a way that minimizes dust generation. A fume hood may be used for this purpose.
-
Carefully sweep or scoop the solid waste and place it directly into the designated hazardous waste container. Avoid creating dust clouds.
-
For cleaning up any residual powder, you can dampen a cloth or paper towel with a suitable solvent (such as ethanol) to wipe the area, and then place the contaminated cloth or paper towel into the same hazardous waste container.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Arranging for Disposal:
-
Once the waste container is full, or if you no longer need to dispose of this type of waste, contact your institution's EHS or equivalent department to arrange for a pickup.
-
Follow your institution's specific procedures for hazardous waste pickup, which may include completing a waste manifest or online form.
-
-
Decontamination of Empty Containers:
-
Empty containers that once held this compound must also be disposed of properly.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol). The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste.
-
After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and responsible chemical waste management. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Maltol propionate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Maltol propionate (B1217596). Following these procedures will help ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Maltol propionate is a versatile compound utilized as a flavoring agent and in the fragrance industry, with a sweet, caramel-like aroma.[1][] While it is a valuable component in various applications, proper personal protective equipment (PPE) and handling procedures are paramount to ensure personnel safety. The primary hazard associated with the similar compound, maltol, is that it is harmful if swallowed.[3][4][5][6][7]
Personal Protective Equipment (PPE) Requirements
A thorough hazard assessment of your specific laboratory conditions is essential to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Scenarios |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.[3][8] | A face shield worn over safety glasses should be used when there is a risk of splashes, such as when handling large volumes.[8] |
| Hand Protection | Chemical-resistant nitrile gloves.[9][10] Household latex gloves are not recommended due to lower chemical resistance.[9] | Double-gloving (wearing two pairs of nitrile gloves) for added protection during prolonged handling. |
| Body Protection | A standard laboratory coat, long pants, and closed-toe shoes.[8][9] | A chemical-resistant apron over the lab coat when handling larger quantities. |
| Respiratory Protection | Work in a well-ventilated area.[9][10] | For handling the solid form that may generate dust, a NIOSH-approved half-face respirator with an organic vapor cartridge and a P95 dust/mist filter is recommended.[3][11][12] |
Operational Plan: Step-by-Step Handling Procedure
2.1. Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13]
-
Verify that the work area, such as a chemical fume hood, has adequate ventilation.[3][10]
-
Assemble all necessary equipment and PPE before handling the chemical.
2.2. Handling:
-
Don the appropriate PPE as outlined in the table above.
-
When weighing the solid form, do so in a ventilated enclosure or fume hood to minimize dust inhalation.[3]
-
Avoid direct contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the area where this compound is handled.[5][6][7]
-
After handling, wash hands thoroughly with soap and water.[3][5]
2.3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[][3]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste.[4][5][7] The material should be in a clearly labeled, sealed container.
-
Contaminated PPE: Used gloves and other disposable PPE that have come into contact with this compound should be disposed of as hazardous waste in accordance with institutional and local regulations.[3]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[4] Do not reuse containers for other purposes unless they have been thoroughly decontaminated.
Experimental Protocol: Small-Scale Spill Clean-up
This protocol details the steps for cleaning a small spill of solid this compound (less than 5 grams) on a laboratory benchtop.
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If there is a significant dust cloud or if the spill is large, evacuate the area and contact your institution's safety officer.
-
Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and safety glasses with side shields. If significant dust is present, a respirator is required.
-
Contain the Spill: Cover the spill with a dry, absorbent material to prevent further spread.
-
Decontamination:
-
Carefully dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[11]
-
Using a scoop or dustpan, carefully transfer the dampened material into a labeled container for hazardous waste.[11]
-
Use absorbent paper dampened with 60-70% ethanol to wipe the spill area, working from the outside in.[11] Place the used absorbent paper into the hazardous waste container.
-
Wash the contaminated surface with a soap and water solution.[11]
-
-
Disposal: Seal the hazardous waste container and dispose of it according to your institution's guidelines. Dispose of all contaminated PPE as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor or safety officer as per your institution's policy.
Caption: PPE selection workflow for handling this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 3. indenta.com [indenta.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. directpcw.com [directpcw.com]
- 6. maltol, 118-71-8 [thegoodscentscompany.com]
- 7. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 10. yuxiangmachinery.com [yuxiangmachinery.com]
- 11. MALTOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Maltol | C6H6O3 | CID 8369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
